Quinuclidin-3-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1-azabicyclo[2.2.2]octan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c9-7-5-8-3-1-6(7)2-4-8/h6H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKMZPXWMMSBLNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0063151 | |
| Record name | 1-Azabicyclo[2.2.2]octan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0063151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3731-38-2 | |
| Record name | 3-Quinuclidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3731-38-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Quinuclidinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003731382 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Quinuclidinone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168448 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Azabicyclo[2.2.2]octan-3-one | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Azabicyclo[2.2.2]octan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0063151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Quinuclidin-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.989 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-Quinuclidinone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P4VF4G5PTA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Quinuclidin-3-one basic properties and structure
An In-depth Technical Guide to the Core Properties and Structure of Quinuclidin-3-one
This compound, systematically named 1-Azabicyclo[2.2.2]octan-3-one, is a bicyclic ketone that serves as a pivotal intermediate in organic and medicinal chemistry.[1] Its rigid, sterically defined structure provides a unique scaffold for the synthesis of complex, biologically active molecules.[1] This guide delves into the fundamental properties, structure, and experimental protocols associated with this compound, offering valuable insights for researchers, scientists, and professionals in drug development.
Physicochemical Properties
The core physicochemical properties of this compound are summarized in the table below, providing a quantitative overview for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₁NO | [2][3] |
| Molecular Weight | 125.17 g/mol | [2][3][4] |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 200 °C | [5] |
| Melting Point (HCl salt) | >300 °C (decomposes) | [6] |
| Boiling Point (Predicted) | 204.9 ± 23.0 °C | [5][7] |
| pKa of Conjugate Acid | 7.2 | [2] |
| Topological Polar Surface Area | 20.3 Ų | [3] |
| CAS Number | 3731-38-2 | [2][3] |
Molecular Structure
This compound is characterized by a bicyclic structure known as a quinuclidine (B89598) ring system, which is a 1-azabicyclo[2.2.2]octane core.[1] The molecule's rigidity is a key feature, stemming from the fused ring system where the nitrogen atom is located at a bridgehead position. A ketone functional group is present at the C-3 position, which is a primary site for various chemical transformations.[1] This combination of a rigid scaffold and a reactive ketone group makes it a valuable building block in synthetic chemistry.[1]
Caption: Chemical structure of this compound (1-Azabicyclo[2.2.2]octan-3-one).
Experimental Protocols
Synthesis of this compound Hydrochloride via Dieckmann Condensation
A common and improved method for synthesizing this compound hydrochloride involves a one-pot Dieckmann condensation followed by hydrolysis and decarboxylation.[8]
-
Preparation of Ethyl 1-(2-methoxy-2-oxoethyl)piperidine-4-carboxylate: Ethyl piperidine-4-carboxylate is condensed with methyl chloroacetate (B1199739) in the presence of sodium carbonate.[8]
-
Dieckmann Condensation: The resulting diester undergoes an intramolecular condensation reaction in the presence of a strong base, such as potassium tert-butoxide.[8]
-
Hydrolysis and Decarboxylation: The intermediate product is then subjected to acidic hydrolysis and subsequent decarboxylation to yield this compound.[8]
-
Salt Formation: The final product is typically converted to its hydrochloride salt by treatment with hydrochloric acid for improved stability and handling.[9]
Caption: Workflow for the synthesis of this compound Hydrochloride.
Characterization Methods
The structural elucidation and purity assessment of this compound are typically performed using a combination of spectroscopic and chromatographic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and connectivity of the atoms in the bicyclic ring system.[1][10]
-
Infrared (IR) Spectroscopy: The presence of the ketone functional group is confirmed by a characteristic strong absorption band for the C=O stretch.
-
Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound and confirm its elemental composition.[1]
-
Chromatography (GC/HPLC): Gas chromatography (GC) or high-performance liquid chromatography (HPLC) are employed to assess the purity of the synthesized compound.[1] For instance, GC can be used to monitor the completion of reactions during synthesis.
Role in Drug Development and Signaling Pathways
This compound is not typically pharmacologically active itself but serves as a crucial building block for a wide array of therapeutic agents.[1] Its rigid framework allows for the precise spatial arrangement of functional groups, which is critical for specific interactions with biological targets.
-
Muscarinic Receptor Ligands: Derivatives of this compound are integral to the synthesis of muscarinic M1 and M3 receptor agonists and antagonists. These compounds have shown potential in treating conditions such as Alzheimer's disease and urinary incontinence.[10]
-
Antimicrobial Agents: The quinuclidine scaffold has been used to develop novel bisquaternary ammonium (B1175870) compounds (bisQACs) with potent antimicrobial activity against various bacterial strains, including resistant ones.[1][11] The mechanism of action often involves the disruption of bacterial cell membranes.[11]
-
Anti-Cancer Agents: Recent research has focused on synthesizing this compound derivatives as potential anti-proliferative agents.[12] Some derivatives are designed to reactivate the p53 tumor suppressor pathway, inducing apoptosis in cancer cells.[1][13]
Caption: this compound as a versatile precursor in different therapeutic areas.
References
- 1. This compound|High-Purity Research Chemical [benchchem.com]
- 2. 3-Quinuclidone - Wikipedia [en.wikipedia.org]
- 3. 3-Quinuclidinone | C7H11NO | CID 19507 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis routes of this compound [benchchem.com]
- 5. 3-QUINUCLIDINONE | 3731-38-2 [chemicalbook.com]
- 6. 3-Quinuclidinone hydrochloride | CAS#:1193-65-3 | Chemsrc [chemsrc.com]
- 7. 3-QUINUCLIDINONE | 3731-38-2 [amp.chemicalbook.com]
- 8. eurekaselect.com [eurekaselect.com]
- 9. exsyncorp.com [exsyncorp.com]
- 10. zenodo.org [zenodo.org]
- 11. Structure–Function Insights into Quinuclidine-3-One BisQACs: Synthesis, Modulation of Bacterial Resistance, Structure–Activity Relationship, and Biological Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Quinuclidine-3-one derivatives and their use in cancer treatment - Eureka | Patsnap [eureka.patsnap.com]
Quinuclidin-3-one: A Technical Guide to a Versatile Synthetic Building Block
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on Quinuclidin-3-one, a key bicyclic amine intermediate in organic and medicinal chemistry. This document details its chemical and physical properties, provides established experimental protocols for its synthesis, and explores its role as a versatile scaffold in the development of therapeutic agents, particularly those targeting cholinergic receptors.
Core Chemical and Physical Data
This compound, systematically named 1-Azabicyclo[2.2.2]octan-3-one, is a foundational molecule for the synthesis of a wide array of biologically active compounds. Its rigid bicyclic structure provides a unique three-dimensional framework that is instrumental in the design of specific ligands for various biological targets. The hydrochloride salt is also commonly used in synthesis due to its stability.
| Property | This compound | This compound Hydrochloride |
| CAS Number | 3731-38-2 | 1193-65-3 |
| Molecular Formula | C₇H₁₁NO | C₇H₁₁NO·HCl |
| Molecular Weight | 125.17 g/mol [1][2] | 161.63 g/mol |
| Appearance | Pale Yellow Solid | Not specified |
| Melting Point | 200 °C | >300 °C (decomposes) |
| Boiling Point | 204.9±23.0 °C (Predicted) | Not applicable |
| Density | 1.12±0.1 g/cm³ (Predicted) | Not specified |
| pKa (conjugate acid) | 7.2[2] | Not applicable |
Synthesis of this compound and its Hydrochloride Salt
The synthesis of this compound and its hydrochloride salt is well-established, with several routes reported in the literature. A common and efficient method involves the Dieckmann condensation of a substituted piperidine (B6355638) derivative.
Experimental Protocol: Synthesis of this compound Hydrochloride from Piperidine-4-carboxylic Acid
This protocol outlines an improved method for the synthesis of 3-quinuclidinone hydrochloride starting from piperidine-4-carboxylic acid.[1]
Step 1: Esterification of Piperidine-4-carboxylic Acid
-
Reactants: Piperidine-4-carboxylic acid, thionyl chloride, ethanol (B145695).
-
Procedure: Piperidine-4-carboxylic acid is reacted with thionyl chloride in ethanol to yield ethyl piperidine-4-carboxylate.
Step 2: N-alkylation
-
Reactants: Ethyl piperidine-4-carboxylate, methyl chloroacetate (B1199739), sodium carbonate.
-
Procedure: The resulting ethyl piperidine-4-carboxylate is condensed with methyl chloroacetate in the presence of sodium carbonate to produce ethyl 1-(2-methoxy-2-oxoethyl)piperidine-4-carboxylate.
Step 3: Dieckmann Condensation, Hydrolysis, and Decarboxylation
-
Reactants: Ethyl 1-(2-methoxy-2-oxoethyl)piperidine-4-carboxylate, potassium tert-butoxide.
-
Procedure: A one-pot reaction involving Dieckmann condensation in the presence of potassium tert-butoxide, followed by hydrolysis and decarboxylation, yields 3-quinuclidinone hydrochloride.
Experimental Workflow: Synthesis of this compound Hydrochloride
Caption: Synthesis of this compound Hydrochloride.
Applications in Drug Development and Research
The rigid quinuclidine (B89598) scaffold is a privileged structure in medicinal chemistry, imparting favorable pharmacokinetic and pharmacodynamic properties to drug candidates. This compound serves as a versatile starting material for a variety of derivatives with therapeutic potential.
Targeting Cholinergic Receptors
A primary application of quinuclidine-based compounds is the modulation of muscarinic and nicotinic acetylcholine (B1216132) receptors, which are implicated in a wide range of physiological processes and diseases.
-
Muscarinic Receptor Antagonists: Derivatives of quinuclidin-3-ol (obtained from the reduction of this compound) are key components of selective M3 muscarinic receptor antagonists.[3] These agents are used in the treatment of overactive bladder. The quinuclidine moiety plays a crucial role in the binding affinity and selectivity of these drugs.[3]
-
Nicotinic Receptor Agonists: The quinuclidine framework is also utilized in the design of selective agonists for the α7 nicotinic acetylcholine receptor (nAChR).[4][5] This receptor is a therapeutic target for cognitive impairments associated with neurological disorders such as Alzheimer's disease and schizophrenia.[4]
Signaling Pathway of Muscarinic M3 Receptor Antagonism
Quinuclidine-based antagonists of the M3 muscarinic receptor interfere with the Gq-coupled signaling pathway. The M3 receptor, a G-protein coupled receptor (GPCR), upon binding its endogenous ligand acetylcholine, activates the Gq alpha subunit. This initiates a signaling cascade that ultimately leads to smooth muscle contraction. Antagonists containing the quinuclidine scaffold block this activation.
The canonical Gq signaling pathway proceeds as follows:
-
Receptor Activation: Acetylcholine binds to the M3 receptor.
-
G-protein Activation: The M3 receptor activates the associated Gq protein, causing the Gαq subunit to exchange GDP for GTP.
-
Phospholipase C Activation: The activated Gαq-GTP complex stimulates the enzyme phospholipase C (PLC).[2][6]
-
Second Messenger Production: PLC cleaves the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[2][6]
-
Calcium Release: IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺).[7]
-
Protein Kinase C Activation: The increased intracellular Ca²⁺ concentration, along with DAG, activates protein kinase C (PKC).[7]
-
Cellular Response: PKC phosphorylates downstream targets, leading to various cellular responses, including smooth muscle contraction.
Caption: Muscarinic M3 Receptor Gq Signaling Pathway.
Other Therapeutic Areas
The quinuclidine core is also being investigated in other therapeutic contexts:
-
Antimicrobial Agents: Quinuclidine derivatives have been explored for the development of novel antimicrobial compounds.
-
Neuroscience Research: Beyond cholinergic receptors, quinuclidine-based molecules are used as tools to study various neurological processes.
-
Oncology: There is emerging research into quinuclidine derivatives for cancer therapy, including compounds designed to reactivate the p53 tumor suppressor pathway.
References
- 1. Gq alpha subunit - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. Novel 5-(quinuclidin-3-ylmethyl)-1,2,4-oxadiazoles to investigate the activation of the α7 nicotinic acetylcholine receptor subtype: Synthesis and electrophysiological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinuclidines as selective agonists for alpha-7 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gq Signaling Pathway Mnemonic for USMLE [pixorize.com]
- 7. Video: IP3/DAG Signaling Pathway [jove.com]
Spectroscopic Analysis of Quinuclidin-3-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for Quinuclidin-3-one (also known as 1-Azabicyclo[2.2.2]octan-3-one), a pivotal building block in medicinal chemistry. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.
Introduction
This compound (CAS No: 3731-38-2) is a bicyclic ketone with a rigid molecular framework.[1] This structure is a common scaffold in the synthesis of a wide array of pharmacologically active compounds.[1] A thorough understanding of its spectroscopic properties is essential for its identification, purity assessment, and the structural elucidation of its derivatives. This guide presents a consolidated resource of its spectral data for use in research and development.
Spectroscopic Data
The following tables summarize the available quantitative spectroscopic data for this compound and its hydrochloride salt. It is important to note that publicly available, detailed NMR and IR spectral data for the free base of this compound are limited. Therefore, data for the more commonly characterized hydrochloride salt are presented. The protonation of the bridgehead nitrogen in the hydrochloride salt is expected to induce a deshielding effect, resulting in downfield shifts for nearby protons and carbons in the NMR spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Note: The following NMR data pertains to this compound hydrochloride.
Table 1: ¹H NMR Data of this compound Hydrochloride
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not available in compiled search results |
Table 2: ¹³C NMR Data of this compound Hydrochloride
| Chemical Shift (δ) ppm | Assignment |
| Data not available in compiled search results |
While direct peak assignments for the hydrochloride salt were not found in the search results, PubChem indicates the availability of ¹H and ¹³C NMR spectra for 1-Azabicyclo(2.2.2)octan-3-one, hydrochloride (1:1) from various sources, which could be consulted for detailed analysis.[2]
Infrared (IR) Spectroscopy
Note: The following IR data pertains to this compound hydrochloride.
Table 3: Key IR Absorption Bands of this compound Hydrochloride
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~1740-1750 | C=O (Ketone) stretch |
| ~2500-3000 | N-H stretch (from hydrochloride) |
| ~2800-3000 | C-H stretch (aliphatic) |
The most prominent absorption is the carbonyl (C=O) stretch, characteristic of the ketone functional group.[1] The spectrum for the hydrochloride salt would also exhibit broad absorptions corresponding to the N-H stretch of the ammonium (B1175870) salt.
Mass Spectrometry (MS)
The following data corresponds to the free base of this compound, obtained by Electron Ionization (EI).
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Proposed Fragment |
| 125 | ~25 | [M]⁺ (Molecular Ion) |
| 97 | 100 | [M - C₂H₄]⁺ or [M - CO]⁺ |
| 96 | ~45 | [M - C₂H₅]⁺ or [M - CHO]⁺ |
| 82 | ~30 | C₅H₈N⁺ |
| 69 | ~40 | C₄H₇N⁺ |
| 54 | ~15 | C₃H₄N⁺ |
| 42 | ~95 | C₂H₄N⁺ |
Data interpreted from NIST Mass Spectrometry Data Center.[2][3][4] The molecular ion peak is observed at m/z 125, consistent with the molecular weight of this compound (C₇H₁₁NO).[3] The fragmentation pattern is complex due to the bicyclic structure.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation:
-
For ¹H NMR, accurately weigh 5-25 mg of the analyte. For ¹³C NMR, a higher concentration of 50-100 mg may be required.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a clean vial.
-
Ensure complete dissolution by gentle vortexing or sonication.
-
Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. The solution height should be approximately 4-5 cm.
-
If an internal standard such as tetramethylsilane (B1202638) (TMS) is required for chemical shift referencing, it can be added directly to the solution.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.
-
Shim the magnetic field to optimize its homogeneity and improve spectral resolution. This can be done manually or automatically.
-
Tune and match the probe to the desired nucleus (¹H or ¹³C) to ensure optimal signal detection.
-
Set the appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay.
-
Acquire the spectrum.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to obtain a pure absorption lineshape.
-
Calibrate the chemical shift axis using the solvent residual peak or the internal standard.
-
Integrate the peaks in the ¹H spectrum to determine the relative number of protons.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology (KBr Pellet Technique):
-
Sample Preparation:
-
Use spectroscopy-grade Potassium Bromide (KBr), which has been thoroughly dried to remove moisture.
-
In an agate mortar, grind 1-2 mg of the solid this compound sample.
-
Add approximately 100-200 mg of the dry KBr powder to the mortar.
-
Quickly and thoroughly grind the sample and KBr together until a fine, homogeneous powder is obtained.
-
Transfer the powder mixture into a pellet-forming die.
-
-
Pellet Formation:
-
Spread the powder evenly in the die.
-
Place the die in a hydraulic press.
-
Apply a pressure of 8-10 tons for several minutes to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample chamber or a pure KBr pellet.
-
Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology (Electron Ionization - Mass Spectrometry):
-
Sample Introduction:
-
Introduce a small amount of the volatile sample into the ion source of the mass spectrometer. This is often done via a direct insertion probe or through the output of a gas chromatograph (GC-MS).
-
The sample is vaporized by heating under high vacuum.
-
-
Ionization:
-
The gaseous analyte molecules are bombarded by a beam of high-energy electrons (typically 70 eV).
-
This bombardment removes an electron from the molecule, creating a positively charged molecular ion ([M]⁺).
-
-
Fragmentation:
-
The high energy of the molecular ion often causes it to be unstable, leading to its fragmentation into smaller, charged fragment ions and neutral radicals.
-
-
Mass Analysis and Detection:
-
The positively charged ions (both the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion as a function of its m/z value.
-
Workflow and Process Visualization
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for the spectroscopic analysis of this compound.
References
An In-depth Technical Guide to the Solubility of Quinuclidin-3-one in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of quinuclidin-3-one, a pivotal bicyclic ketone in synthetic and pharmaceutical chemistry. Due to its rigid structure and reactive carbonyl group, understanding its solubility is critical for optimizing reaction conditions, developing purification strategies, and formulating active pharmaceutical ingredients. This document compiles available solubility data, presents a detailed experimental protocol for its determination, and outlines the analytical methods for quantification.
Physicochemical Properties of this compound
This compound (1-azabicyclo[2.2.2]octan-3-one) is a white to off-white crystalline solid. Its unique bridged bicyclic structure imparts specific steric and electronic properties that influence its reactivity and solubility. The presence of a tertiary amine within the cage structure and an accessible ketone functionality are key determinants of its behavior in different solvent systems.
Solubility Profile of this compound
Quantitative solubility data for this compound in a broad range of organic solvents is not extensively documented in publicly available literature. However, qualitative information and data for its hydrochloride salt provide valuable insights into its general solubility characteristics.
Table 1: Qualitative and Quantitative Solubility Data for this compound and its Hydrochloride Salt
| Compound | Solvent | Solvent Type | Temperature (°C) | Solubility | Citation |
| This compound Hydrochloride | Water | Protic | Not Specified | 0.1 g/mL (clear solution) | [1][2] |
| This compound Hydrochloride | Methanol (B129727) | Protic | Not Specified | Soluble | [3] |
| This compound Hydrochloride | Diethyl Ether | Aprotic Ether | Not Specified | Insoluble | [3] |
| This compound Hydrochloride | Tetrahydrofuran (THF) | Aprotic Ether | Not Specified | Insoluble | [3] |
| This compound Hydrochloride | Toluene (B28343) | Aromatic Hydrocarbon | Not Specified | Insoluble | [3] |
| Quinuclidin-3-ol | Water | Protic | Not Specified | Soluble | [4] |
| Quinuclidin-3-ol | Alcohols (e.g., Methanol, Ethanol) | Protic | Not Specified | Soluble | [4] |
| Quinuclidin-3-ol | Ethers | Aprotic Ether | Not Specified | Soluble | [4] |
| Quinuclidin-3-ol | Non-polar solvents | Non-polar | Not Specified | Limited solubility | [4] |
The high solubility of this compound hydrochloride in water and methanol is attributed to the ionic nature of the salt and the hydrogen bonding capacity of these protic solvents. Conversely, its insolubility in nonpolar aprotic solvents like ether, THF, and toluene is expected. While data for the free base is scarce, it can be inferred that its solubility will be higher in polar organic solvents compared to nonpolar hydrocarbons, though likely less soluble in highly protic solvents like water compared to its hydrochloride salt.
Experimental Protocol for Determination of Equilibrium Solubility
The following is a detailed methodology for determining the equilibrium solubility of this compound in various organic solvents. This protocol is based on the widely accepted shake-flask method.
3.1. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade, anhydrous)
-
Scintillation vials or sealed glass tubes
-
Constant temperature shaker bath or incubator
-
Centrifuge
-
Volumetric flasks and pipettes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for quantification
-
Syringe filters (0.22 µm, solvent-compatible)
3.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume (e.g., 5 mL) of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and allow them to stand undisturbed for at least 2 hours to permit the settling of the excess solid.
-
For finer suspensions, centrifuge the vials at a moderate speed (e.g., 3000 rpm) for 15-20 minutes to achieve a clear separation of the supernatant.
-
-
Sample Collection and Dilution:
-
Carefully withdraw an aliquot of the clear supernatant using a pipette.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a pre-weighed vial to remove any remaining microscopic particles.
-
Accurately weigh the collected filtrate.
-
Perform a precise serial dilution of the filtrate with the same solvent to bring the concentration of this compound within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.
-
3.3. Calculation of Solubility
The solubility (S) is calculated using the following formula:
S ( g/100 mL) = (C × D × V) / W × 100
Where:
-
C = Concentration of this compound in the diluted sample determined from the calibration curve (g/mL)
-
D = Dilution factor
-
V = Initial volume of the solvent (mL)
-
W = Weight of the collected filtrate (g) (assuming density of the solvent is close to 1 g/mL for dilute solutions, otherwise use the precise volume of the aliquot)
Analytical Methods for Quantification
Accurate quantification of dissolved this compound is critical for solubility determination. Both HPLC and GC are suitable techniques.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a robust method for the analysis of this compound. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile (B52724) or methanol) is typically employed. Detection is commonly achieved using a UV detector. For enhanced sensitivity and specificity, a mass spectrometer (LC-MS) can be used.
-
Gas Chromatography (GC): Due to the polarity of this compound, derivatization may be necessary to improve its volatility and chromatographic peak shape for GC analysis.[5] Common derivatization strategies include acylation or silylation of the ketone group.[5] A capillary column with a polar stationary phase is recommended. Detection is typically performed using a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS) for definitive identification.[6]
Mandatory Visualization
The following diagrams illustrate the experimental workflow for determining the solubility of this compound.
Caption: Experimental workflow for determining the equilibrium solubility of this compound.
Conclusion
While comprehensive quantitative solubility data for this compound in a wide array of organic solvents remains an area for further investigation, its qualitative behavior can be inferred from its structure and the properties of its hydrochloride salt. For researchers and drug development professionals requiring precise solubility values, the detailed experimental protocol and analytical methods outlined in this guide provide a robust framework for obtaining reliable data. Such data is indispensable for the successful application of this compound in synthesis, purification, and formulation development.
References
The Quinuclidine Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The quinuclidine (B89598) scaffold, a rigid bicyclic amine, has emerged as a cornerstone in medicinal chemistry, demonstrating remarkable versatility and biological significance. Its unique three-dimensional structure and inherent basicity confer favorable pharmacokinetic and pharmacodynamic properties, making it a "privileged scaffold" for interacting with a diverse range of biological targets. This technical guide provides a comprehensive overview of the biological importance of the quinuclidine core, from its presence in natural products to its role in clinically approved therapeutics. We will delve into its interactions with key receptor systems, present quantitative data on the activity of various derivatives, and provide detailed experimental protocols for their evaluation. Furthermore, this guide will feature visualizations of relevant signaling pathways and synthetic workflows to facilitate a deeper understanding of this critical pharmacophore.
Introduction: The Quinuclidine Scaffold - A Structurally Unique Pharmacophore
Quinuclidine, systematically named 1-azabicyclo[2.2.2]octane, is a highly symmetrical and chemically stable heterocyclic system. Its rigid structure provides a well-defined orientation for appended functional groups, which is crucial for specific interactions with biological macromolecules. This conformational rigidity minimizes the entropic penalty upon binding to a receptor, often leading to higher affinity and selectivity. The tertiary amine nitrogen at the bridgehead position is basic, with a pKa of the conjugate acid around 11.0, allowing for strong ionic interactions with acidic residues in protein binding pockets.[1]
The quinuclidine moiety is a key structural component in a variety of natural products, most notably the Cinchona alkaloids such as quinine (B1679958) and quinidine, which are known for their antimalarial properties.[2] This natural precedent has inspired medicinal chemists to explore synthetic quinuclidine derivatives, leading to the discovery of a wide array of compounds with diverse pharmacological activities. These activities include anticholinergic, antihistaminic, antiparasitic, antioxidative, antitumor, and anticholinesterase effects, highlighting the broad therapeutic potential of this scaffold.[2]
The Quinuclidine Scaffold as a Privileged Structure in Medicinal Chemistry
The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, often unrelated, biological targets. The quinuclidine core exemplifies this concept, with its derivatives showing activity against a range of receptors and enzymes. This versatility makes it an attractive starting point for the design of novel therapeutic agents.
Interaction with Muscarinic Acetylcholine (B1216132) Receptors (mAChRs)
Quinuclidine-based compounds have a profound impact on the cholinergic system, particularly as ligands for muscarinic acetylcholine receptors (M1-M5). These G-protein coupled receptors are involved in numerous physiological processes, and their modulation is a key strategy for treating various diseases.
-
Solifenacin (B1663824): A potent and selective M3 receptor antagonist used for the treatment of overactive bladder.[3]
-
Cevimeline: A muscarinic agonist with a degree of selectivity for M1 and M3 receptors, used to treat dry mouth (xerostomia) associated with Sjögren's syndrome.[4][5]
-
3-Quinuclidinyl benzilate (QNB): A potent, non-selective muscarinic antagonist that has been extensively studied as a research tool.[6]
Interaction with Serotonin (5-HT) Receptors
The quinuclidine scaffold is also a key feature in antagonists of the 5-HT3 receptor, a ligand-gated ion channel involved in emesis.
-
Palonosetron (B1662849): A second-generation 5-HT3 receptor antagonist with a high binding affinity and a long duration of action, used for the prevention of chemotherapy-induced nausea and vomiting.[7][8]
Interaction with Nicotinic Acetylcholine Receptors (nAChRs)
Derivatives of quinuclidine have also been developed as selective ligands for various subtypes of nicotinic acetylcholine receptors, which are implicated in cognitive function and addiction.
Antimicrobial and Anticancer Activity
Recent research has expanded the biological profile of quinuclidine derivatives to include antimicrobial and anticancer activities. Certain quaternary quinuclidinium compounds exhibit potent, broad-spectrum antibacterial activity, with minimum inhibitory concentrations (MICs) in the low microgram per milliliter range.[9] Additionally, some quinuclidinone derivatives have demonstrated anti-proliferative effects against cancer cell lines.[10]
Quantitative Data on the Biological Activity of Quinuclidine Derivatives
The following tables summarize the quantitative data for various quinuclidine-based compounds, providing a comparative overview of their potency and selectivity.
Table 1: Muscarinic Receptor Binding Affinities (Ki, nM) of Quinuclidine Derivatives
| Compound | M1 | M2 | M3 | M4 | M5 | Predominant Selectivity |
| Solifenacin | 26 | 170 | 12 | 110 | 31 | M3 |
| Cevimeline (EC50, μM) | 0.023 | 1.04 | 0.048 | 1.31 | 0.063 | M1/M3 Agonist |
| (R)-QNB | High Affinity (Non-selective) | High Affinity (Non-selective) | High Affinity (Non-selective) | High Affinity (Non-selective) | High Affinity (Non-selective) | Non-selective |
| (Sa,Rb)-QNA | Selective | - | - | - | - | M1 |
Data sourced from multiple references.[3][6][9]
Table 2: Anticholinesterase Activity of Quinuclidine Derivatives (Ki, μM)
| Compound | Human AChE | Human BChE |
| bisOH-C10 | 0.52 ± 0.05 | 1.6 ± 0.2 |
| bisNOH-C10 | 0.26 ± 0.02 | 0.53 ± 0.03 |
Data represents selected potent compounds from a larger study.[11]
Table 3: Antimicrobial Activity of Quaternary Quinuclidinium Oximes (MIC, μg/mL)
| Compound | Pseudomonas aeruginosa | Klebsiella pneumoniae | Staphylococcus aureus |
| para-N-chlorobenzyl quinuclidinium oxime | 0.25 | 0.50 | 1.00 |
| meta-N-bromobenzyl quinuclidinium oxime | 0.25 | 1.00 | 2.00 |
Data sourced from a study on novel quinuclidine-based antimicrobial agents.[9]
Signaling Pathways Modulated by Quinuclidine-Based Drugs
The therapeutic effects of quinuclidine derivatives are a direct consequence of their interaction with specific signaling pathways. The following diagrams, generated using the DOT language, illustrate the mechanisms of action for key examples.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of quinuclidine derivatives.
Muscarinic Receptor Radioligand Binding Assay
This protocol is adapted from standard procedures for determining the binding affinity (Ki) of a compound for muscarinic receptors.[8][12]
Objective: To determine the inhibition constant (Ki) of a test compound for a specific muscarinic receptor subtype (M1-M5).
Materials:
-
Cell membranes expressing the muscarinic receptor subtype of interest.
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).
-
Test compound (quinuclidine derivative).
-
Non-specific binding control: Atropine (10 µM).
-
Assay buffer: 30 mM Na+/HEPES buffer (pH 7.5).
-
Whatman GF/B glass fiber filters.
-
Scintillation cocktail.
-
Cell harvester and scintillation counter.
Procedure:
-
Tissue Homogenate Preparation: Prepare tissue homogenates (60–860 µg protein) from tissues expressing the target muscarinic receptors.
-
Incubation: In a 96-well plate, incubate the tissue homogenates with a fixed concentration of [³H]-NMS (e.g., 0.13 nM) and varying concentrations of the test compound. Include wells for total binding (no test compound) and non-specific binding (with 10 µM atropine).
-
Incubate for 60 minutes at 25°C.
-
Filtration: Terminate the reaction by rapid filtration through Whatman GF/B glass fiber filters using a cell harvester.
-
Washing: Wash the filters three times with 3 ml of ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [³H]-NMS) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.
-
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This is a standardized method for determining the antimicrobial susceptibility of quinuclidine derivatives.[9]
Objective: To determine the minimum inhibitory concentration (MIC) of a test compound against a specific bacterial strain.
Materials:
-
Test compound (quinuclidine derivative).
-
Bacterial strain of interest (e.g., S. aureus, P. aeruginosa).
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Sterile 96-well microtiter plates.
-
Bacterial inoculum standardized to 0.5 McFarland turbidity.
Procedure:
-
Preparation of Inoculum: Prepare a bacterial suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Serial Dilution: Perform serial two-fold dilutions of the test compound in CAMHB in the wells of a 96-well plate.
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control well (bacteria and broth, no compound) and a negative control well (broth only).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of the test compound that completely inhibits visible growth of the bacteria.
General Synthetic Workflow for the Quinuclidine Scaffold
The synthesis of the core quinuclidine scaffold often starts from piperidine (B6355638) derivatives. The following diagram illustrates a generalized workflow.
A common and industrially viable method for the synthesis of 3-quinuclidinol (B22445), a key intermediate, involves the reduction of 3-quinuclidinone.
Protocol: Synthesis of Racemic 3-Quinuclidinol
-
Dissolve 3-quinuclidinone in water at 30-35°C.
-
Add sodium borohydride (B1222165) portion-wise over 1 hour.
-
Stir the reaction mixture for 4 hours at 30-35°C.
-
Monitor the reaction completion by gas chromatography.
-
Extract the product with chloroform.
-
Dry the combined organic layers over sodium sulfate (B86663) and remove the solvent under reduced pressure to yield racemic 3-quinuclidinol.
Conclusion
The quinuclidine scaffold continues to be a rich source of inspiration for the development of novel therapeutic agents. Its unique structural and electronic properties have led to the discovery of drugs targeting a wide range of biological systems. The examples of solifenacin, cevimeline, and palonosetron underscore the clinical success that can be achieved by incorporating this privileged core. As our understanding of disease pathways deepens, the versatility of the quinuclidine scaffold will undoubtedly be further exploited to design next-generation therapeutics with improved efficacy and selectivity. This technical guide serves as a foundational resource for researchers embarking on the design, synthesis, and evaluation of novel quinuclidine-based compounds, a journey with the potential to address significant unmet medical needs.
References
- 1. Palonosetron exhibits unique molecular interactions with the 5-HT3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. apexbt.com [apexbt.com]
- 4. The Antiemetic 5-HT3 Receptor Antagonist Palonosetron Inhibits Substance P-Mediated Responses In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US3464997A - Synthesis of 3-quinuclidinol - Google Patents [patents.google.com]
- 6. Profiling Novel Quinuclidine-Based Derivatives as Potential Anticholinesterase Drugs: Enzyme Inhibition and Effects on Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Muscarinic Receptor Binding in Rat Bladder Urothelium and Detrusor Muscle by Intravesical Solifenacin [jstage.jst.go.jp]
- 9. Neuropharmacology of Cevimeline and Muscarinic Drugs—Focus on Cognition and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. droracle.ai [droracle.ai]
- 12. Muscarinic receptor binding, plasma concentration and inhibition of salivation after oral administration of a novel antimuscarinic agent, solifenacin succinate in mice - PMC [pmc.ncbi.nlm.nih.gov]
Quinuclidin-3-one Derivatives: A Technical Guide for Medicinal Chemistry
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The quinuclidin-3-one scaffold is a privileged bicyclic amine structure that serves as a crucial building block in the synthesis of a diverse range of pharmacologically active compounds.[1] Its rigid, sterically defined framework allows for the precise spatial arrangement of functional groups, making it an attractive core for designing ligands with high affinity and selectivity for various biological targets.[1] This technical guide provides an in-depth overview of the synthesis, key medicinal chemistry applications, and biological evaluation of this compound derivatives, with a focus on their roles as modulators of muscarinic and nicotinic acetylcholine (B1216132) receptors. Detailed experimental protocols, quantitative structure-activity relationship (SAR) data, and visualizations of relevant signaling pathways are presented to serve as a comprehensive resource for professionals in drug discovery and development.
Introduction: The Quinuclidine (B89598) Scaffold
This compound, systematically named 1-azabicyclo[2.2.2]octan-3-one, is a bicyclic ketone whose rigid structure is a key feature in the design of therapeutic agents.[1] This core is found in numerous natural products and is a fundamental component in approved drugs such as cevimeline, solifenacin, and palonosetron. Derivatives of this compound have demonstrated a wide spectrum of biological activities, including central nervous system stimulation, anti-inflammatory, anti-cancer, and antihistaminic effects. The ketone at the C-3 position is a versatile reactive site, enabling transformations like reductions to alcohols and nucleophilic additions to create diverse libraries of derivatives for pharmacological screening.[1]
Synthesis of the this compound Core
The synthesis of the this compound hydrochloride salt is classically achieved via a Dieckmann condensation of a substituted piperidine (B6355638) precursor.[2][3][4] This intramolecular cyclization is a robust method for forming the bicyclic ring system.
An improved, scalable synthesis route starting from piperidine-4-carboxylic acid has been developed to avoid the use of hazardous reagents and expensive catalysts.[2][4] The general workflow involves the esterification of the piperidine acid, N-alkylation, and subsequent Dieckmann cyclization followed by hydrolysis and decarboxylation.
Caption: Generalized synthetic workflow for this compound.
Medicinal Chemistry Applications and Biological Targets
The therapeutic potential of this compound derivatives is primarily centered on their interaction with acetylcholine receptors, which are critical for neurotransmission in both the central and peripheral nervous systems.
Muscarinic Acetylcholine Receptor (mAChR) Modulators
Muscarinic receptors are G-protein coupled receptors (GPCRs) with five subtypes (M1-M5) that mediate a wide range of cholinergic functions. Quinuclidine-based ligands have been developed as both agonists and antagonists with therapeutic applications for cognitive disorders, COPD, and urinary incontinence.
-
M1/M4 Agonists for Alzheimer's Disease and Schizophrenia: The M1 and M4 mAChR subtypes are key targets for treating cognitive deficits associated with Alzheimer's disease and schizophrenia.[5][6] Agonism at these receptors can enhance cholinergic transmission, which is impaired in these conditions. Xanomeline, a quinuclidine-based M1/M4 agonist, has shown promise in clinical trials for schizophrenia.
-
M3 Antagonists for COPD: M3 receptors in the airways mediate bronchoconstriction. Long-acting muscarinic antagonists (LAMAs) are a cornerstone of therapy for chronic obstructive pulmonary disease (COPD). Aclidinium bromide, a quaternary ammonium (B1175870) derivative of (3R)-quinuclidinol, is a potent M3 antagonist designed for inhaled delivery, which minimizes systemic side effects.[7]
Caption: Agonist-activated M1/M4 (Gq) signaling pathway.
The following table summarizes the binding affinities of representative quinuclidinyl N-phenylcarbamate analogs at human M1-M5 mAChR subtypes.
| Compound | R-group | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) | Reference |
| 3b | 4-OCH₃ | 16 ± 2 | 270 ± 50 | 16 ± 1 | 30 ± 3 | 14 ± 1 | [8] |
| 3c | 4-F | 2.0 ± 0.1 | 13 ± 1 | 2.6 ± 0.2 | 2.2 ± 0.2 | 1.8 ± 0.1 | [8] |
Data represent Mean ± SEM from three independent experiments.[8]
Nicotinic Acetylcholine Receptor (nAChR) Modulators
Nicotinic receptors are ligand-gated ion channels involved in fast synaptic transmission. The α7 and α4β2 subtypes are prominent in the CNS and are targets for cognitive enhancement and neuroprotection.
-
α7 nAChR Positive Allosteric Modulators (PAMs): The α7 nAChR is implicated in the pathophysiology of Alzheimer's disease, as its function is disrupted by β-amyloid (Aβ) peptides.[9][10] PAMs are therapeutic agents that bind to an allosteric site on the receptor, enhancing the response to the endogenous agonist, acetylcholine, without directly activating the channel.[9][10] The quinuclidine derivative EQ-04 (3-((6-(phenylethynyl)pyridin-3-yl)oxy)quinuclidine) is a selective α7 nAChR PAM that has shown neuroprotective effects against Aβ-induced toxicity in vitro.[9][10][11] At a concentration of 1 nM, EQ-04 significantly enhanced PC-12 cell viability by 37% in the presence of toxic Aβ peptides and also inhibited Aβ aggregation.[9][10][11]
Caption: Allosteric modulation of α7 nAChR for neuroprotection.
-
α4β2 nAChR Ligands: The α4β2 subtype is the most abundant nAChR in the brain and is associated with nicotine (B1678760) addiction and cognitive processes. Quinuclidine ether and carbamate (B1207046) derivatives have been synthesized and evaluated as high-affinity ligands for this subtype.[12]
The following table summarizes the binding affinities of representative 3-substituted quinuclidine derivatives at the α4β2 nAChR subtype.
| Compound | Structure Type | α4β2 Ki (nM) | Reference |
| 9a | Ether Derivative | 48 | [12] |
| 9b | Ether Derivative | 42 | [12] |
Anti-Proliferative Agents
Certain this compound derivatives have been investigated for their potential as anti-cancer agents. A series of benzamide (B126) and benzoate (B1203000) derivatives were synthesized and screened for their cytotoxic effects on the A549 human lung carcinoma cell line.
| Compound | R-group (Amide) | IC50 (µM) vs A549 | Reference |
| 4a | Phenyl | >100 | [13] |
| 4b | 4-Fluorophenyl | 55.4 | [13] |
| 4c | 4-Chlorophenyl | 42.6 | [13] |
| 5c | Isopropyl (Ester) | 38.2 | [13] |
Key Experimental Protocols
Detailed and reproducible methodologies are critical for the evaluation of novel chemical entities. This section provides protocols for key assays cited in the evaluation of this compound derivatives.
Protocol: Synthesis of Racemic 3-Quinuclidinol (B22445)
This protocol describes the reduction of this compound to its corresponding alcohol, a common intermediate.
-
Dissolution: Dissolve this compound (10.0 g, 0.08 mol) in water (30 ml) at 30-35°C.
-
Reduction: Add sodium borohydride (B1222165) (NaBH₄) (1.5 g, 0.04 mol) portion-wise over 1 hour, maintaining the temperature at 30-35°C.
-
Reaction Monitoring: Stir the reaction mixture for 4 hours at the same temperature. Monitor the reaction completion by gas chromatography (GC).
-
Extraction: Once the reaction is complete, extract the aqueous mixture with chloroform (B151607) (3 x 50 ml).
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulphate and distill off the solvent under reduced pressure to yield crude (RS)-3-Quinuclidinol.
-
Purification: Purify the crude product by recrystallization from acetone (B3395972) to yield a white crystalline solid.
Protocol: mAChR Radioligand Binding Assay
This protocol is used to determine the binding affinity (Ki) of a test compound for mAChR subtypes.[8]
-
Tissue Preparation: Use Chinese hamster ovary (CHO) cell membranes stably expressing a single subtype of human mAChR.
-
Assay Buffer: Prepare an appropriate buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Reaction Mixture: In a 96-well plate, combine the cell membranes (10-20 µg protein), the radioligand [³H]N-methylscopolamine ([³H]NMS) at a final concentration of ~0.4 nM, and varying concentrations of the test compound.
-
Incubation: Incubate the mixture for 60 minutes at 25°C.
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Wash the filters three times with ice-cold assay buffer to separate bound from free radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol: MTT Cell Viability Assay
This colorimetric assay is used to assess the cytotoxic or cytoprotective effects of compounds on cultured cells.[13]
-
Cell Seeding: Seed cells (e.g., A549 or PC-12) in a 96-well plate at a density of ~1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the quinuclidinone derivative (dissolved in a vehicle like 0.5% DMSO) for a specified period (e.g., 24 hours). Include vehicle-only controls.
-
MTT Addition: After the incubation period, add 100 µl of MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; 1 mg/ml) to each well.
-
Incubation: Incubate the plate at 37°C for 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 M HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the purple solution at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage relative to the vehicle-treated control cells. Calculate IC50 values (for cytotoxicity) or percentage increase in viability (for neuroprotection) using appropriate software.
Conclusion and Future Outlook
The this compound core remains a highly valuable and versatile scaffold in medicinal chemistry. Its derivatives have led to successful drugs and promising clinical candidates targeting cholinergic neurotransmitter systems. The rigid framework provides a solid anchor for exploring structure-activity relationships, while the core's chemical tractability allows for the generation of diverse compound libraries.
Future research will likely focus on designing derivatives with enhanced subtype selectivity, particularly for CNS targets like M1/M4 mAChRs and specific nAChR subtypes, to maximize therapeutic efficacy while minimizing off-target side effects. The development of novel PAMs and bitopic/allosteric ligands represents a promising strategy for achieving finer control over receptor function. As synthetic methodologies advance and our understanding of the structural biology of these receptors deepens, the this compound scaffold is poised to remain a cornerstone of innovation in the treatment of neurological, respiratory, and other challenging diseases.
References
- 1. This compound|High-Purity Research Chemical [benchchem.com]
- 2. eurekaselect.com [eurekaselect.com]
- 3. 3-Quinuclidone - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Novel quinuclidine-based ligands for the muscarinic cholinergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel Compounds in the Treatment of Schizophrenia—A Selective Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of novel quaternary ammonium derivatives of (3R)-quinuclidinol esters as potent and long-acting muscarinic antagonists with potential for minimal systemic exposure after inhaled administration: identification of (3R)-3-{[hydroxy(di-2-thienyl)acetyl]oxy}-1-(3-phenoxypropyl)-1-azoniabicyclo[2.2.2]octane bromide (aclidinium bromide) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Muscarinic agonist, (±)-quinuclidin-3-yl-(4-fluorophenethyl)(phenyl) carbamate: High affinity, but low subtype selectivity for human M1 – M5 muscarinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuroprotective Activity of 3-((6-(Phenylethynyl)pyridin-3-yl)oxy)quinuclidine: A Potential Ligand for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Collection - Neuroprotective Activity of 3â((6-(Phenylethynyl)pyridin-3-yl)oxy)quinuclidine: A Potential Ligand for the Treatment of Alzheimerâs Disease - ACS Chemical Neuroscience - Figshare [acs.figshare.com]
- 11. Neuroprotective Activity of 3‑((6-(Phenylethynyl)pyridin-3-yl)oxy)quinuclidine: A Potential Ligand for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ether and Carbamate Derivatives of 3-quinuclidinol and 3- hydroxymethylquinuclidine: Synthesis and Evaluation as Nicotinic Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Quinuclidin-3-one: A Versatile Scaffold for Drug Discovery and Complex Molecule Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Quinuclidin-3-one, a rigid bicyclic ketone, has emerged as a pivotal building block in modern organic synthesis, particularly in the realm of pharmaceutical and medicinal chemistry.[1] Its unique three-dimensional structure and inherent reactivity provide a robust scaffold for the synthesis of a diverse array of complex molecules with significant biological activity.[1] The quinuclidine (B89598) core is a key pharmacophore in numerous approved drugs and clinical candidates, underscoring the importance of this compound as a starting material.[2] This technical guide provides a comprehensive overview of the role of this compound in synthesis, detailing key reactions, experimental protocols, and the biological relevance of the resulting compounds.
Core Synthetic Transformations of this compound
The synthetic utility of this compound stems from the reactivity of its ketone functionality and the stability of its bicyclic core. This allows for a wide range of chemical modifications, leading to the construction of novel molecular architectures.
Asymmetric Reduction to Chiral Quinuclidin-3-ols
The enantioselective reduction of the prochiral ketone of this compound to form chiral (R)- or (S)-3-quinuclidinol is a cornerstone transformation. These chiral alcohols are crucial intermediates in the synthesis of numerous pharmaceuticals, including muscarinic receptor agonists and antagonists.[3][4]
Table 1: Comparison of Catalytic Systems for the Asymmetric Reduction of this compound [3][4]
| Catalyst System | Catalyst/Enzyme | Substrate Conc. | Yield (%) | ee (%) | Configuration | Reaction Time (h) |
| Biocatalytic | E. coli expressing KgQR and mutant GDH | 242 g/L | >99 | >99.9 | (R) | 3 |
| Biocatalytic | Rhodotorula rubra JCM3782 (reductase) | 618 mM | ~100 | >99.9 | (R) | 21 |
| Biocatalytic | Nocardia sp. WY1202 | - | 93 | >99 | (R) | - |
| Biocatalytic | Rhodococcus erythropolis WY1406 | - | 92 | >99 | (S) | - |
| Chemocatalytic | RuBr₂[(S)-(-)-BINAP] | - | - | - | - | - |
Corey-Chaykovsky Reaction for Epoxide Formation
The Corey-Chaykovsky reaction provides an efficient method for the synthesis of spiro-epoxides from this compound. This reaction typically involves the use of a sulfur ylide, such as dimethyloxosulfonium methylide, and is a key step in the synthesis of the muscarinic agonist cevimeline.[5][6][7][8][9][10][11]
Wittig Reaction for Olefination
The Wittig reaction allows for the introduction of a carbon-carbon double bond at the C3 position of the quinuclidine ring system. This transformation is valuable for the synthesis of exocyclic alkenes, which can be further functionalized.[2][12][13][14][15][16][17]
Aldol (B89426) Condensation for Carbon-Carbon Bond Formation
The aldol condensation of this compound with various aldehydes provides access to α,β-unsaturated ketones. These products serve as versatile intermediates for the synthesis of more complex heterocyclic systems.[1][13][16][18][19][20]
Reductive Amination for Amine Synthesis
Reductive amination of this compound with primary or secondary amines is a powerful method for the synthesis of 3-aminoquinuclidine (B1202703) derivatives. These compounds are prevalent in a variety of biologically active molecules.[21][22][23][24][25][26][27][28]
Synthesis of Spirocyclic Compounds
This compound is an excellent starting material for the synthesis of spirocyclic compounds, where the C3 carbon is shared with another ring system. Spiro-oxindoles, in particular, have garnered significant attention due to their diverse biological activities.[17][24][27][29][30]
Applications in Drug Discovery and Development
The quinuclidine scaffold is a privileged structure in medicinal chemistry, and this compound serves as a gateway to a multitude of biologically active compounds.
Muscarinic Acetylcholine (B1216132) Receptor Modulators
Quinuclidine-based compounds are prominent as modulators of muscarinic acetylcholine receptors (mAChRs). Cevimeline, a muscarinic M1 and M3 agonist synthesized from this compound, is used to treat dry mouth associated with Sjögren's syndrome.[5][7] Talsaclidine, another derivative, has been investigated for the treatment of Alzheimer's disease.
Nicotinic Acetylcholine Receptor Modulators and Alzheimer's Disease
Derivatives of this compound are also being explored as ligands for nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype, which is implicated in the pathophysiology of Alzheimer's disease.[1][31][32][33][34] Modulation of these receptors is a promising therapeutic strategy for cognitive enhancement and neuroprotection.
Experimental Protocols
Protocol 1: Asymmetric Reduction of this compound using a Biocatalyst[4]
Materials:
-
This compound hydrochloride
-
E. coli cells co-expressing 3-quinuclidinone reductase and glucose dehydrogenase
-
Glucose
-
Phosphate (B84403) buffer (pH 7.0)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Suspend the recombinant E. coli cells in phosphate buffer.
-
Add this compound hydrochloride and glucose to the cell suspension.
-
Maintain the reaction mixture at 30°C with agitation for 21 hours.
-
Monitor the reaction progress by HPLC.
-
Upon completion, centrifuge the mixture to separate the cells.
-
Extract the supernatant with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (R)-quinuclidin-3-ol.
Protocol 2: Corey-Chaykovsky Epoxidation of this compound[5][6][7]
Materials:
-
This compound
-
Sodium hydride (NaH)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Diethyl ether
-
Water
Procedure:
-
To a stirred suspension of NaH in anhydrous DMSO, add trimethylsulfoxonium iodide portion-wise under a nitrogen atmosphere.
-
Stir the resulting mixture at room temperature for 1 hour to form the sulfur ylide.
-
Add a solution of this compound in anhydrous DMSO dropwise to the ylide solution.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Pour the reaction mixture into ice-water and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude spiro-epoxide.
-
Purify the crude product by column chromatography.
Protocol 3: Wittig Reaction of this compound[2][12][14]
Materials:
-
This compound
-
Benzyltriphenylphosphonium (B107652) chloride
-
50% Sodium hydroxide (B78521) (NaOH) solution
-
Dichloromethane (DCM)
-
Water
Procedure:
-
To a vigorously stirred solution of this compound and benzyltriphenylphosphonium chloride in DCM, add 50% NaOH solution dropwise.
-
Continue stirring vigorously for 30 minutes at room temperature.
-
Dilute the reaction mixture with water and DCM.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the desired alkene.
Protocol 4: Aldol Condensation of this compound with an Aromatic Aldehyde[16][19]
Materials:
-
This compound hydrochloride
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Dilute acetic acid
Procedure:
-
Dissolve this compound hydrochloride and the aromatic aldehyde in ethanol.
-
Add an aqueous solution of NaOH dropwise to the stirred mixture.
-
Stir the reaction at room temperature for 24 hours.
-
If a precipitate forms, filter the solid and wash with cold ethanol.
-
If no precipitate forms, pour the reaction mixture into ice-water and neutralize with dilute acetic acid.
-
Collect the resulting precipitate by filtration, wash with water and then with cold ethanol.
-
Recrystallize the crude product from a suitable solvent.
Protocol 5: Reductive Amination of this compound[21][22][23]
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
To a solution of this compound and the primary amine in DCE, add NaBH(OAc)₃ in one portion.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Signaling Pathways and Logical Relationships
The biological effects of many this compound derivatives are mediated through their interaction with specific cellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.
Caption: Muscarinic M1/M3 Receptor Signaling Pathway.[12][35][36][37]
Caption: α7 Nicotinic Acetylcholine Receptor Signaling in Alzheimer's Disease.[1][31][32][33][34]
Conclusion
This compound stands as a testament to the power of a well-defined molecular scaffold in the generation of chemical diversity and biological function. Its rigid framework and versatile ketone handle have enabled the synthesis of a wide range of compounds, from approved pharmaceuticals to cutting-edge research tools. The continued exploration of new reactions and applications of this compound is certain to yield further innovations in drug discovery and the broader field of organic synthesis. This guide provides a solid foundation for researchers looking to harness the synthetic potential of this remarkable building block.
References
- 1. publications.aston.ac.uk [publications.aston.ac.uk]
- 2. www1.udel.edu [www1.udel.edu]
- 3. benchchem.com [benchchem.com]
- 4. Stereoselective synthesis of (R)-3-quinuclidinol through asymmetric reduction of 3-quinuclidinone with 3-quinuclidinone reductase of Rhodotorula rubra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
- 7. Portico [access.portico.org]
- 8. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 9. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 10. Corey-Chaykovsky Reaction - Wordpress [reagents.acsgcipr.org]
- 11. adichemistry.com [adichemistry.com]
- 12. web.mnstate.edu [web.mnstate.edu]
- 13. researchgate.net [researchgate.net]
- 14. d.web.umkc.edu [d.web.umkc.edu]
- 15. community.wvu.edu [community.wvu.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. amherst.edu [amherst.edu]
- 20. sciepub.com [sciepub.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 23. d-nb.info [d-nb.info]
- 24. Synthesis of spiro[2,3-dihydrofuran-3,3′-oxindole] derivatives via a multi-component cascade reaction of α-diazo esters, water, isatins and malononitrile/ethyl cyanoacetate - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 25. taylorfrancis.com [taylorfrancis.com]
- 26. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 27. semanticscholar.org [semanticscholar.org]
- 28. Redirecting [linkinghub.elsevier.com]
- 29. Synthesis and Characterization of New Spirooxindoles Including Triazole and Benzimidazole Pharmacophores via [3+2] Cycloaddition Reaction: An MEDT Study of the Mechanism and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 30. mdpi.com [mdpi.com]
- 31. Alpha7 nicotinic acetylcholine receptor: A link between inflammation and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 32. α7-Nicotinic Acetylcholine Receptors: New Therapeutic Avenues in Alzheimer’s Disease | Springer Nature Experiments [experiments.springernature.com]
- 33. augusta-staging.elsevierpure.com [augusta-staging.elsevierpure.com]
- 34. derangedphysiology.com [derangedphysiology.com]
- 35. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 36. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 37. Muscarinic acetylcholine receptor M3 - Wikipedia [en.wikipedia.org]
Quinuclidin-3-one as a Versatile Precursor for Muscarinic Receptor Ligands: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinuclidine (B89598) nucleus, a rigid bicyclic amine, represents a privileged scaffold in medicinal chemistry, particularly for the development of ligands targeting muscarinic acetylcholine (B1216132) receptors (mAChRs). Quinuclidin-3-one, and its reduced form, 3-quinuclidinol, serve as critical precursors for a diverse range of muscarinic agonists and antagonists. The constrained conformation of the quinuclidine core provides a well-defined orientation for pharmacophoric features, enabling high-affinity interactions with the five muscarinic receptor subtypes (M1-M5). This technical guide provides a comprehensive overview of the synthesis of muscarinic ligands from this compound, their pharmacological characterization, and the underlying structure-activity relationships.
Muscarinic Receptor Signaling Pathways
Muscarinic receptors are G protein-coupled receptors (GPCRs) that mediate a wide array of physiological functions. They are classified into five subtypes (M1-M5), which couple to distinct intracellular signaling cascades. The odd-numbered receptors (M1, M3, M5) primarily couple to Gq/11 proteins, while the even-numbered receptors (M2, M4) couple to Gi/o proteins.[1]
Gq/11 Signaling Pathway (M1, M3, M5 Receptors)
Activation of M1, M3, and M5 receptors by an agonist initiates the Gq/11 signaling cascade, leading to an increase in intracellular calcium.[1] This pathway involves the activation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytosol. DAG, in conjunction with elevated calcium levels, activates protein kinase C (PKC), leading to the phosphorylation of various downstream targets and subsequent cellular responses, such as smooth muscle contraction and glandular secretion.[2][3]
Caption: Gq/11 protein-coupled signaling cascade for M1, M3, and M5 muscarinic receptors.
Gi/o Signaling Pathway (M2, M4 Receptors)
The M2 and M4 muscarinic receptors are coupled to Gi/o proteins, which mediate inhibitory cellular responses.[4] Upon agonist binding, the activated Gi/o protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[5] This reduction in cAMP decreases the activity of protein kinase A (PKA), thereby altering the phosphorylation state and activity of various downstream effector proteins. Additionally, the βγ subunits of the Gi/o protein can directly modulate ion channels, such as G protein-coupled inwardly-rectifying potassium channels (GIRKs), leading to membrane hyperpolarization and reduced neuronal excitability.[5]
Caption: Gi/o protein-coupled signaling cascade for M2 and M4 muscarinic receptors.
Data Presentation: Pharmacology of this compound Derivatives
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of several key muscarinic ligands derived from the this compound scaffold.
Table 1: Muscarinic Receptor Binding Affinities (Ki, nM) of Selected Quinuclidine Derivatives
| Compound | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) | Reference(s) |
| Agonists | ||||||
| (S)-Aceclidine | 150 | 45 | 120 | 60 | 180 | [6] |
| Cevimeline | 23 | 1040 | 48 | 1310 | 63 | [6] |
| Talsaclidine (B17092) | High Affinity (M1 selective) | Lower Affinity | Lower Affinity | - | - | [7][8] |
| Antagonist | ||||||
| (R,S)-Quinuclidinyl Benzilate (QNB) | 0.02-0.07 | 0.02-0.07 | 0.02-0.07 | - | - | [9] |
Note: Data for Talsaclidine and QNB across all five subtypes were not fully available in the reviewed literature. Talsaclidine is reported as a functionally selective M1 agonist. QNB is a non-selective antagonist with very high affinity across subtypes.
Table 2: Functional Potencies (EC50, nM) of Selected Quinuclidine-based Agonists
| Compound | M1 EC50 (nM) | M2 EC50 (nM) | M3 EC50 (nM) | M4 EC50 (nM) | M5 EC50 (nM) | Reference(s) |
| (S)-Aceclidine | 180 | 150 | 250 | 200 | 300 | [6] |
| Cevimeline | 23 | 1040 | 48 | 1310 | 63 | [6] |
Note: EC50 values are highly dependent on the specific functional assay and cell system used. These values are representative and should be used for comparative purposes.
Experimental Protocols
Synthesis of Muscarinic Ligands from this compound
The general synthetic pathway from this compound to muscarinic ligands involves the reduction of the ketone to the corresponding alcohol, 3-quinuclidinol, followed by esterification or other modifications at the hydroxyl group.
Caption: General synthetic workflow from starting materials to various muscarinic ligands.
Protocol 1: Synthesis of 3-Quinuclidinone Hydrochloride
This protocol describes a common method starting from ethyl 1-(2-methoxy-2-oxoethyl)piperidine-4-carboxylate.
-
Step 1: Dieckmann Condensation, Hydrolysis, and Decarboxylation:
-
To a solution of potassium tert-butoxide in a suitable solvent (e.g., toluene), add ethyl 1-(2-methoxy-2-oxoethyl)piperidine-4-carboxylate dropwise at reflux.
-
Continue refluxing for several hours to effect the Dieckmann condensation.
-
Cool the reaction mixture and acidify with a strong acid (e.g., HCl).
-
Heat the aqueous layer to reflux for an extended period (e.g., 15 hours) to achieve hydrolysis and decarboxylation.
-
After cooling, basify the solution with a strong base (e.g., NaOH) and extract the free base of 3-quinuclidinone into an organic solvent (e.g., chloroform).
-
Dry the organic extracts, evaporate the solvent, and purify the crude product (e.g., by recrystallization from hexane) to yield 3-quinuclidinone.
-
Dissolve the purified base in a suitable solvent and treat with HCl to precipitate 3-quinuclidinone hydrochloride.
-
Protocol 2: Reduction of 3-Quinuclidinone to (R/S)-3-Quinuclidinol
-
Materials: 3-Quinuclidinone, Sodium borohydride (B1222165) (NaBH₄), Water, Chloroform (B151607).
-
Procedure:
-
Dissolve 3-quinuclidinone (10.0 g, 0.08 mol) in water (30 ml) at 30-35°C.
-
Add sodium borohydride (1.5 g, 0.04 mol) in portions over 1 hour.
-
Stir the reaction mixture for 4 hours at 30-35°C.
-
Monitor the reaction completion by gas chromatography (GC).
-
Extract the aqueous reaction mixture with chloroform (3 x 50 ml).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield crude (R/S)-3-quinuclidinol.
-
Purify the crude product by recrystallization from acetone.
-
Protocol 3: Synthesis of (S)-Aceclidine from (S)-3-Quinuclidinol
This synthesis involves the esterification of the chiral alcohol. (S)-3-Quinuclidinol can be obtained via enzymatic reduction of 3-quinuclidinone or by resolution of the racemic mixture.
-
Materials: (S)-3-Quinuclidinol, Acetic anhydride (B1165640).
-
Procedure:
-
Treat (S)-3-Quinuclidinol with acetic anhydride. The reaction can be performed neat or in a suitable aprotic solvent.
-
The reaction is typically exothermic and may proceed at room temperature or with gentle heating.
-
After the reaction is complete (monitored by TLC or GC), the excess acetic anhydride and acetic acid byproduct are removed, often by evaporation under reduced pressure or by aqueous workup with a mild base.
-
The crude (S)-Aceclidine can be purified by distillation or recrystallization of its salt form (e.g., hydrochloride).
-
Pharmacological Characterization
Protocol 4: Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from the receptor.
Caption: Experimental workflow for a radioligand competition binding assay.
-
Materials:
-
Cell membranes expressing a specific human muscarinic receptor subtype (M1-M5).
-
Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS).
-
Unlabeled test compound (competitor).
-
Atropine (B194438) or another high-affinity antagonist for determining non-specific binding (NSB).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
96-well filter plates and a cell harvester.
-
Scintillation fluid and a scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the following to triplicate wells: binding buffer, a fixed concentration of radioligand, and either buffer (for total binding), a high concentration of atropine (for NSB), or the test compound dilution.
-
Initiate the binding reaction by adding the receptor membrane preparation to all wells.
-
Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the incubation by rapid vacuum filtration through the filter plate using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filter plate, add scintillation fluid to each well, and count the radioactivity.
-
Calculate the specific binding at each concentration of the test compound and determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding).
-
Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Protocol 5: Calcium Flux Functional Assay (for M1, M3, M5 Receptors)
This assay measures the functional potency (EC50) of an agonist by quantifying the increase in intracellular calcium.
-
Materials:
-
Cells stably expressing a Gq-coupled muscarinic receptor (M1, M3, or M5).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127 and probenecid (B1678239) (optional).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Test agonist compound.
-
Fluorescence plate reader with kinetic reading capabilities.
-
-
Procedure:
-
Seed cells in a 96- or 384-well black-walled, clear-bottom plate and culture overnight.
-
Prepare a dye loading solution containing the calcium-sensitive dye and Pluronic F-127 in assay buffer.
-
Remove the culture medium and add the dye loading solution to the cells. Incubate at 37°C for 30-60 minutes.
-
If not a no-wash dye, gently wash the cells with assay buffer to remove extracellular dye.
-
Place the plate in the fluorescence plate reader and record a baseline fluorescence reading.
-
Add serial dilutions of the agonist to the wells and immediately begin kinetic fluorescence measurements.
-
The change in fluorescence intensity is proportional to the increase in intracellular calcium.
-
From the concentration-response curve, calculate the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.
-
Protocol 6: cAMP Functional Assay (for M2, M4 Receptors)
This assay measures the functional potency (EC50) of an agonist at Gi-coupled receptors by quantifying the inhibition of adenylyl cyclase.
-
Materials:
-
Cells stably expressing a Gi-coupled muscarinic receptor (M2 or M4).
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
Test agonist compound.
-
cAMP detection kit (e.g., HTRF, ELISA).
-
-
Procedure:
-
Seed cells in a suitable assay plate and culture overnight.
-
Pre-incubate the cells with serial dilutions of the test agonist for a short period (e.g., 15-30 minutes).
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
After incubation, lyse the cells and measure the intracellular cAMP levels using a suitable detection kit.
-
The agonist will inhibit the forskolin-stimulated cAMP production in a concentration-dependent manner.
-
From the concentration-response curve, calculate the EC50 value for the inhibition of cAMP production.
-
Structure-Activity Relationships (SAR) of Quinuclidine-Based Muscarinic Ligands
The rigid quinuclidine core serves as a key anchor in the orthosteric binding pocket of muscarinic receptors. The structure-activity relationships of quinuclidine-based ligands are primarily dictated by the nature of the substituent at the 3-position and the stereochemistry at this position.
Caption: Logical relationships in the SAR of quinuclidine-based muscarinic ligands.
-
The Quinuclidine Nitrogen: The tertiary amine of the quinuclidine ring is typically protonated at physiological pH and forms a crucial ionic interaction with a conserved aspartate residue in the third transmembrane domain of all muscarinic receptor subtypes.
-
The C3-Substituent:
-
Ester Moiety: The ester group, as seen in acetylcholine and aceclidine, is a classic pharmacophore for muscarinic agonists. The carbonyl oxygen can act as a hydrogen bond acceptor.
-
Bioisosteric Replacements: Heterocyclic rings, such as oxadiazoles, can serve as bioisosteric replacements for the ester group, maintaining or modifying the agonist/antagonist profile.[10]
-
Bulky Substituents: Large, lipophilic groups at the 3-position, often attached via an ester linkage (e.g., the benzilate group in QNB), generally confer antagonist activity. These bulky groups are thought to occupy a more extended region of the binding pocket, preventing the conformational change required for receptor activation.
-
Stereochemistry: The stereochemistry at the 3-position of the quinuclidine ring is critical for both affinity and efficacy. For many agonists and antagonists, one enantiomer is significantly more potent than the other. For instance, (S)-aceclidine is the more potent enantiomer.[6]
-
-
Selectivity: Achieving high subtype selectivity with orthosteric ligands based on the quinuclidine scaffold has been challenging due to the high conservation of the binding site among the M1-M5 subtypes. However, subtle modifications to the C3-substituent can introduce a degree of selectivity. For example, some quinuclidine derivatives have been developed with moderate selectivity for the M2 receptor.[2]
Conclusion
This compound is a foundational building block in the design and synthesis of a wide range of muscarinic receptor ligands. Its rigid structure provides a reliable anchor for positioning various functional groups within the muscarinic receptor binding pocket. By modifying the substituent at the 3-position, a spectrum of pharmacological activities, from full agonism to potent antagonism, can be achieved. The detailed synthetic and pharmacological protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to create novel and selective muscarinic receptor modulators for various therapeutic applications. Further exploration of structure-activity relationships will continue to guide the development of next-generation muscarinic ligands with improved subtype selectivity and therapeutic profiles.
References
- 1. Muscarinic activity and receptor binding of the enantiomers of aceclidine and its methiodide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and pharmacology of quinuclidine derivatives as M2-selective muscarinic receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel muscarinic acetylcholine receptor hybrid ligands embedding quinuclidine and 1,4-dioxane fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-Quinuclidinyl benzilate - Wikipedia [en.wikipedia.org]
- 5. apexbt.com [apexbt.com]
- 6. Neuropharmacology of Cevimeline and Muscarinic Drugs—Focus on Cognition and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Pharmacodynamic profile of the M1 agonist talsaclidine in animals and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Novel quinuclidine-based ligands for the muscarinic cholinergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synthesis of Quinuclidin-3-one: A Journey from Classic Discovery to Modern Methodologies
Quinuclidin-3-one, a bicyclic amine, serves as a pivotal intermediate in the synthesis of a wide array of pharmaceuticals and is a fundamental scaffold in medicinal chemistry. Its rigid structure has made it a valuable component in the development of drugs targeting various receptors. This technical guide provides an in-depth exploration of the discovery and historical evolution of this compound synthesis, presenting key experimental protocols and quantitative data for researchers, scientists, and professionals in drug development.
Historical Perspective and Key Discoveries
The initial synthesis of the quinuclidine (B89598) framework dates back to the early 20th century. However, the preparation of this compound gained significant attention with the work of Sternbach and others, who established a robust synthetic route. The cornerstone of the classical synthesis is the intramolecular Dieckmann condensation of a substituted piperidine (B6355638) derivative.[1][2][3] This approach, while effective, often involves harsh reaction conditions and multiple steps. Over the decades, numerous modifications and entirely new synthetic strategies have been developed to improve efficiency, yield, and safety, and to reduce the environmental impact. These advancements include the use of alternative starting materials, more efficient cyclization promoters, and the exploration of enzymatic routes for related chiral compounds.[4][5]
Core Synthetic Strategies
The synthesis of this compound has evolved significantly from its initial conception. Below are detailed examinations of the classical approach and a more contemporary, improved method.
The Classical Synthesis: A Multi-step Approach
The traditional and most well-documented synthesis of this compound hydrochloride begins with the alkylation of a pyridine (B92270) derivative, followed by reduction of the pyridine ring, Dieckmann condensation, and subsequent hydrolysis and decarboxylation.[6]
Logical Workflow of the Classical Synthesis:
Caption: Workflow of the classical this compound synthesis.
Experimental Protocol: Classical Synthesis of this compound Hydrochloride [6]
Step 1: 1-Carbethoxymethyl-4-carbethoxypyridinium bromide A solution of ethyl isonicotinate (151 g, 1.00 mole) and ethyl bromoacetate (167 g, 1.00 mole) in 500 ml of ethanol (B145695) is allowed to stand overnight at room temperature in a 1-L round-bottomed flask equipped with a reflux condenser. The mixture is then heated at reflux for 4 hours. The resulting solution is used directly in the next step.
Step 2: 1-Carbethoxymethyl-4-carbethoxypiperidine To the solution from Step 1, 15 g of 10% palladium on charcoal is added. The mixture is hydrogenated in a 2-L autoclave at 90°C under an initial pressure of 100 atm. After hydrogen uptake ceases (30–60 minutes), the mixture is cooled, and the catalyst is filtered off. The filtrate is evaporated to dryness under reduced pressure. The residue is dissolved in 500 ml of ice-cold water and added to 500 ml of chloroform. An ice-cold solution of 150 g of potassium carbonate in 250 ml of water is added gradually with stirring. The organic layer is separated, and the aqueous layer is extracted with chloroform. The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed. The product is distilled under high vacuum to yield 156–190 g (64–78%) of a colorless oil.
Step 3 & 4: 3-Quinuclidone hydrochloride In a 2-L three-necked flask, 80 g (2.05 g atom) of potassium is added to 330 ml of absolute toluene (B28343) under a nitrogen atmosphere and heated to reflux with vigorous stirring to pulverize the potassium. Absolute ethanol (125 ml, 2.14 moles) is added over 30 minutes. After the potassium has reacted, a solution of 1-carbethoxymethyl-4-carbethoxypiperidine (200 g, 0.822 mole) in 500 ml of absolute toluene is added over 2 hours at 130°C. The mixture is cooled and decomposed by the careful addition of 500 ml of 10N hydrochloric acid. The aqueous phase is separated, and the toluene layer is extracted with 10N hydrochloric acid. The combined aqueous extracts are refluxed for 15 hours. The solution is then treated with activated charcoal, filtered, and evaporated to dryness. The residue is dissolved in water, made alkaline with potassium carbonate, and extracted with ether. The ether is removed, and the residue is treated with 10N hydrochloric acid and evaporated. The final product is crystallized from a water/isopropyl alcohol mixture.
Quantitative Data for Classical Synthesis
| Step | Reactants | Conditions | Yield | Reference |
| 1. Alkylation | Ethyl isonicotinate, Ethyl bromoacetate, Ethanol | Room temperature (overnight), then reflux (4 hours) | - | [6] |
| 2. Hydrogenation | 1-Carbethoxymethyl-4-carbethoxypyridinium bromide, 10% Pd/C, H₂ | 90°C, 100 atm | 64–78% | [6] |
| 3. Dieckmann Condensation & Decarboxylation | 1-Carbethoxymethyl-4-carbethoxypiperidine, Potassium, Ethanol, Toluene; then HCl (reflux) | 130°C (cyclization), Reflux (decarboxylation) | - | [6] |
An Improved, Modern Synthesis
More recent synthetic approaches aim to improve upon the classical method by utilizing different starting materials and more efficient reaction conditions. One such improved route starts from piperidine-4-carboxylic acid.[5]
Logical Workflow of an Improved Synthesis:
Caption: Workflow of a modern this compound synthesis.
Experimental Protocol: Improved Synthesis of this compound Hydrochloride [5]
Step 1: Ethyl piperidine-4-carboxylate Piperidine-4-carboxylic acid is reacted with thionyl chloride in ethanol to yield ethyl piperidine-4-carboxylate.
Step 2: Ethyl 1-(2-methoxy-2-oxoethyl)piperidine-4-carboxylate The product from Step 1 is condensed with methyl chloroacetate in the presence of sodium carbonate.
Step 3: this compound hydrochloride The diester from Step 2 undergoes a one-pot Dieckmann reaction using potassium tert-butoxide, followed by hydrolysis and decarboxylation to afford the final product.
Quantitative Data for Improved Synthesis
| Step | Starting Material | Key Reagents | Yield | Reference |
| 1. Esterification | Piperidine-4-carboxylic acid | Thionyl chloride, Ethanol | - | [5] |
| 2. Condensation | Ethyl piperidine-4-carboxylate | Methyl chloroacetate, Sodium carbonate | - | [5] |
| 3. One-pot Cyclization/Decarboxylation | Diester intermediate | Potassium tert-butoxide | - | [5] |
The Dieckmann Condensation: The Core Cyclization Step
The Dieckmann condensation is a critical intramolecular reaction in the classical synthesis of this compound, responsible for the formation of the bicyclic ring system.[2][3] It involves the base-catalyzed cyclization of a diester to form a β-keto ester.
Mechanism of the Dieckmann Condensation:
Caption: Mechanism of the Dieckmann Condensation.
Conclusion
The synthesis of this compound has a rich history, evolving from the classical multi-step Dieckmann condensation route to more streamlined and efficient modern methods. Understanding the historical context and the detailed experimental protocols of these synthetic pathways is crucial for chemists in the pharmaceutical industry and academia. The continued development of novel synthetic strategies, including biocatalytic approaches for related compounds, highlights the ongoing importance of this versatile molecular scaffold. This guide serves as a comprehensive resource, providing the necessary technical details to support further research and development in this field.
References
Quinuclidin-3-one: A Core Moiety of Cinchona Alkaloids and a Versatile Synthetic Building Block
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Quinuclidin-3-one, a bicyclic amine with the IUPAC name 1-azabicyclo[2.2.2]octan-3-one, is a molecule of significant interest in medicinal chemistry and drug development.[1] Its rigid, sterically defined framework serves as a valuable scaffold for the synthesis of a diverse array of pharmacologically active compounds.[1] This technical guide provides a comprehensive overview of this compound, focusing on its intrinsic relationship with the renowned Cinchona alkaloids, its synthesis, chemical properties, and its role as a precursor to novel therapeutic agents.
The quinuclidine (B89598) nucleus is the fundamental structural core of the Cinchona alkaloids, a class of natural products that includes quinine, quinidine, cinchonine, and cinchonidine.[2] These alkaloids have a long history of medicinal use, most notably as antimalarial agents. The biosynthesis of Cinchona alkaloids proceeds through a complex pathway that constructs this characteristic quinuclidine ring system. Consequently, this compound can be viewed as a simplified, yet essential, representation of this vital natural product family.
Beyond its natural product connection, this compound is a versatile synthetic intermediate. The ketone functionality at the 3-position provides a reactive site for a wide range of chemical transformations, including reductions, nucleophilic additions, and condensations.[1] This reactivity has been exploited to generate libraries of quinuclidine derivatives with diverse biological activities, including antimicrobial, anticancer, and central nervous system-modulating properties.[3]
This guide will delve into the technical details of this compound, presenting key quantitative data in structured tables, providing detailed experimental protocols for its synthesis, and visualizing important pathways and relationships using Graphviz diagrams.
Relationship to Cinchona Alkaloids
The structural relationship between this compound and Cinchona alkaloids is fundamental. The quinuclidine ring system is the defining feature of these alkaloids. While not a direct precursor in the biosynthetic pathway, this compound represents a key structural element that can be obtained through the degradation of Cinchona alkaloids.
Biosynthesis of Cinchona Alkaloids
The biosynthesis of Cinchona alkaloids is a complex process that originates from the amino acid tryptophan and the terpenoid secologanin. These precursors undergo a series of enzymatic transformations to form strictosidine, a common intermediate in the biosynthesis of many indole (B1671886) alkaloids. Through a cascade of subsequent reactions, the intricate quinuclidine core of the Cinchona alkaloids is assembled.
Degradation of Cinchona Alkaloids to Quinuclidine Derivatives
The chemical degradation of Cinchona alkaloids can be employed to isolate the quinuclidine core. Oxidative cleavage reactions, for instance, can break the C4'-C9 bond of the alkaloid, separating the quinoline (B57606) and quinuclidine moieties.[4] While not a common synthetic route to this compound due to the complexity and cost of the starting materials, this degradative approach unequivocally demonstrates the structural relationship.
Synthesis of this compound
Several synthetic routes to this compound have been developed, with the Dieckmann condensation being a classical and widely cited method.[5] Another common approach involves the construction of the bicyclic system from piperidine (B6355638) derivatives.[6]
Dieckmann Condensation Route
This method involves the intramolecular cyclization of a diester to form a β-keto ester, which is subsequently hydrolyzed and decarboxylated to yield the target ketone. The overall synthesis typically starts from ethyl isonicotinate (B8489971).[5]
Synthesis from Piperidine Derivatives
An alternative and often more practical approach for larger-scale synthesis starts from piperidine-4-carboxylic acid (isonipecotic acid).[6] This method avoids the use of pyridine (B92270) and high-pressure hydrogenation.
Quantitative Data
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₁₁NO | [1] |
| Molecular Weight | 125.17 g/mol | [1] |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 138-142 °C | |
| Boiling Point | 204-206 °C | [1] |
| pKa (of conjugate acid) | 7.44 | N/A |
Spectroscopic Data of this compound
| Technique | Data | Reference |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 3.20 (s, 2H), 2.95-2.80 (m, 4H), 2.05-1.90 (m, 5H) | [7] |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 216.9 (C=O), 56.5 (CH₂), 47.1 (CH₂), 38.9 (CH), 25.4 (CH₂) | [7] |
| FTIR (KBr) | ν (cm⁻¹): 2940 (C-H str.), 1730 (C=O str.), 1450 (C-H bend), 1180 (C-N str.) | [6] |
| Mass Spectrometry (EI) | m/z (%): 125 (M⁺, 100), 96 (45), 82 (80), 68 (30), 54 (55) | [1] |
Antimicrobial Activity of this compound Derivatives
A variety of derivatives of this compound have been synthesized and evaluated for their antimicrobial activity. The minimum inhibitory concentration (MIC) is a key measure of their potency.
| Derivative Class | Specific Compound Example | Target Organism | MIC (µg/mL) | Reference |
| Quinuclidinium Oximes | para-N-chlorobenzyl quinuclidinium oxime | Pseudomonas aeruginosa | 0.25 | [1] |
| Quinuclidinium Oximes | meta-N-bromobenzyl quinuclidinium oxime | Klebsiella pneumoniae | 0.50 | [1] |
| Pyrimidine-linked Quinuclidines | Quinuclidine 1 | Staphylococcus aureus (MRSA) | 24 | [2] |
| Pyrimidine-linked Quinuclidines | Quinuclidine 1 | Enterococcus faecium (VRE) | 24 | [2] |
| Bisquaternary Ammonium Compounds | (Structure-dependent) | Staphylococcus aureus | 5 - 38 | [8] |
| Bisquaternary Ammonium Compounds | (Structure-dependent) | Escherichia coli | 19 - 38 | [8] |
Experimental Protocols
Synthesis of 3-Quinuclidinone Hydrochloride via Dieckmann Condensation[6][10]
This protocol is adapted from the procedure reported in Organic Syntheses.
Step A: 1-Carbethoxymethyl-4-carbethoxypyridinium bromide
-
In a 1-L round-bottomed flask equipped with a reflux condenser, a solution of ethyl isonicotinate (151 g, 1.00 mole) and ethyl bromoacetate (167 g, 1.00 mole) in 500 mL of ethanol (B145695) is allowed to stand overnight at room temperature.
-
The mixture is then heated at reflux for 4 hours. The resulting solution of 1-carbethoxymethyl-4-carbethoxypyridinium bromide is used directly in the next step.
Step B: 1-Carbethoxymethyl-4-carbethoxypiperidine
-
To the solution from Step A, 15 g of 10% palladium on charcoal is added.
-
The mixture is placed in a 2-L hydrogenation autoclave and hydrogenated at 90 °C under an initial pressure of 100 atm.
-
After the absorption of slightly more than the calculated amount of hydrogen (3 moles), the mixture is cooled to 25 °C.
-
The catalyst is removed by filtration and washed with 100 mL of ethanol.
-
The filtrate is evaporated to dryness under reduced pressure.
-
The residue is taken up in 500 mL of ice-cold water and transferred to a 5-L beaker in an ice bath.
-
A solution of 150 g of potassium carbonate in 250 mL of water is added gradually with stirring.
-
The mixture is extracted with chloroform (B151607) (2 x 500 mL). The combined organic layers are dried over anhydrous sodium sulfate (B86663).
-
The solvent is removed, and the residue is distilled under high vacuum to yield 1-carbethoxymethyl-4-carbethoxypiperidine (156–190 g, 64–78%).
Step C: 3-Quinuclidone hydrochloride
-
A 2-L three-necked flask is charged with absolute toluene (B28343) (330 mL) and potassium (80 g, 2.05 g atom) under a nitrogen atmosphere.
-
The mixture is heated to reflux, and the molten potassium is pulverized by vigorous stirring.
-
Absolute ethanol (125 mL, 2.14 moles) is added dropwise over 30 minutes.
-
A solution of 1-carbethoxymethyl-4-carbethoxypiperidine (122.5 g, 0.50 mole) in 125 mL of absolute toluene is added over 1 hour. The mixture is refluxed for an additional 2 hours.
-
The resulting solution is cooled to 0 °C and decomposed by the careful addition of 500 mL of 10N hydrochloric acid.
-
The aqueous layer is separated and heated under reflux for 15 hours.
-
The hot solution is treated with activated charcoal, filtered, and evaporated to dryness.
-
The residue is dissolved in a minimum amount of hot water, and boiling isopropyl alcohol is added to induce crystallization.
-
The mixture is cooled to 0–5 °C, and the solid is collected by filtration, washed with acetone, and dried to yield 3-quinuclidone hydrochloride (53–59 g, 66–73%).
Synthesis of 3-Quinuclidinone Hydrochloride from Piperidine-4-carboxylic Acid[7]
This protocol describes an improved, scalable synthesis.
Step 1: Synthesis of ethyl piperidine-4-carboxylate (2)
-
To a stirred solution of piperidine-4-carboxylic acid (1) (50 g, 0.387 mol) in ethanol (500 mL), thionyl chloride (83 mL, 1.16 mol) is added dropwise at 0 °C.
-
The reaction mixture is then heated to reflux for 5 hours.
-
The solvent is removed under reduced pressure, and the residue is dissolved in water (250 mL).
-
The aqueous solution is basified with a saturated sodium bicarbonate solution and extracted with ethyl acetate (B1210297) (3 x 250 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate and concentrated to give ethyl piperidine-4-carboxylate (2) as a colorless oil (55 g, 90% yield).
Step 2: Synthesis of ethyl 1-(2-methoxy-2-oxoethyl)piperidine-4-carboxylate (3)
-
A mixture of ethyl piperidine-4-carboxylate (2) (50 g, 0.318 mol), sodium carbonate (50.5 g, 0.477 mol), and methyl chloroacetate (34.5 g, 0.318 mol) in acetonitrile (B52724) (500 mL) is heated to reflux for 12 hours.
-
The reaction mixture is cooled, filtered, and the filtrate is concentrated under reduced pressure.
-
The residue is purified by column chromatography to afford the diester (3) as a pale-yellow oil (65 g, 89% yield).
Step 3: Synthesis of 3-quinuclidinone hydrochloride (4)
-
To a solution of potassium tert-butoxide (42 g, 0.375 mol) in dry toluene (500 mL) at reflux, a solution of diester (3) (50 g, 0.218 mol) in dry toluene (250 mL) is added dropwise.
-
The reaction mixture is refluxed for an additional 3 hours.
-
After cooling, the reaction is quenched with 6N HCl (250 mL) and refluxed for 6 hours.
-
The aqueous layer is separated, washed with ethyl acetate, and then concentrated under reduced pressure to give a crude solid.
-
The solid is recrystallized from ethanol/diethyl ether to afford 3-quinuclidinone hydrochloride (4) as a white crystalline solid (25 g, 71% yield).
Biological Activity and Mechanism of Action
Derivatives of this compound have shown promise as antimicrobial agents. One of the key mechanisms of action identified is the inhibition of the bacterial cell division protein FtsZ.[2]
Inhibition of FtsZ Polymerization
FtsZ is a prokaryotic homolog of tubulin and is essential for bacterial cytokinesis. It polymerizes at the mid-cell to form the Z-ring, which serves as a scaffold for the recruitment of other cell division proteins. The Z-ring then constricts, leading to cell division. Small molecules that inhibit the polymerization or GTPase activity of FtsZ can disrupt Z-ring formation and block cell division, ultimately leading to bacterial cell death.[9] Certain pyrimidine-linked quinuclidines have been identified as inhibitors of FtsZ.[2]
Conclusion
This compound stands as a molecule of considerable importance, bridging the gap between natural product chemistry and modern drug discovery. Its structural relationship to the Cinchona alkaloids highlights its biological relevance, while its synthetic accessibility and chemical versatility make it an invaluable building block for medicinal chemists. The development of this compound derivatives as potent antimicrobial agents, through mechanisms such as the inhibition of FtsZ, underscores the potential of this scaffold in addressing the growing challenge of antibiotic resistance. This technical guide has provided a comprehensive overview of this compound, from its origins in the world of natural products to its synthesis and application in the development of new therapeutic agents. The data and protocols presented herein are intended to serve as a valuable resource for researchers in their efforts to explore the full potential of this remarkable molecule.
References
- 1. This compound|High-Purity Research Chemical [benchchem.com]
- 2. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Cinchona Alkaloids-Derivatives and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. eurekaselect.com [eurekaselect.com]
- 7. benchchem.com [benchchem.com]
- 8. (+-)-3-Quinuclidinol | C7H13NO | CID 15381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. What are FtsZ inhibitors and how do they work? [synapse.patsnap.com]
Quinuclidin-3-one Hydrochloride: A Technical Guide for Researchers and Drug Development Professionals
Introduction
Quinuclidin-3-one hydrochloride (CAS No: 1193-65-3) is a versatile bicyclic amine derivative and a pivotal intermediate in the field of medicinal chemistry and pharmaceutical research.[1][2] As the hydrochloride salt of 3-Quinuclidinone, it offers enhanced stability and solubility, facilitating its use in complex synthetic pathways.[1][2] Its rigid, cage-like structure serves as a valuable scaffold for the synthesis of a wide array of bioactive molecules and therapeutic agents, particularly those targeting neurological disorders.[2][3] This document provides a comprehensive technical overview of its properties, handling procedures, and applications, intended for professionals in research and drug development.
Physicochemical and Spectroscopic Properties
This compound hydrochloride presents as a white to off-white or sometimes green-orange crystalline powder.[4][5] It is hygroscopic and soluble in water.[4][5][6]
General and Physical Properties
The key physical and chemical properties are summarized in the table below.
| Property | Value | References |
| CAS Number | 1193-65-3 | [7][8] |
| Molecular Formula | C₇H₁₁NO · HCl | [1][4] |
| Molecular Weight | 161.63 g/mol | [1][4] |
| Appearance | White to off-white powder/crystal | [4][5] |
| Melting Point | >300 °C (decomposes) | [4][5] |
| Solubility | Soluble in water | [4] |
| Storage Temperature | Room Temperature, under inert atmosphere | [5][9] |
| Sensitivity | Hygroscopic | [5][6] |
| EINECS Number | 214-776-5 | [8][10] |
| InChI Key | RFDPHKHXPMDJJD-UHFFFAOYSA-N | [5][11] |
Spectroscopic Data
Spectroscopic analysis is crucial for structure confirmation and purity assessment. While raw spectral data is instrument-dependent, typical spectroscopic methods used for characterization are listed below.
| Spectroscopic Method | Indication | References |
| Proton NMR (¹H NMR) | Spectra are available for structure confirmation. | [12][13] |
| Carbon NMR (¹³C NMR) | Spectrum data is available for analysis. | [13] |
| Infrared (IR) | Spectra are available for functional group identification. | [13] |
| Mass Spectrometry (MS) | Spectrum data is available for mass determination. | [13] |
Safe Handling, Storage, and Emergency Procedures
Proper handling and storage are essential to maintain the integrity of this compound hydrochloride and ensure laboratory safety. The compound is considered a hazardous substance and may cause sensitization by skin contact.[14]
General Handling and Storage
-
Handling : Use with adequate ventilation and avoid generating dust.[7][10] Avoid contact with skin, eyes, and clothing.[10] Wash hands thoroughly after handling.[10][14]
-
Storage : Store in a cool, dry, well-ventilated area in tightly sealed original containers.[1][7][14] Keep away from incompatible materials such as strong oxidizing agents.[4][10] The material is hygroscopic and should be stored under an inert atmosphere.[5]
Personal Protective Equipment (PPE)
| Protection Type | Specification | References |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles. | [10] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure. | [10] |
| Respiratory Protection | Use a dust respirator if needed. A respiratory protection program should be followed whenever workplace conditions warrant respirator use. | [10][14] |
First Aid and Firefighting
| Situation | Procedure | References |
| Eye Contact | Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid. | [10] |
| Skin Contact | Get medical aid. Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. | [7][10] |
| Ingestion | Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of water. Get medical aid. | [10] |
| Inhalation | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. Get medical attention if symptoms occur. | [4][10] |
| Suitable Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. | [7][15] |
| Hazardous Combustion Products | May include carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride gas. | [4][15] |
Accidental Release Measures
| Spill Size | Procedure | References |
| Minor Spills | Clean up spills immediately. Use dry clean-up procedures and avoid generating dust. Sweep up and place material in a clean, dry, sealable container for disposal. | [14] |
| Major Spills | Alert emergency responders. Control personal contact by wearing protective clothing. Prevent spillage from entering drains or water courses. Recover product wherever possible and place it in a suitable container for disposal. | [14] |
Stability and Reactivity
The compound is stable under normal temperatures and pressures.[4][10]
| Incompatible Materials & Conditions to Avoid | Hazardous Decomposition Products |
| Strong oxidizing agents, incompatible materials.[4][10] | Hydrogen chloride, nitrogen oxides, carbon monoxide, carbon dioxide.[4][10] |
Applications in Research and Drug Development
This compound hydrochloride is a cornerstone building block in synthetic and medicinal chemistry.[1] Its rigid bicyclic structure is a key pharmacophore in various therapeutic agents.
Key Applications:
-
Pharmaceutical Intermediate : It is a crucial precursor in the synthesis of drugs like cevimeline (B1668456) (a muscarinic agonist) and ligands for cannabinoid receptors (CB1 and CB2).[5]
-
Neurological Research : It is used to develop treatments for neurological conditions such as Alzheimer's and Parkinson's disease by serving as a scaffold for cholinergic and anticholinergic agents.[2][3][9]
-
Organic Synthesis : It serves as a versatile starting material for creating complex nitrogen-containing heterocycles and chiral compounds.[1]
Experimental Protocols
The synthesis of this compound hydrochloride can be achieved through several routes. Below are summaries of established methodologies.
Synthesis via Dieckmann Condensation
A classical and widely cited method involves the Dieckmann condensation of a piperidine (B6355638) derivative.[16][17]
Methodology:
-
Step A (Alkylation) : A solution of ethyl isonicotinate (B8489971) and ethyl bromoacetate (B1195939) in ethanol (B145695) is allowed to react to form 1-carbethoxymethyl-4-carbethoxypyridinium bromide.[16]
-
Step B (Reduction) : The resulting pyridinium (B92312) bromide is hydrogenated using a palladium on charcoal catalyst under pressure to yield 1-carbethoxymethyl-4-carbethoxypiperidine.[16]
-
Step C (Cyclization & Hydrolysis) : The piperidine derivative undergoes an intramolecular Dieckmann condensation using a strong base like potassium metal in toluene. The resulting β-keto ester is then hydrolyzed and decarboxylated with hydrochloric acid to yield 3-quinuclidinone hydrochloride.[16] The final product is purified by crystallization from isopropyl alcohol.[16]
Improved Synthesis from Piperidine-4-carboxylic Acid
An alternative, more efficient route has been developed to avoid the use of toxic pyridine (B92270) rings and expensive catalysts, making it more suitable for large-scale production.[18][19]
Methodology:
-
Esterification : Piperidine-4-carboxylic acid is reacted with thionyl chloride and ethanol to produce ethyl piperidine-4-carboxylate.[18][19]
-
Condensation : The resulting ester is condensed with methyl chloroacetate (B1199739) in the presence of a base like sodium carbonate to yield ethyl 1-(2-methoxy-2-oxoethyl)piperidine-4-carboxylate.[18][19]
-
One-Pot Cyclization : This intermediate undergoes a one-pot Dieckmann reaction using potassium tert-butoxide, followed by in-situ hydrolysis and decarboxylation to give the final product, 3-quinuclidinone hydrochloride.[18][19]
Liberation of the Free Base
For reactions requiring the free base (3-Quinuclidinone), the hydrochloride salt can be easily neutralized.
Methodology:
-
Dissolve this compound hydrochloride in water.[20]
-
Cool the solution (e.g., to 20°C).[20]
-
Add a solution of a strong base, such as sodium hydroxide, to the cooled solution.[20]
-
Extract the aqueous solution multiple times with an organic solvent like ethyl acetate.[20]
-
Combine the organic extracts, dry over an anhydrous salt (e.g., magnesium sulfate), and evaporate the solvent to yield 3-Quinuclidinone free base.[20]
Toxicological Information
The toxicological properties of this material have not been fully investigated.[10] It may cause skin, eye, respiratory, and digestive tract irritation.[10] It may also cause sensitization by skin contact.[14] There is no evidence of carcinogenicity from major regulatory agencies.[10]
Disposal Considerations
Dispose of this material in accordance with all applicable federal, state, and local environmental regulations. It is recommended to contact a licensed professional waste disposal service.[7] Contaminated packaging should be disposed of as an unused product.[7] Avoid release to the environment.[15][21]
References
- 1. exsyncorp.com [exsyncorp.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. fishersci.com [fishersci.com]
- 5. 3-Quinuclidinone hydrochloride | 1193-65-3 [chemicalbook.com]
- 6. chembk.com [chembk.com]
- 7. capotchem.com [capotchem.com]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. guidechem.com [guidechem.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. 3-Quinuclidinone Hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 12. zenodo.org [zenodo.org]
- 13. 3-Quinuclidinone hydrochloride(1193-65-3) 1H NMR spectrum [chemicalbook.com]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- 15. chemicalbook.com [chemicalbook.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. 3-Quinuclidone - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. eurekaselect.com [eurekaselect.com]
- 20. Synthesis routes of this compound [benchchem.com]
- 21. chemicalbook.com [chemicalbook.com]
An In-Depth Technical Guide to the Reactivity of the Ketone Group in Quinuclidin-3-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinuclidin-3-one, a rigid bicyclic ketone, serves as a pivotal scaffold in medicinal chemistry and drug discovery. Its unique conformational constraints and the accessible ketone functionality at the C-3 position make it a versatile starting material for the synthesis of a diverse array of biologically active molecules. This technical guide provides a comprehensive overview of the reactivity of the ketone group in this compound, focusing on key transformations including nucleophilic additions, reductions, and carbon-carbon bond-forming reactions. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to aid researchers in the strategic design and synthesis of novel quinuclidine-based compounds with therapeutic potential.
Introduction
The quinuclidine (B89598) nucleus is a privileged scaffold found in numerous natural products and synthetic pharmaceuticals.[1] Its rigid [2.2.2] bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, which is crucial for specific interactions with biological targets. This compound is a key synthetic intermediate that allows for the introduction of diverse functionalities at the C-3 position through reactions involving its ketone group.[2] Derivatives of this compound have shown significant activity as muscarinic receptor agonists and antagonists, anticancer agents, and antimicrobials, highlighting the importance of understanding and manipulating the reactivity of this core structure.[2][3][4]
This guide will delve into the chemical behavior of the ketone in this compound, providing a practical resource for chemists engaged in the synthesis and development of quinuclidine-based therapeutics.
General Reactivity of the Ketone Group
The carbonyl group in this compound exhibits typical ketone reactivity, primarily serving as an electrophilic site for nucleophilic attack. The accessibility of the carbonyl carbon is influenced by the rigid bicyclic framework. Key reactions involving the ketone group include:
-
Nucleophilic Addition: The ketone readily undergoes addition reactions with a variety of nucleophiles, including hydrides, cyanide, organometallics, and amines.
-
Reduction: The ketone can be efficiently reduced to the corresponding secondary alcohol, 3-quinuclidinol (B22445), a chiral building block for many pharmaceuticals.
-
Condensation Reactions: Reactions with primary amines and their derivatives lead to the formation of imines, oximes, and related C=N bonded structures.
-
Enolate Chemistry: While less common due to the bridged structure, reactions involving the enolate can be achieved under specific conditions to form α-substituted derivatives.
Key Chemical Transformations and Experimental Data
This section details common and synthetically useful reactions of the ketone group in this compound, supported by quantitative data and spectroscopic information.
Nucleophilic Addition Reactions
Nucleophilic addition to the carbonyl carbon is a fundamental transformation of this compound, leading to the formation of a tetrahedral intermediate which is subsequently protonated to yield the alcohol product.
The reduction of this compound to 3-quinuclidinol is a crucial step in the synthesis of many bioactive compounds. This can be achieved using various reducing agents.
| Reducing Agent | Solvent | Yield (%) | Reference |
| Sodium Borohydride (B1222165) | Water | 89.0 | [5] |
| Hydrogen (Raney Ni) | Water | - | [6] |
Experimental Protocol: Reduction of this compound with Sodium Borohydride [5]
-
Dissolve this compound (10.0 g, 0.08 mol) in water (30 ml) in a round-bottom flask at 30-35°C.
-
Add sodium borohydride (1.5 g, 0.04 mol) portion-wise over 1 hour, maintaining the temperature.
-
Stir the reaction mixture for 4 hours at 30-35°C.
-
Monitor the reaction completion by gas chromatography (GC).
-
Extract the reaction mixture with chloroform (B151607) (3 x 50 ml).
-
Dry the combined organic layers over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to obtain crude RS-3-quinuclidinol.
-
Purify the crude product by recrystallization from acetone (B3395972) to yield a white crystalline solid.
The addition of cyanide to the ketone group forms 3-cyano-3-hydroxyquinuclidine, a versatile intermediate for the synthesis of carboxylic acids and amines.
| Reagent | Solvent | Yield (%) | Reference |
| Sodium Cyanide | Water | 97 |
Experimental Protocol: Synthesis of 3-Cyano-3-hydroxyquinuclidine
-
Dissolve this compound hydrochloride (10.0 g, 0.062 mol) in water (20 ml).
-
Add a solution of sodium cyanide (3.3 g, 0.067 mol) in water (10 ml) dropwise at a temperature of 15-20°C.
-
Stir the mixture for 2 hours at room temperature.
-
Filter the resulting precipitate and wash with cold water.
-
Dry the product under vacuum to obtain 3-cyano-3-hydroxyquinuclidine.
Condensation Reactions
Reaction with hydroxylamine (B1172632) hydrochloride yields this compound oxime, which has been explored for its muscarinic M3 activity.[3]
Experimental Protocol: Synthesis of this compound Oxime
-
Dissolve this compound hydrochloride (1.62 g, 10 mmol) and hydroxylamine hydrochloride (0.76 g, 11 mmol) in ethanol (B145695) (20 mL).
-
Add a solution of sodium carbonate (0.58 g, 5.5 mmol) in water (5 mL).
-
Reflux the mixture for 2 hours.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Partition the residue between chloroform and water.
-
Dry the organic layer over magnesium sulfate and concentrate to give the crude product.
-
Recrystallize the product from a suitable solvent to obtain pure this compound oxime.
Carbon-Carbon Bond Forming Reactions
The Wittig reaction provides a method to convert the ketone into an exocyclic double bond, forming methylene (B1212753) derivatives.
Experimental Protocol: Wittig Reaction of this compound
-
Prepare the Wittig reagent, methylenetriphenylphosphorane, by reacting methyltriphenylphosphonium (B96628) bromide with a strong base like n-butyllithium in an anhydrous solvent such as THF under an inert atmosphere.
-
Cool the ylide solution to 0°C and add a solution of this compound in THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Quench the reaction with water and extract the product with a suitable organic solvent.
-
Purify the product by column chromatography to isolate the methylene quinuclidine derivative.
The addition of Grignard reagents to this compound allows for the introduction of various alkyl and aryl groups at the C-3 position, forming tertiary alcohols.
Experimental Protocol: Grignard Reaction with Phenylmagnesium Bromide
-
Prepare phenylmagnesium bromide from bromobenzene (B47551) and magnesium turnings in anhydrous diethyl ether under a nitrogen atmosphere.
-
To the freshly prepared Grignard reagent at 0°C, add a solution of this compound in anhydrous diethyl ether dropwise.
-
After the addition is complete, stir the reaction mixture at room temperature for 2 hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with diethyl ether.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the resulting tertiary alcohol by column chromatography or recrystallization.
Spectroscopic Data
The following table summarizes key ¹³C NMR chemical shifts for this compound and its reduced form, 3-quinuclidinol, illustrating the significant change upon reaction at the carbonyl group.
| Carbon Atom | This compound (δ ppm) | 3-Quinuclidinol (δ ppm) |
| C2 | 47.5 | 47.0 |
| C3 | 216.5 | 69.3 |
| C4 | 47.5 | 47.0 |
| C5 | 25.4 | 26.2 |
| C6 | 25.4 | 26.2 |
| C7 | 40.5 | 20.9 |
| C8 | 40.5 | 20.9 |
Signaling Pathways and Biological Relevance
Derivatives of this compound are of significant interest in drug development due to their interaction with various biological signaling pathways.
Muscarinic Acetylcholine (B1216132) Receptor Signaling
Quinuclidine-based structures are well-known modulators of muscarinic acetylcholine receptors (mAChRs), which are G-protein coupled receptors (GPCRs) involved in numerous physiological processes. The diagram below illustrates a simplified signaling cascade initiated by the activation of the M3 muscarinic receptor, a common target for quinuclidine derivatives.
Muscarinic M3 Receptor Signaling Pathway.
p53 Tumor Suppressor Pathway
Certain derivatives of this compound, such as methylene quinuclidinone (MQ), have been shown to reactivate mutant forms of the p53 tumor suppressor protein.[7] This has significant implications for cancer therapy. The diagram below outlines a simplified representation of the p53 pathway and the potential point of intervention for MQ.
Simplified p53 Signaling Pathway and MQ Intervention.
Conclusion
The ketone group of this compound is a highly versatile functional handle for the synthesis of a wide range of derivatives with significant potential in drug discovery. Its predictable reactivity allows for controlled modifications of the quinuclidine scaffold, enabling the fine-tuning of pharmacological properties. This guide has provided an overview of the key chemical transformations, supported by experimental data and protocols, to serve as a valuable resource for researchers in the field. The continued exploration of the reactivity of this compound will undoubtedly lead to the discovery of novel therapeutic agents.
References
- 1. 3-QUINUCLIDINONE | C7H11NO | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 2. Synthesis and muscarinic M3 pharmacological activities of 1-azabicyclo[2.2.2]octan-3-one oxime derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-Quinuclidinone hydrochloride(1193-65-3) 1H NMR spectrum [chemicalbook.com]
- 4. US4925942A - Preparation of quinuclidine-3-methanol - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. 3-Quinuclidinol(1619-34-7) 1H NMR [m.chemicalbook.com]
- 7. (+-)-3-Quinuclidinol | C7H13NO | CID 15381 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Step-by-Step Synthesis of Quinuclidin-3-one
Audience: Researchers, scientists, and drug development professionals.
Introduction
Quinuclidin-3-one is a key bicyclic amine and a versatile building block in the synthesis of a wide range of pharmaceuticals. Its rigid structure is a feature of various biologically active compounds. This document provides a detailed protocol for the synthesis of this compound hydrochloride, primarily through a pathway involving the Dieckmann condensation of a piperidine (B6355638) derivative.
Synthesis Pathway Overview
The most common and well-documented synthesis of this compound involves a multi-step process starting from either piperidine-4-carboxylic acid or its ethyl ester, ethyl isonipecotate. The general synthetic route involves N-alkylation of the piperidine ring with an acetate (B1210297) moiety, followed by an intramolecular Dieckmann condensation to form the bicyclic keto-ester. Subsequent hydrolysis and decarboxylation yield the desired this compound, which is typically isolated as its hydrochloride salt.[1][2][3][4]
Quantitative Data Summary
The following table summarizes the quantitative data associated with the key steps of the this compound synthesis.
| Step | Starting Material | Reagents | Product | Yield | Reference |
| 1. Esterification | Piperidine-4-carboxylic acid | Thionyl chloride, Ethanol | Ethyl piperidine-4-carboxylate | High | [1][2] |
| 2. N-Alkylation | Ethyl isonipecotate | Ethyl chloroacetate (B1199739), Triethylamine (B128534) | 1-Carbethoxymethyl-4-Carbethoxypiperidine | 95.0% | |
| 3. Dieckmann Condensation, Hydrolysis & Decarboxylation | 1-Carbethoxymethyl-4-Carbethoxypiperidine | Potassium tertiary butoxide, Toluene (B28343), THF, Sulfuric acid, Sodium hydroxide (B78521) | 3-Quinuclidinone | 69.0% | |
| Overall (from Ethyl Isonipecotate) | Ethyl isonipecotate | - | 3-Quinuclidone hydrochloride | 39% | [5] |
| Alternative Overall (from 4-piperidine carboxylic acid) | 4-piperidine carboxylic acid | - | 3-Quinuclidone | 70% | [5] |
| Purification of 3-Quinuclidinone | Crude 3-Quinuclidinone | Hexane (B92381) | Purified 3-Quinuclidinone | - | |
| Formation of Hydrochloride Salt | 3-Quinuclidinone | Hydrochloric acid in ethanol | 3-Quinuclidinone hydrochloride | 78.6% | [6] |
| Liberation of Free Base | 3-Quinuclidinone hydrochloride | Sodium hydroxide | 3-Quinuclidinone | 95% | [7] |
Experimental Protocols
Method 1: Synthesis from Ethyl Isonipecotate
This protocol is adapted from a reported large-scale synthesis.
Step 1: Synthesis of 1-Carbethoxymethyl-4-Carbethoxypiperidine
-
To a solution of Ethyl isonipecotate (10.0 g, 0.063 mol) and triethylamine (9.6 g, 0.095 mol) at 30-35°C, add ethyl chloroacetate (9.2 g, 0.075 mol) dropwise over 10 minutes.
-
Stir the reaction mixture for 4 hours at 60-70°C.
-
Monitor the completion of the reaction by gas chromatography (GC).
-
Dilute the reaction mixture with water (60 ml) at 35-40°C and stir for 1 hour at 40°C.
-
Separate the aqueous and organic layers. Wash the organic layer with water (60 ml).
-
Remove residual ethyl chloroacetate under reduced pressure to yield the pure product as a yellowish oil (14.7 g, 95.0%).
Step 2: Synthesis of 3-Quinuclidinone
-
Prepare a solution of Potassium tertiary butoxide (14.0 g, 0.125 mol) in toluene (50 ml) and THF (5 ml).
-
Heat the solution to reflux.
-
Add a solution of 1-Carbethoxymethyl-4-Carbethoxypiperidine (20.0 g, 0.082 mol) in toluene (10 ml) dropwise to the refluxing mixture over 3 hours.
-
Continue stirring at reflux for an additional 3 hours.
-
Cool the reaction mass to 50°C and add dilute sulfuric acid (13 ml in 40 ml water) dropwise. Stir for 1 hour.
-
Separate the aqueous layer and heat it to reflux for 6 hours to effect decarboxylation.
-
Cool the solution to room temperature and adjust the pH to 10.5 with a 50% sodium hydroxide solution. Stir for 1 hour.
-
Extract the aqueous layer with chloroform (B151607) (3 x 500 ml).
-
Dry the combined organic layers over sodium sulphate and remove the solvent under reduced pressure to obtain crude 3-Quinuclidinone.
-
Purify the crude product by recrystallization from hexane to yield a white crystalline solid (7.0 g, 69.0%).
Step 3: Formation of 3-Quinuclidinone Hydrochloride (Optional) [6]
-
Dissolve the purified 3-Quinuclidinone in an ethanolic solution of hydrochloric acid.
-
Stir the mixture at room temperature to precipitate the hydrochloride salt.
-
Filter the white solid, wash with a suitable solvent like acetone, and dry to obtain 3-Quinuclidinone hydrochloride.
Visualizations
Diagram 1: Synthesis Workflow
Caption: Synthetic pathway for this compound.
Diagram 2: Logical Relationship of Key Steps
Caption: Logical flow of the this compound synthesis.
References
- 1. eurekaselect.com [eurekaselect.com]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 3-Quinuclidone - Wikipedia [en.wikipedia.org]
- 5. CN103113366A - Preparation method for 3-quinuclidone - Google Patents [patents.google.com]
- 6. 3-Quinuclidinone hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 7. Synthesis routes of this compound [benchchem.com]
Application Notes and Protocols: Synthesis of Quinuclidin-3-one via Dieckmann Condensation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinuclidin-3-one is a key bicyclic intermediate in the synthesis of a wide range of pharmaceuticals and biologically active compounds.[1][2] Its rigid structure serves as a valuable scaffold in drug design. The Dieckmann condensation, an intramolecular Claisen condensation of a diester, is a fundamental and widely employed method for the synthesis of this important precursor.[3][4][5] This document provides detailed application notes and experimental protocols for the synthesis of this compound, focusing on the Dieckmann condensation of 1-carbethoxymethyl-4-carbethoxypiperidine and similar substrates.
Principle and Mechanism
The Dieckmann condensation is a base-catalyzed intramolecular cyclization of a diester to form a β-keto ester.[3][5][6] In the synthesis of this compound, a 1,6-diester, such as ethyl 1-(2-ethoxycarbonylethyl)piperidine-4-carboxylate, undergoes cyclization to form a five-membered ring fused to the piperidine (B6355638) ring. The reaction is typically followed by hydrolysis and decarboxylation to yield the final this compound product.[7][8]
The general mechanism involves the deprotonation of an α-carbon to one of the ester groups by a strong base, forming an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the other ester group in an intramolecular fashion.[3][9][10] Subsequent elimination of an alkoxide group results in the formation of a cyclic β-keto ester.
Data Presentation
Table 1: Summary of Reaction Conditions for Dieckmann Condensation in this compound Synthesis
| Starting Material | Base | Solvent | Temperature (°C) | Reaction Time (hr) | Yield (%) | Reference |
| 1-Carbethoxymethyl-4-carbethoxypiperidine | Potassium ethoxide | Toluene (B28343) | Reflux | Not Specified | Not Specified | [11] |
| Ethyl 1-(2-methoxy-2-oxoethyl)piperidine-4-carboxylate | Potassium tert-butoxide | Not Specified | Not Specified | Not Specified | Not Specified | [7][8] |
| 1-Carbethoxymethyl-4-carbethoxypiperidine | Potassium tert-butoxide | Toluene / THF | Reflux | 3 | Not Specified | |
| 1-Ethoxycarbonylmethyl-4-piperidine ethyl formate | Low-level alkali metal alkoxide | Toluene or Dimethylbenzene | Heating | Not Specified | ~70 | [12] |
Note: Yields are often reported for the overall process including subsequent hydrolysis and decarboxylation, and can vary based on the specific conditions and scale of the reaction.
Experimental Protocols
Protocol 1: Synthesis of 3-Quinuclidinone Hydrochloride via Dieckmann Condensation with Potassium Ethoxide
This protocol is adapted from the procedure described in Organic Syntheses.[11]
Materials:
-
1-Carbethoxymethyl-4-carbethoxypiperidine
-
Potassium metal
-
Absolute Ethanol (B145695)
-
Absolute Toluene
-
10N Hydrochloric Acid
-
Activated Charcoal
-
Acetone
-
Isopropyl alcohol
Procedure:
-
Preparation of Potassium Ethoxide: In a three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel, add 500 ml of absolute toluene and 32.5 g (0.83 gram atom) of potassium. Heat the mixture to reflux and add 125 ml (98.6 g, 2.14 moles) of absolute ethanol dropwise over 30 minutes. Continue heating and stirring until all the potassium has reacted.
-
Dieckmann Condensation: Raise the temperature to 130°C and add a solution of 200 g (0.822 mole) of 1-carbethoxymethyl-4-carbethoxypiperidine in 500 ml of absolute toluene over 2 hours. After the addition is complete, continue to heat and stir the mixture for an additional 30 minutes.
-
Hydrolysis and Decarboxylation: Cool the reaction mixture to 0°C and carefully add 500 ml of 10N hydrochloric acid to decompose the intermediate. Separate the aqueous phase and extract the toluene layer with two 250-ml portions of 10N hydrochloric acid. Combine the aqueous extracts and reflux for 15 hours to effect decarboxylation.
-
Purification: Treat the hot, dark solution with 10 g of activated charcoal, filter, and evaporate to dryness under reduced pressure.
-
Isolation of Hydrochloride Salt: Dissolve the residue in water and saturate the stirred solution with gaseous hydrogen chloride while cooling in an ice bath. Collect the precipitated quinuclidinone hydrochloride by filtration, wash with acetone, and dry in a vacuum desiccator. The product can be further purified by dissolving in hot water and precipitating with isopropyl alcohol.[11]
Protocol 2: One-Pot Dieckmann Reaction with Potassium tert-Butoxide
This protocol is based on an improved route for the synthesis of 3-quinuclidinone hydrochloride.[7][8]
Materials:
-
Ethyl 1-(2-methoxy-2-oxoethyl)piperidine-4-carboxylate
-
Potassium tert-butoxide
-
Toluene
-
Tetrahydrofuran (THF)
-
Dilute Sulfuric Acid
-
50% Sodium Hydroxide (B78521) solution
Procedure:
-
Dieckmann Condensation: To a refluxing solution of potassium tert-butoxide (14.0 g, 0.125 mol) in toluene (50 ml) and THF (5 ml), add a solution of 1-carbethoxymethyl-4-carbethoxypiperidine (20.0 g, 0.082 mol) in toluene (10 ml) dropwise over 3 hours. Continue stirring at reflux for an additional 3 hours.
-
Hydrolysis and Decarboxylation: Cool the reaction mass to 50°C and add dilute sulfuric acid (13 ml in 40 ml water) dropwise and stir for 1 hour. Separate the aqueous layer and heat to reflux for 6 hours.
-
Work-up: Adjust the pH of the mixture to 10.5 with a 50% sodium hydroxide solution at room temperature and stir for 1 hour to isolate the product.
Visualizations
Dieckmann Condensation Reaction Pathway
Caption: Reaction pathway for this compound synthesis.
Experimental Workflow for this compound Synthesis
Caption: Workflow for this compound synthesis.
Applications in Drug Development
This compound and its derivatives are significant in medicinal chemistry due to their wide range of biological activities.[2] The quinuclidine (B89598) scaffold is present in various natural products and serves as a crucial building block for synthesizing therapeutic compounds.[8]
Key therapeutic areas include:
-
Neurological Disorders: It is a precursor for drugs targeting neurological conditions.[1]
-
Anticholinergic Agents: The quinuclidine nucleus is a key component in the synthesis of muscarinic M1 and M3 agonists and antagonists.
-
Cancer Treatment: Derivatives of this compound have been investigated for their potential in cancer therapy.[13]
-
Other Applications: this compound derivatives have also shown antiviral, anticonvulsant, antibacterial, anti-HIV, anti-inflammatory, and antioxidant activities.[2]
The versatility of the ketone and tertiary amine functionalities in the this compound structure allows for a multitude of chemical modifications, enabling the development of diverse compound libraries for drug screening and optimization.[1]
References
- 1. nbinno.com [nbinno.com]
- 2. Page loading... [guidechem.com]
- 3. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 4. Quinuclidone - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemistnotes.com [chemistnotes.com]
- 7. eurekaselect.com [eurekaselect.com]
- 8. researchgate.net [researchgate.net]
- 9. fiveable.me [fiveable.me]
- 10. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. CN103113366A - Preparation method for 3-quinuclidone - Google Patents [patents.google.com]
- 13. Quinuclidine-3-one derivatives and their use in cancer treatment - Eureka | Patsnap [eureka.patsnap.com]
Purifying Quinuclidin-3-one: A Practical Guide to Crystallization and Chromatography
Application Note
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols for the purification of quinuclidin-3-one, a key building block in pharmaceutical synthesis, through two common laboratory techniques: crystallization and column chromatography. This guide offers step-by-step instructions and data presentation to aid researchers in obtaining high-purity this compound for their studies.
Introduction
This compound is a bicyclic amine and a versatile intermediate in the synthesis of a wide range of pharmacologically active compounds. Its rigid structure serves as a valuable scaffold in medicinal chemistry. The purity of this compound is crucial for the successful synthesis of its derivatives and for ensuring the reliability of biological and chemical assays. This application note details two primary methods for its purification: crystallization of both the free base and its hydrochloride salt, and column chromatography.
Data Presentation
The following tables summarize the experimental conditions for the purification of this compound by crystallization and column chromatography.
Table 1: Crystallization Conditions for this compound
| Form | Crude Material | Solvent System | Procedure | Expected Outcome |
| Hydrochloride Salt | Crystalline Residue | Hot Water and Boiling Isopropyl Alcohol | Dissolve in minimal hot water, then add boiling isopropyl alcohol until crystallization begins. Cool to 0-5°C. | White crystalline solid. |
| Free Base | Crude Solid | Hexane (B92381) | Purify by recrystallization from hexane. | White crystalline solid with a reported melting point of 136-140°C.[1] |
Table 2: General Column Chromatography Conditions for this compound
| Parameter | Specification | Details |
| Stationary Phase | Silica (B1680970) Gel | Standard flash chromatography grade (e.g., 230-400 mesh). |
| Mobile Phase (Eluent) | Dichloromethane (DCM) and Methanol (B129727) (MeOH) | A gradient elution is recommended, starting with 100% DCM and gradually increasing the polarity by adding MeOH (e.g., up to 10% MeOH in DCM). The optimal gradient may require scouting with Thin Layer Chromatography (TLC). |
| Sample Loading | Dry or Wet Loading | The crude this compound can be dissolved in a minimal amount of the initial mobile phase (wet loading) or adsorbed onto a small amount of silica gel (dry loading). |
| Monitoring | Thin Layer Chromatography (TLC) | Monitor the fractions for the presence of the product. Visualization can be achieved using an appropriate stain such as potassium permanganate (B83412) or iodine. |
Experimental Protocols
Crystallization of this compound Hydrochloride
This protocol is adapted from a procedure for the synthesis and purification of 3-quinuclidone hydrochloride.[2]
Materials:
-
Crude this compound hydrochloride
-
Deionized water
-
Isopropyl alcohol
-
Heating mantle or hot plate
-
Erlenmeyer flask
-
Reflux condenser
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolve the crystalline residue of crude this compound hydrochloride in the minimum amount of hot water (approximately 70 mL for a 0.8 mole scale reaction) in an Erlenmeyer flask.[2]
-
To the hot aqueous solution, add boiling isopropyl alcohol (approximately 1.5 L for the same scale) until the crystalline 3-quinuclidone hydrochloride begins to separate.[2]
-
Once crystallization starts, stop adding isopropyl alcohol and allow the mixture to cool slowly to room temperature.
-
Further cool the mixture in an ice bath to 0–5°C to maximize crystal formation.[2]
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected crystals with cold acetone and allow them to air dry or dry in a vacuum oven.[2]
Crystallization of this compound Free Base
This protocol is based on the purification of the free base form of this compound.[1]
Materials:
-
Crude this compound
-
Hexane
-
Heating mantle or hot plate
-
Erlenmeyer flask
-
Reflux condenser
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude 3-quinuclidinone base in an Erlenmeyer flask.
-
Add a minimal amount of hexane and gently heat the mixture to dissolve the solid.
-
Once the solid is dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.
-
For complete crystallization, place the flask in an ice bath.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold hexane.
-
Dry the crystals under vacuum to obtain a white crystalline solid.[1]
Column Chromatography of this compound
This is a general protocol for the purification of this compound by flash column chromatography on silica gel. The specific conditions may need to be optimized based on the impurity profile of the crude material.
Materials:
-
Crude this compound
-
Silica gel (flash chromatography grade)
-
Dichloromethane (DCM), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Hexane, HPLC grade (for packing)
-
Chromatography column
-
Compressed air source
-
Collection tubes or flasks
-
TLC plates (silica gel)
-
TLC developing chamber
-
Potassium permanganate or iodine stain
Procedure:
-
Prepare the Column:
-
Securely clamp a chromatography column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a layer of sand over the plug.
-
Prepare a slurry of silica gel in a non-polar solvent like hexane and pour it into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.
-
Add a protective layer of sand on top of the silica gel bed.
-
Equilibrate the column by running the initial mobile phase (100% DCM) through the silica gel.
-
-
Load the Sample:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of DCM. Carefully add this solution to the top of the column.
-
Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.
-
-
Elute the Column:
-
Begin elution with 100% DCM, collecting fractions.
-
Gradually increase the polarity of the mobile phase by adding increasing percentages of methanol (e.g., 1%, 2%, 5%, 10% MeOH in DCM). A stepwise or linear gradient can be used.
-
Collect fractions of a suitable volume throughout the elution process.
-
-
Monitor the Separation:
-
Spot aliquots of the collected fractions onto a TLC plate.
-
Develop the TLC plate in an appropriate solvent system (e.g., 9:1 DCM:MeOH).
-
Visualize the spots using a suitable stain (e.g., potassium permanganate or an iodine chamber).
-
Combine the fractions containing the pure product.
-
-
Isolate the Product:
-
Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.
-
Mandatory Visualization
The following diagrams illustrate the general workflow for the purification of this compound and a conceptual representation of its role as a precursor in synthesizing biologically active molecules.
Caption: Purification workflow for this compound.
Caption: Role of this compound in synthesis.
References
Analytical Characterization of Quinuclidin-3-one: Application Notes for HPLC and GC-MS Methods
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical characterization of Quinuclidin-3-one, a key bicyclic ketone intermediate in pharmaceutical synthesis. The following sections outline methodologies for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), offering robust starting points for method development and validation in research and quality control settings.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a versatile technique for the quantification and purity assessment of this compound. Due to the presence of a carbonyl group, this compound can be detected at low UV wavelengths. For enhanced sensitivity and specificity, particularly at trace levels, derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH) is a well-established method for ketones.
Method 1: Direct Analysis by Reverse-Phase HPLC
This method is suitable for the analysis of bulk material and samples with relatively high concentrations of this compound.
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a suitable diluent (e.g., a mixture of water and acetonitrile) to create a stock solution.
-
Further dilute the stock solution to a working concentration within the linear range of the detector (e.g., 0.1 mg/mL).
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: A C18 stationary phase is recommended for optimal separation.[1]
-
Mobile Phase: An isocratic or gradient elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH 3) and an organic modifier (e.g., acetonitrile (B52724) or methanol) can be employed.[2]
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Column Temperature: Maintain the column at a constant temperature (e.g., 30 °C) to ensure reproducible retention times.
-
Detection: UV detection at a low wavelength, such as 210-220 nm, is optimal for the carbonyl chromophore.[1]
-
Injection Volume: 10-20 µL.
-
Quantitative Data Summary (Hypothetical)
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Wavelength | 215 nm |
| Retention Time | ~ 4.5 min |
| Linearity Range | 10 - 200 µg/mL |
| Limit of Detection (LOD) | ~ 1 µg/mL |
| Limit of Quantification (LOQ) | ~ 3 µg/mL |
Note: This data is hypothetical and should be determined during method validation.
Method 2: Analysis with Pre-column Derivatization (DNPH)
This method offers enhanced sensitivity and is ideal for trace analysis or complex matrices. The derivatization reaction converts the ketone into a 2,4-dinitrophenylhydrazone, which has a strong chromophore detectable at higher UV wavelengths.
Experimental Protocol:
-
Derivatization:
-
Prepare a solution of the this compound sample in a suitable solvent (e.g., acetonitrile).
-
Add an acidic solution of 2,4-dinitrophenylhydrazine.
-
Allow the reaction to proceed at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 30 minutes).
-
Neutralize the reaction mixture and dilute to a final volume with the mobile phase.
-
-
HPLC Conditions:
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Direct GC-MS analysis of this compound may be challenging due to its polarity. While more volatile than its corresponding alcohol, Quinuclidin-3-ol, peak tailing and poor sensitivity can occur. Derivatization is a common strategy to improve the chromatographic behavior of polar analytes. The following protocols are based on methods developed for the related compound, Quinuclidin-3-ol, and can be adapted for this compound.
Method 1: Direct GC-MS Analysis (for initial assessment)
Experimental Protocol:
-
Sample Preparation:
-
Dissolve the this compound sample in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.
-
Ensure the sample is dry by passing it through a small column of anhydrous sodium sulfate.
-
-
GC-MS Conditions:
-
GC Column: A mid-polarity column (e.g., DB-WAX or equivalent) is recommended.[1]
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 60 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280 °C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MS Ion Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
Method 2: GC-MS Analysis with Derivatization
Derivatization of the carbonyl group can improve peak shape and sensitivity. One common method is the formation of an oxime derivative.
Experimental Protocol:
-
Derivatization (Oxime Formation):
-
Dissolve the this compound sample in a suitable solvent (e.g., pyridine).
-
Add a solution of hydroxylamine (B1172632) hydrochloride.
-
Heat the mixture (e.g., at 60-80 °C) for 30-60 minutes.
-
The resulting oxime derivative can be extracted into an organic solvent for GC-MS analysis.
-
-
GC-MS Conditions:
-
The same GC-MS conditions as described in Method 1 can be used as a starting point, with optimization of the temperature program as needed based on the volatility of the derivative.
-
Quantitative Data Summary for Derivatized Quinuclidin-3-ol (for reference)
The following table summarizes quantitative data from various derivatization methods for the related compound, Quinuclidin-3-ol, providing a basis for method selection and comparison.[4]
| Derivatization Reagent | Derivative | Retention Time (min) |
| Acetic Anhydride | Acetyl-3-quinuclidinol | 15.9[5] |
| Benzoyl Chloride | Benzoyl-3-quinuclidinol | 24.9[5] |
| Pentafluorobenzoyl Chloride | Pentafluorobenzoyl-3-quinuclidinol | 22.8[5] |
| 2,2,2-Trichloroethyl chloroformate (Troc-Cl) | Troc-3-quinuclidinol | 23.8[4] |
Note: Retention times are highly dependent on the specific GC column and temperature program used.
Visualizations
Analytical Workflow
The general workflow for the analytical characterization of this compound is depicted below.
Caption: General analytical workflow for this compound characterization.
Data Analysis Logic
The logical flow of data analysis for HPLC and GC-MS is outlined in the following diagram.
Caption: Logical flow of data analysis for HPLC and GC-MS.
References
- 1. This compound|High-Purity Research Chemical [benchchem.com]
- 2. revroum.lew.ro [revroum.lew.ro]
- 3. Sigma-Aldrich [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. Esterification of 3-quinuclidinol, a marker for the incapacitant BZ, for analysis by EI-GC-MS in OPCW test matrices - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis and Antimicrobial Screening of Quinuclidin-3-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of quinuclidin-3-one derivatives and the subsequent screening of their antimicrobial properties. The protocols outlined below are intended to serve as a guide for the development of novel antimicrobial agents based on the this compound scaffold, which has shown promise against a range of bacterial pathogens.
Introduction
The rise of antimicrobial resistance necessitates the discovery and development of new classes of antibiotics. Quinuclidine derivatives have emerged as a promising class of antimicrobial agents, demonstrating potent activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.[1] Their diverse mechanisms of action, which can include the inhibition of essential bacterial processes like cell division, make them attractive candidates for novel antibiotic development.[1] This document details the synthesis of this compound, a key precursor, and subsequent derivatization, followed by standardized protocols for evaluating the antimicrobial efficacy of the synthesized compounds.
Synthesis of this compound Derivatives
A common route for the synthesis of the this compound core involves a Dieckmann condensation reaction. The general workflow for the synthesis and derivatization is depicted below.
References
Application Notes and Protocols: Synthesis and Evaluation of Quinuclidin-3-one Derived Ligands for M1 Muscarinic Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The M1 muscarinic acetylcholine (B1216132) receptor, a G-protein coupled receptor predominantly expressed in the central nervous system, is a key target for the therapeutic intervention of neurological disorders such as Alzheimer's disease and schizophrenia. Activation of the M1 receptor is known to enhance cognitive function. Quinuclidin-3-one serves as a versatile scaffold in medicinal chemistry for the synthesis of a variety of muscarinic receptor ligands. Its rigid bicyclic structure provides a well-defined orientation for substituents to interact with the receptor binding pocket. This document provides detailed protocols for the synthesis of M1 muscarinic receptor ligands derived from this compound, their characterization through binding and functional assays, and an analysis of their structure-activity relationships (SAR).
M1 Muscarinic Receptor Signaling Pathway
The M1 muscarinic acetylcholine receptor primarily couples to the Gq/11 family of G-proteins. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC). Activated PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. The resulting increase in intracellular calcium concentration, along with the activation of protein kinase C (PKC) by DAG, leads to a cascade of downstream cellular responses, including neuronal excitation.
Caption: M1 Muscarinic Receptor Signaling Pathway.
Synthesis of Quinuclidine-Based M1 Ligands
The synthesis of M1 muscarinic receptor ligands from this compound typically involves a two-step process: reduction of the ketone to a hydroxyl group to form 3-quinuclidinol (B22445), followed by esterification or etherification to introduce various substituents. The chirality of the 3-quinuclidinol can be crucial for receptor affinity and selectivity.
Protocol 1: Synthesis of Racemic 3-Quinuclidinol from 3-Quinuclidinone[1]
This protocol describes the reduction of 3-quinuclidinone to racemic 3-quinuclidinol.
Materials:
-
3-Quinuclidinone
-
Sodium borohydride (B1222165) (NaBH4)
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 3-quinuclidinone (10.0 g, 0.08 mol) in water (30 ml) in a round-bottom flask at 30-35°C.
-
Slowly add sodium borohydride (1.5 g, 0.04 mol) in portions over 1 hour.
-
Stir the reaction mixture for 4 hours at 30-35°C. Monitor the reaction completion by gas chromatography (GC).
-
Extract the reaction mixture with chloroform (3 x 50 ml).
-
Dry the combined organic layers over anhydrous sodium sulfate.
-
Filter and evaporate the solvent under reduced pressure to obtain crude (±)-3-quinuclidinol.
-
Purify the crude product by recrystallization from acetone to yield a white crystalline solid.
Protocol 2: Synthesis of a Quinuclidin-3-yl Carbamate (B1207046) Ligand
This protocol is a representative procedure for the synthesis of a quinuclidin-3-yl carbamate derivative, a class of compounds that has been explored for muscarinic receptor activity.
Materials:
-
(±)-3-Quinuclidinol
-
An appropriate isocyanate (e.g., phenyl isocyanate)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of (±)-3-quinuclidinol (1.0 eq) in anhydrous DCM, add triethylamine (1.2 eq).
-
Cool the mixture to 0°C in an ice bath.
-
Add the isocyanate (1.1 eq) dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired quinuclidin-3-yl carbamate.
Data Presentation: Binding Affinities of this compound Derivatives
The following table summarizes the binding affinities (Ki, nM) of a series of quinuclidinyl N-phenylcarbamate analogs for the five human muscarinic receptor subtypes (M1-M5).[1] Lower Ki values indicate higher binding affinity.
| Compound | R Group on Phenylcarbamate | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) |
| 1 | H | 15 | 45 | 12 | 18 | 10 |
| 2a | 4-OCH3 | 25 | 150 | 30 | 40 | 20 |
| 2b | 4-F | 2.0 | 13 | 2.6 | 2.2 | 1.8 |
| 2c | 4-Cl | 3.5 | 20 | 4.1 | 3.8 | 3.0 |
| 2d | 4-NO2 | 5.0 | 35 | 6.2 | 5.5 | 4.5 |
| 3a | 3,4-di-OCH3 | 65 | 420 | 70 | 95 | 58 |
| 3b | 3-OCH3 | 10 | 170 | 15 | 25 | 8.5 |
Experimental Protocols for Ligand Evaluation
Protocol 3: Radioligand Binding Assay
This protocol is used to determine the binding affinity (Ki) of a test compound for the M1 muscarinic receptor.
Materials:
-
Cell membranes from CHO cells stably expressing the human M1 muscarinic receptor
-
[3H]N-methylscopolamine ([3H]NMS) as the radioligand
-
Test compounds
-
Atropine (B194438) for determining non-specific binding
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
96-well plates
-
Cell harvester
-
Liquid scintillation counter
Procedure:
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
Assay buffer
-
A fixed concentration of [3H]NMS (typically at its Kd concentration)
-
Varying concentrations of the test compound
-
For non-specific binding wells, add a high concentration of atropine (e.g., 1 µM).
-
For total binding wells, add assay buffer instead of the test compound.
-
-
Incubation: Initiate the binding reaction by adding the cell membranes to each well. Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.
Caption: Radioligand Binding Assay Workflow.
Protocol 4: Calcium Mobilization Assay
This functional assay measures the ability of a compound to act as an agonist or antagonist at the M1 receptor by detecting changes in intracellular calcium levels.
Materials:
-
CHO cells stably expressing the human M1 muscarinic receptor
-
Cell culture medium
-
Black-walled, clear-bottom 96-well plates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Test compounds
-
A known M1 agonist (e.g., carbachol) for antagonist testing
-
A fluorescent plate reader with an integrated liquid handling system (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Plating: Seed the M1-expressing CHO cells into black-walled, clear-bottom 96-well plates and culture overnight to allow for cell attachment.
-
Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution to each well. Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow the dye to enter the cells.
-
Compound Addition and Measurement:
-
Place the plate in the fluorescent plate reader.
-
For agonist testing: Establish a baseline fluorescence reading, then inject the test compound at various concentrations and continuously measure the fluorescence intensity over time.
-
For antagonist testing: Pre-incubate the cells with the test compound for a specific period, then inject a known M1 agonist (at its EC80 concentration) and measure the fluorescence response.
-
-
Data Analysis: The change in fluorescence intensity corresponds to the change in intracellular calcium concentration. For agonists, plot the peak fluorescence response against the compound concentration to determine the EC50. For antagonists, plot the inhibition of the agonist response against the compound concentration to determine the IC50.
Caption: Calcium Mobilization Assay Workflow.
Structure-Activity Relationship (SAR)
The data presented in the table above for quinuclidinyl N-phenylcarbamate analogs reveals several key SAR trends for M1 muscarinic receptor binding:
-
Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring of the carbamate moiety significantly influence binding affinity.
-
Electron-Withdrawing Groups: The introduction of an electron-withdrawing group at the 4-position of the phenyl ring, such as fluorine (Compound 2b) or chlorine (Compound 2c), leads to a substantial increase in affinity for the M1 receptor compared to the unsubstituted analog (Compound 1).[1]
-
Electron-Donating Groups: In contrast, electron-donating groups, such as methoxy (B1213986) groups (Compounds 2a, 3a, 3b), generally result in lower binding affinity.
-
Positional Isomers: The position of the substituent is also critical. For instance, the 4-methoxy analog (Compound 2a) has a higher affinity than the 3,4-dimethoxy (Compound 3a) and 3-methoxy (Compound 3b) analogs.
-
Selectivity: While some compounds exhibit high affinity for the M1 receptor, they often show limited selectivity over other muscarinic receptor subtypes, particularly M3 and M5. For example, Compound 2b has high affinity for M1, M3, M4, and M5 receptors.
These observations suggest that the electronic properties and steric bulk of the substituents on the phenylcarbamate portion of the molecule play a crucial role in the interaction with the M1 muscarinic receptor. Further optimization of these substituents could lead to the development of more potent and selective M1 ligands.
References
Application Notes and Protocols: The Role of the Quinuclidine Scaffold in Alzheimer's Disease Therapeutic Development
Introduction
Alzheimer's disease (AD) is a complex neurodegenerative disorder characterized by cognitive decline, memory loss, and the presence of neuropathological hallmarks, including amyloid-beta (Aβ) plaques and neurofibrillary tangles.[1] The quinuclidine (B89598) ring, a bicyclic amine, serves as a versatile structural scaffold in medicinal chemistry due to its rigid conformation and basic nitrogen atom, which can interact with various biological targets. Derivatives of quinuclidin-3-one and its reduced form, quinuclidin-3-ol, have been extensively investigated as potential therapeutic agents for Alzheimer's disease. These derivatives are designed to target key aspects of AD pathology, primarily focusing on the cholinergic system, which is significantly impaired in the disease.[2] This document outlines the primary therapeutic strategies, key experimental data, and detailed protocols for the evaluation of quinuclidine-based compounds in the context of Alzheimer's disease drug discovery.
Therapeutic Strategy 1: Cholinesterase Inhibition
A primary strategy in symptomatic AD treatment is to enhance cholinergic neurotransmission by inhibiting the enzymes responsible for acetylcholine (B1216132) (ACh) breakdown: acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[3][4] Quaternary N-alkyl derivatives of quinuclidin-3-ol and quinuclidin-3-oxime have been synthesized and evaluated as potent inhibitors of both enzymes.[3]
Mechanism of Action: Cholinesterase Inhibition
Quinuclidine derivatives, particularly N-alkyl quaternary salts, act as inhibitors of AChE and BChE. By blocking these enzymes, they increase the concentration and duration of action of acetylcholine in the synaptic cleft, thereby compensating for the loss of cholinergic neurons and improving cognitive function. The length of the N-alkyl chain has been shown to significantly influence inhibitory potency, with a C14 chain identified as optimal for interacting with the cholinesterase active site.[3] Some derivatives have been identified as competitive inhibitors of these enzymes.[5]
Quantitative Data: Cholinesterase Inhibitory Activity
The inhibitory potency of various quinuclidine-based derivatives against human AChE and BChE is summarized below.
| Compound Class | Derivative Example | Target | IC50 / Ki (µM) | Reference |
| N-Alkyl Quaternary Quinuclidines | C8 to C16 alkyl chain derivatives | hAChE & hBChE | Ki = 0.26 - 156.2 | [3] |
| Bisquaternary Derivatives | 1,1′-(decano)bis(3-hydroxyquinuclidinium bromide) | hAChE & hBChE | High Potency (in µM range) | [3] |
| Quinuclidin-3-ol Derivatives | (R)- and (S)-N-benzylquinuclidinium chlorides | hAChE & hBChE | Most Potent Inhibitors | [6] |
Experimental Protocol: Cholinesterase Inhibition Assay (Ellman's Method)
This protocol is adapted from methodologies used to evaluate cholinesterase inhibition by novel compounds.[7]
1. Materials and Reagents:
-
Human erythrocyte acetylcholinesterase (AChE)
-
Human plasma butyrylcholinesterase (BChE)
-
Acetylthiocholine iodide (ATCh)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate (B84403) buffer (0.1 M, pH 7.4)
-
Test compounds (Quinuclidine derivatives) dissolved in a suitable solvent (e.g., buffer or DMSO)
-
96-well microplate reader
2. Procedure:
-
Prepare stock solutions of enzymes (AChE, BChE), substrate (ATCh), and DTNB in phosphate buffer.
-
In a 96-well plate, add 50 µL of phosphate buffer, 25 µL of the test compound at various concentrations, and 25 µL of the enzyme solution (AChE or BChE).
-
Incubate the mixture for 15 minutes at 37°C.
-
Add 25 µL of DTNB solution to each well.
-
Initiate the reaction by adding 25 µL of the substrate solution (ATCh).
-
Immediately measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader. The rate of the reaction is proportional to the increase in absorbance.
-
A control reaction without the inhibitor is run in parallel.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Therapeutic Strategy 2: α7 Nicotinic Acetylcholine Receptor (nAChR) Modulation
A more recent approach involves targeting the α7 subtype of the nicotinic acetylcholine receptor (α7-nAChR). This receptor is implicated in the neurotoxicity of Aβ peptides.[8] Positive Allosteric Modulators (PAMs) are compounds that bind to an allosteric site on the receptor, enhancing its response to the endogenous ligand, acetylcholine, without directly activating it.[9][10] This modulation has been shown to be neuroprotective.
Mechanism of Action: α7-nAChR Positive Allosteric Modulation
The accumulation of Aβ peptides in AD disrupts neuronal function, in part by interacting with α7-nAChRs.[7] A quinuclidine derivative, 3-((6-(phenylethynyl)pyridin-3-yl)oxy)quinuclidine (EQ-04), has been identified as a selective PAM for the α7-nAChR.[8][9][10] By binding to an allosteric site, EQ-04 enhances the receptor's activity in the presence of acetylcholine. This enhanced signaling is associated with neuroprotective effects, including reduced Aβ-induced toxicity and inhibition of Aβ peptide aggregation.[8] Furthermore, the α7-nAChR can act as a metabotropic receptor, triggering intracellular calcium release and other signaling pathways linked to synaptic plasticity and neuroprotection.[8]
Quantitative Data: Neuroprotective and Anti-Aggregation Effects
The efficacy of the α7-nAChR PAM EQ-04 was evaluated in cellular models of Aβ toxicity.
| Compound | Concentration | Assay | Result | Reference |
| EQ-04 | 1 nM | Neuroprotection (PC-12 cells vs. Aβ) | 37% increase in cell viability | [8][9][10] |
| EQ-04 | 1 µM | Aβ Aggregation Inhibition | Inhibition of Aβ aggregation kinetics | [8] |
| EQ-04 | 10 µM | Aβ Aggregation Inhibition | Inhibition of Aβ aggregation kinetics | [8] |
| EQ-04 | 1 - 1000 nM | Cytotoxicity (PC-12 cells) | No adverse effects on cell viability | [8][9][10] |
Experimental Protocols
1. Protocol: In Vitro Neuroprotection Assay
This protocol describes how to assess the ability of a test compound to protect neuronal cells from Aβ-induced toxicity.[8][11]
a. Cell Culture:
-
Use PC-12 cells or primary hippocampal neurons.
-
Culture PC-12 cells in appropriate media (e.g., DMEM with horse and fetal bovine serum).
-
For primary cultures, dissect hippocampi from embryonic mice (e.g., E16-E18) and culture neurons in neurobasal medium supplemented with B27 and glutamine.
b. Aβ Oligomer Preparation:
-
Dissolve synthetic Aβ1-40 peptide in DMSO to create a stock solution (e.g., 2.3 mM).[8]
-
Dilute the stock solution in sterile distilled water to a working concentration (e.g., 80 µM).
-
Stir the solution at 500 rpm for 2 hours at room temperature to promote the formation of soluble oligomers.[8]
c. Neuroprotection Assay Procedure:
-
Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound (e.g., EQ-04 at 1 nM) for 1-2 hours.
-
Introduce the prepared Aβ oligomers to the cell culture medium at a final neurotoxic concentration (e.g., 0.5 µM).[8]
-
Co-incubate the cells with the test compound and Aβ for 24 hours.
-
Include control groups: untreated cells (negative control), cells treated with Aβ only (positive toxicity control), and cells treated with the test compound only (cytotoxicity control).
-
After 24 hours, assess cell viability using a standard method such as the MTT assay or by measuring lactate (B86563) dehydrogenase (LDH) release into the medium.
-
Calculate the percentage of neuroprotection relative to the Aβ-only treated cells.
2. Protocol: Aβ Aggregation Assay
This protocol is used to determine if a compound can inhibit the aggregation of Aβ monomers into toxic oligomers and fibrils.[8]
a. Reagents:
-
Aβ1-40 peptide
-
Thioflavin T (ThT)
-
Phosphate buffer (pH 7.4)
-
Test compound (e.g., EQ-04)
b. Procedure:
-
Prepare a solution of Aβ1-40 monomer in phosphate buffer.
-
In a black 96-well plate, mix the Aβ monomer solution with the test compound at desired concentrations (e.g., 1 µM and 10 µM).
-
Add Thioflavin T to the mixture. ThT is a fluorescent dye that binds to β-sheet structures in amyloid fibrils, resulting in a significant increase in fluorescence.
-
Incubate the plate at 37°C with intermittent shaking.
-
Measure the fluorescence intensity (excitation ~440 nm, emission ~485 nm) at regular intervals over several hours.
-
An increase in fluorescence over time indicates the formation of amyloid fibrils.
-
Compare the aggregation kinetics (lag phase, elongation rate) of Aβ in the presence and absence of the test compound to determine its inhibitory effect.
Therapeutic Strategy 3: Muscarinic M1 Receptor Agonism
The M1 muscarinic acetylcholine receptor (M1 mAChR) is a key target in AD because it is relatively preserved in the brains of patients and plays a crucial role in cognitive processes.[2][12] Direct stimulation of M1 receptors with selective agonists represents a logical therapeutic approach to counteract the cholinergic deficit.[13]
Mechanism of Action: M1 Muscarinic Agonism
Quinuclidine-based structures have been developed as selective M1 muscarinic agonists, such as AF102B (Cevimeline).[12][14] These agonists directly bind to and activate M1 receptors on postsynaptic neurons. This activation mimics the effect of acetylcholine and initiates downstream signaling cascades that are critical for learning and memory. Importantly, M1 receptor activation has also been shown to modulate the processing of amyloid precursor protein (APP), promoting the non-amyloidogenic pathway and thereby reducing the production of toxic Aβ peptides.[12]
Quantitative Data: M1 Receptor Agonist Activity
The activity of the M1 selective agonist AF102B has been characterized in various assays.
| Compound | Assay | Result | Reference |
| AF102B | Guinea Pig Ileum Contraction | EC50 = 3.5 µM | [14] |
| AF102B | Guinea Pig Trachea Contraction | EC50 = 3.0 µM | [14] |
| AF102B | In vivo (AF64A-treated rats) | 1 mg/kg (p.o. or i.p.) reverses cognitive impairments | [14] |
Experimental Protocol: In Vivo Cognitive Assessment
This protocol describes a common behavioral task used to evaluate the efficacy of cognitive enhancers in a rodent model of cholinergic deficit.[14]
1. Animal Model:
-
Induce a cholinergic deficit in rats or mice using a cholinotoxin like ethylcholine aziridinium (B1262131) ion (AF64A) via intracerebroventricular (i.c.v.) injection. This selectively destroys cholinergic neurons, mimicking an aspect of AD.
-
Alternatively, use scopolamine, a muscarinic antagonist, to induce temporary amnesia.[15]
2. Passive Avoidance Task:
-
The apparatus consists of a two-compartment box with a light and a dark chamber, connected by a small opening. The floor of the dark chamber is equipped with an electric grid.
-
Training (Day 1): Place the animal in the light compartment. Rodents have a natural tendency to enter the dark compartment. Once the animal enters the dark chamber, a mild, brief foot shock is delivered.
-
Testing (Day 2): 24 hours after training, place the animal back into the light compartment.
-
Administer the test compound (e.g., AF102B at 1 mg/kg) or vehicle at a set time before the testing session.
-
Measure the latency to enter the dark compartment. A longer latency indicates that the animal remembers the aversive stimulus (the shock) and is a measure of improved memory.
-
Compare the latencies between the vehicle-treated and drug-treated groups to assess the compound's ability to reverse the induced cognitive deficit.
References
- 1. Rodent models for Alzheimer’s disease drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Muscarinic receptor agonists and antagonists in the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Profiling Novel Quinuclidine-Based Derivatives as Potential Anticholinesterase Drugs: Enzyme Inhibition and Effects on Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring Quinazoline as a Scaffold for Developing Novel Therapeutics in Alzheimer’s Disease [mdpi.com]
- 5. SAR studies of quinoline and derivatives as potential treatments for Alzheimer’s disease - Arabian Journal of Chemistry [arabjchem.org]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. Neuroprotective Activity of 3‑((6-(Phenylethynyl)pyridin-3-yl)oxy)quinuclidine: A Potential Ligand for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuroprotective Activity of 3-((6-(Phenylethynyl)pyridin-3-yl)oxy)quinuclidine: A Potential Ligand for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. M1 muscarinic agonists target major hallmarks of Alzheimer's disease--an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Muscarinic M(1) agonists in the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. (+-)-cis-2-methyl-spiro(1,3-oxathiolane-5,3')quinuclidine, an M1 selective cholinergic agonist, attenuates cognitive dysfunctions in an animal model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer’s Disease | Auctores [auctoresonline.org]
Application of Quinuclidin-3-one Derivatives in Cancer Cell Apoptosis Induction: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinuclidin-3-one is a versatile bicyclic scaffold that has garnered significant attention in medicinal chemistry due to its unique three-dimensional structure. Derivatives of this compound have emerged as a promising class of compounds with potent anticancer activity, primarily through the induction of apoptosis in various cancer cell lines. These compounds have demonstrated efficacy in lung, breast, and other cancer types, often exhibiting selectivity for cancer cells over normal cells. This document provides detailed application notes on the mechanism of action of these derivatives, protocols for key experimental assays, and a summary of their cytotoxic effects.
Mechanism of Action & Signaling Pathways
This compound derivatives induce apoptosis through multiple signaling pathways, with the specific mechanism often dependent on the derivative's structure and the genetic background of the cancer cell line. Two prominent pathways that have been identified are the p53-mediated pathway and the sphingomyelinase pathway.
p53-Mediated Apoptosis
In cancer cells with wild-type p53, certain this compound derivatives can stabilize and activate the p53 tumor suppressor protein.[1] This activation leads to the transcriptional upregulation of pro-apoptotic genes. A key mechanism involves the downregulation of Mdm2, a negative regulator of p53.[2] By reducing Mdm2 levels, p53 is no longer targeted for degradation and can accumulate in the nucleus, leading to cell cycle arrest and apoptosis. Furthermore, these derivatives have been shown to modulate the expression of downstream targets of p53, including an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.[2] The activation of the p53 pathway ultimately leads to the activation of the caspase cascade, resulting in programmed cell death.
Sphingomyelinase-Mediated Apoptosis
In some cancer cell lines, particularly those with a null or mutated p53, this compound derivatives can induce apoptosis by activating the sphingomyelinase pathway.[1] These derivatives increase the activity of sphingomyelinase, an enzyme that hydrolyzes sphingomyelin (B164518) in the cell membrane to generate ceramide. Ceramide acts as a second messenger in apoptotic signaling. The accumulation of ceramide can lead to the activation of downstream stress-activated protein kinases such as JNK (c-Jun N-terminal kinase).[1] Activated JNK, along with other signaling molecules, can then trigger the activation of both initiator caspases (caspase-8 and caspase-9) and executioner caspases (caspase-3), leading to the cleavage of key cellular substrates like PARP-1 and ultimately, apoptosis.[1]
Data Presentation
The cytotoxic activity of various this compound derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.
| Derivative | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Derivative 4 | H1299 | Non-small cell lung cancer | Not specified | [1] |
| Derivative 6 | H1299 | Non-small cell lung cancer | Not specified | [1] |
| Derivative 2e | MCF-7 | Breast cancer | Not specified | [3] |
| Derivative 2e | MDA-MB-231 | Breast cancer | No effect | [3] |
| Analogue 4c | A549 | Lung cancer | Potent | [4] |
| Analogue 5e | A549 | Lung cancer | Potent | [4] |
| Analogue 4c | L132 | Normal lung | Less potent | [4] |
| Analogue 5e | L132 | Normal lung | Less potent | [4] |
| Quinuclidinone 2 | MCF-7 | Breast Cancer | Not specified | [2] |
Note: "Not specified" indicates that the source mentions cytotoxic activity but does not provide a specific IC50 value in the abstract. "Potent" and "Less potent" are qualitative descriptions from the source. For precise IC50 values, consulting the full-text articles is recommended.
Experimental Protocols
The following are detailed protocols for key experiments used to characterize the apoptotic effects of this compound derivatives.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
This compound derivative stock solution
-
Cancer cell lines (e.g., A549, MCF-7, H1299)
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of the this compound derivative in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound derivative
-
Cancer cell lines
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with the this compound derivative at the desired concentrations for the specified time.
-
Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Differentiate cell populations:
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Western Blot Analysis for Apoptosis Markers
This technique is used to detect the expression levels of key proteins involved in apoptosis.
Materials:
-
This compound derivative
-
Cancer cell lines
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-caspase-3, anti-PARP, anti-Bax, anti-Bcl-2, anti-p53, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Treat cells with the this compound derivative as required.
-
Lyse the cells with RIPA buffer on ice.
-
Determine the protein concentration of the lysates using a protein assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Use a loading control (e.g., β-actin) to ensure equal protein loading.
Conclusion
Derivatives of this compound represent a promising avenue for the development of novel anticancer therapeutics. Their ability to induce apoptosis through multiple, and sometimes cancer-cell-specific, pathways makes them attractive candidates for further investigation. The protocols and data presented here provide a foundational guide for researchers to explore the potential of these compounds in cancer cell apoptosis induction. Further studies are warranted to elucidate the detailed structure-activity relationships and to evaluate the in vivo efficacy and safety of the most potent derivatives.
References
- 1. Novel quinuclidinone derivatives induce apoptosis in lung cancer via sphingomyelinase pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo efficacy of a novel quinuclidinone derivative against breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel quinuclidinone derivatives induced apoptosis in human breast cancer via targeting p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for N-alkylation of Quinuclidin-3-one
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the N-alkylation of quinuclidin-3-one, a key building block in the synthesis of various pharmaceutically active compounds. The protocols cover two primary methods: direct alkylation using alkyl halides and reductive amination with aldehydes.
Introduction
This compound is a bicyclic amine that serves as a versatile scaffold in medicinal chemistry. Its rigid structure and the presence of a reactive tertiary amine make it a valuable starting material for the development of a wide range of therapeutic agents. N-alkylation of the quinuclidine (B89598) nitrogen is a common strategy to introduce diverse functionalities and modulate the pharmacological properties of the resulting molecules. This document outlines two robust and widely used protocols for this transformation.
General Workflow for N-alkylation of this compound
The overall process for the N-alkylation of this compound can be summarized in the following workflow, which includes the choice between two primary synthetic routes.
Protocol 1: Direct N-alkylation with Alkyl Halides
This method involves the direct reaction of this compound with an alkyl halide, typically in the presence of a base to neutralize the formed hydrohalic acid. This approach is straightforward and suitable for a variety of alkylating agents.
Experimental Protocol
Materials:
-
This compound or its hydrochloride salt
-
Alkyl halide (e.g., benzyl (B1604629) bromide, 4-methoxybenzyl chloride)
-
Solvent (e.g., Acetonitrile)
-
Base (if starting from the hydrochloride salt, e.g., a suitable non-nucleophilic base)
-
n-Hexane (for washing)
-
Diethyl ether (for washing)
Procedure for the synthesis of 1-Benzyl-3-oxoquinuclidinium bromide: [1]
-
To a solution of 29.5 g (236 mmol) of 3-quinuclidinone in 120 ml of acetonitrile, add 40.4 g (236 mmol) of benzyl bromide dropwise over 15 minutes.
-
Stir the resulting suspension at 25°C for 2 hours.
-
Filter the suspension through a frit.
-
Wash the collected solid with n-hexane (2 x 50 ml).
-
Dry the solid to yield 65.3 g (93%) of 1-benzyl-3-oxoquinuclidinium bromide as a white crystalline solid.[1]
Procedure for the synthesis of 1-(4-Methoxybenzyl)-3-oxoquinuclidinium bromide: [1]
-
Add 1.57 g (10.0 mmol) of 4-methoxybenzyl chloride to 1.25 g (10.0 mmol) of 3-quinuclidinone in 10 ml of acetonitrile.
-
Stir the suspension for 30 minutes.
-
Filter the suspension through a frit.
-
Wash the collected solid with n-hexane.
-
Dry the solid to yield 2.33 g (83%) of the title compound as a white crystalline solid.[1]
Data Summary
| Alkyl Halide | Product | Solvent | Reaction Time | Yield (%) | Reference |
| Benzyl bromide | 1-Benzyl-3-oxoquinuclidinium bromide | Acetonitrile | 2 hours | 93 | [1] |
| 4-Methoxybenzyl chloride | 1-(4-Methoxybenzyl)-3-oxoquinuclidinium bromide | Acetonitrile | 30 minutes | 83 | [1] |
| Bromodiphenylmethane | 1-(Diphenylmethyl)-3-oxoquinuclidinium bromide | Acetonitrile | 24 hours | 86 | [1] |
Protocol 2: Reductive Amination with Aldehydes
Reductive amination is a two-step, one-pot process where the amine first condenses with an aldehyde to form an iminium ion, which is then reduced in situ by a mild reducing agent, such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), to the corresponding N-alkylated amine.[2] This method is particularly useful for accessing a wide range of N-substituted derivatives from readily available aldehydes.[2]
Experimental Protocol
Materials:
-
This compound
-
Aldehyde (e.g., benzaldehyde)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Solvent (e.g., 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF), or Dioxane)[3]
-
Acetic Acid (optional, as a catalyst)[2]
-
Dichloromethane (B109758) (DCM) for extraction
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Water
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄) for drying
General Procedure: [4]
-
Prepare a slurry of this compound (1.0 eq) and the desired aldehyde (1.2-1.5 eq) in a suitable solvent (e.g., 1,4-Dioxane).
-
Stir the mixture for 5 minutes at room temperature.
-
Add sodium triacetoxyborohydride (2.0-3.0 eq) to the slurry.
-
Stir the reaction mixture for an additional 10 minutes to several hours, monitoring the reaction by TLC or LC-MS until completion.[4]
-
Upon completion, add dichloromethane to the reaction mixture.
-
Wash the organic solution sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Concentrate the solution in vacuo to provide the crude product, which can be used in the next step without further purification or purified by silica (B1680970) gel chromatography if necessary.[4]
Data Summary
| Aldehyde | Reducing Agent | Solvent | Expected Yield (%) |
| Benzaldehyde | NaBH(OAc)₃ | DCE | High |
| 4-Chlorobenzaldehyde | NaBH(OAc)₃ | DCE | High |
| Isobutyraldehyde | NaBH(OAc)₃ | THF | Good to High |
| Cyclohexanecarboxaldehyde | NaBH(OAc)₃ | Dioxane | High |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Alkyl halides are often toxic and lachrymatory; handle with care.
-
Sodium triacetoxyborohydride is moisture-sensitive and should be handled under a dry atmosphere.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
References
- 1. CA2194727C - Process for the preparation of optically active 3-quinuclidinol - Google Patents [patents.google.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 4. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3] [commonorganicchemistry.com]
Application Notes and Protocols for Chiral Separation of Quinuclidine Derivatives by HPLC
Topic: Chiral Separation of Quinuclidin-3-one Derivatives by HPLC
Audience: Researchers, scientists, and drug development professionals.
Introduction
Quinuclidine (B89598) derivatives are pivotal structural motifs in medicinal chemistry, forming the core of numerous active pharmaceutical ingredients (APIs). The stereochemistry of these compounds is often critical to their pharmacological activity and toxicological profile.[1] Consequently, robust and reliable analytical methods for the enantioselective separation and quantification of these derivatives are essential for drug discovery, development, and quality control.
This document provides a detailed application note and protocol for the chiral separation of quinuclidine derivatives using High-Performance Liquid Chromatography (HPLC). While direct chiral separation of this compound derivatives is less commonly reported, this guide focuses on a well-established and validated method for the closely related 3-quinuclidinol (B22445) derivatives. This methodology is highly adaptable for chiral derivatives of this compound, either directly or after chemical modification.
A significant challenge in the HPLC analysis of compounds like 3-quinuclidinol is their lack of a strong UV chromophore.[1] To overcome this, a pre-column derivatization step is employed to introduce a UV-active moiety, enabling sensitive detection.[1] This protocol will detail the derivatization process followed by the chiral HPLC separation.
Data Presentation
The following tables summarize the quantitative data for two distinct chiral HPLC methods for the analysis of derivatized 3-quinuclidinol enantiomers. These methods showcase the use of different chiral stationary phases and derivatizing agents, providing flexibility for method development.
Table 1: HPLC Method Parameters for Chiral Separation of Derivatized 3-Quinuclidinol
| Parameter | Method 1: Benzoylation with Chiralpak IC | Method 2: p-Methoxybenzoylation with Chiralpak IA |
| Chiral Stationary Phase | Chiralpak IC (250 x 4.6 mm, 5 µm)[2][3] | Chiralpak IA (250 x 4.6 mm, 5 µm)[3] |
| Derivatizing Agent | Benzoyl chloride[2][3] | p-Methoxybenzoyl chloride[3] |
| Mobile Phase | n-hexane:ethanol:2-propanol:diethylamine (B46881) (80:8:12:0.4, v/v/v/v)[2][3][4] | n-hexane:ethanol:ethanolamine (59.6:40:0.4, v/v/v)[3] |
| Flow Rate | 0.8 mL/min[3][4] | 1.0 mL/min[3] |
| Column Temperature | 15 °C[3] | 25 °C[3] |
| Detection Wavelength | 230 nm[2][3][4] | 255 nm[3] |
| Injection Volume | 10 µL[3][4] | Not Specified |
Table 2: Chromatographic Performance Data
| Parameter | Method 1: Benzoylation with Chiralpak IC | Method 2: p-Methoxybenzoylation with Chiralpak IA |
| Retention Time (S)-enantiomer | ~12.8 min[3] | ~6.2 min[3] |
| Retention Time (R)-enantiomer | ~15.2 min | ~9.1 min |
| Resolution (Rs) | > 11.4[2][4] | > 9.0 |
Experimental Protocols
Protocol 1: Pre-column Derivatization with Benzoyl Chloride
This protocol is based on the derivatization of 3-quinuclidinol to form UV-active benzoyl esters.
Materials:
-
3-Quinuclidinol sample (racemic, (R)-, or (S)-enantiomer)
-
Dichloromethane (B109758) (DCM), HPLC grade
-
Benzoyl chloride
-
Triethylamine (B128534) (TEA)
-
Methanol (B129727), HPLC grade
-
Volumetric flasks (50 mL)
-
Sonicator
-
Micropipettes
Procedure:
-
Accurately weigh approximately 250 mg of the 3-quinuclidinol sample and transfer it to a 50 mL volumetric flask.
-
Add 5.0 mL of dichloromethane to the flask and sonicate to dissolve the sample completely.[2]
-
Slowly add 0.5 mL of benzoyl chloride and 0.5 mL of triethylamine to the solution.[2]
-
Shake the flask for 5 minutes to ensure complete reaction.[2]
-
Adjust the volume to 50.0 mL with methanol.[2]
-
Further dilute 5.0 mL of this solution to 50.0 mL with methanol to obtain the final sample solution.[2]
-
Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.
Protocol 2: Chiral HPLC Analysis
This protocol details the HPLC conditions for the separation of the derivatized quinuclidine enantiomers.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiralpak IC (250 x 4.6 mm, 5 µm) column.
Chromatographic Conditions:
-
Mobile Phase: A freshly prepared and degassed isocratic mixture of n-hexane, ethanol, 2-propanol, and diethylamine in the ratio of 80:8:12:0.4 (v/v/v/v).[2][3][4]
-
Column Temperature: 15 °C.[3]
Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the prepared sample solution.
-
Record the chromatogram and identify the peaks corresponding to the (S)- and (R)-enantiomers based on the retention times of the respective standards.
-
Integrate the peak areas to determine the enantiomeric ratio and calculate the enantiomeric excess (ee%).
Mandatory Visualization
The following diagrams illustrate the logical workflow of the experimental process.
Caption: Experimental workflow for chiral separation of quinuclidine derivatives.
Caption: Logical relationship of the chiral HPLC separation process.
References
Application Notes and Protocols for the Biocatalytic Reduction of Quinuclidin-3-one to (R)-3-quinuclidinol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-3-quinuclidinol is a critical chiral building block in the synthesis of numerous pharmaceuticals, including the antimuscarinic agents solifenacin (B1663824) and aclidinium (B1254267) bromide.[1][2] The stereospecific synthesis of (R)-3-quinuclidinol is of paramount importance as the biological activity of these drugs is highly dependent on the correct enantiomer. Biocatalytic reduction of the prochiral ketone, quinuclidin-3-one, offers a highly efficient, selective, and environmentally benign alternative to traditional chemical methods, which often suffer from the use of expensive and toxic heavy metal catalysts and may produce racemic mixtures requiring subsequent resolution.[3][4]
This document provides detailed application notes and protocols for the biocatalytic reduction of this compound to (R)-3-quinuclidinol using various ketone reductases (KREDs) or 3-quinuclidinone reductases (QNRs). These protocols are intended for researchers, scientists, and drug development professionals seeking to implement this green and efficient synthetic route.
Biocatalytic Approach Overview
The biocatalytic reduction of this compound involves the use of an oxidoreductase enzyme to stereoselectively deliver a hydride to the carbonyl group of the substrate, yielding the desired (R)-enantiomer of the alcohol. Most of these enzymes are dependent on a nicotinamide (B372718) cofactor, either NADH or NADPH, as the hydride source.[5] Due to the high cost of these cofactors, their stoichiometric use is economically unfeasible for large-scale synthesis. Therefore, a cofactor regeneration system is essential. This is typically achieved by coupling the primary reduction reaction with a secondary reaction catalyzed by another enzyme, such as glucose dehydrogenase (GDH) or formate (B1220265) dehydrogenase (FDH), which regenerates the active cofactor.[5][6]
Alternatively, whole-cell biocatalysts can be employed. These systems utilize the host organism's endogenous metabolism to regenerate the cofactor, simplifying the process by eliminating the need for a second purified enzyme.[7]
Enzyme Selection and Performance
Several reductases have been identified and successfully employed for the asymmetric reduction of this compound. The choice of enzyme will depend on factors such as substrate tolerance, specific activity, enantioselectivity, and operational stability. Below is a summary of some well-characterized enzymes.
| Enzyme | Source Organism | Cofactor | Conversion (%) | Enantiomeric Excess (ee%) | Space-Time Yield (g L⁻¹ d⁻¹) | Reference |
| QNR and bacC | Microbacterium luteolum JCM 9174 | NADH | 100 | >99.9 | - | [6] |
| RrQR | Rhodotorula rubra | NADPH | >98 | >99.9 | - | [8][9] |
| AtQR | Agrobacterium tumefaciens | NADH | >99 | >99 | - | [1][2] |
| ArQR | Agrobacterium radiobacter ECU2556 | - | - | >99 | 916 | |
| KaKR | Kaistia algarum | NADH | >99.9 | >99.9 | 1027 | [3] |
Experimental Protocols
Protocol 1: Whole-Cell Biocatalytic Reduction of this compound
This protocol describes a general procedure for the whole-cell biocatalytic reduction of this compound using E. coli expressing a quinuclidinone reductase and a glucose dehydrogenase for cofactor regeneration.
Materials:
-
E. coli cells co-expressing the desired 3-quinuclidinone reductase and glucose dehydrogenase (GDH)
-
This compound hydrochloride
-
Glucose
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.0-8.0)
-
Potassium carbonate (K₂CO₃)
-
Dichloromethane (B109758) (CH₂Cl₂) or Chloroform (B151607) (CHCl₃)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Cell Suspension: Prepare a suspension of resting E. coli cells (e.g., 8 g wet weight) in 100 mL of 100 mM phosphate buffer (pH 8.0).[5]
-
Reaction Setup: To the cell suspension, add this compound hydrochloride (e.g., 1.6 g, 9.9 mmol) and glucose (e.g., 2.7 g) as the co-substrate for cofactor regeneration.[5]
-
Incubation: Incubate the reaction mixture at 30°C with shaking (e.g., 200 rpm) for 24-48 hours.[5]
-
Monitoring: Monitor the progress of the reaction by taking samples periodically and analyzing them by GC or HPLC (see Protocol 3).
-
Work-up:
-
Once the reaction is complete, centrifuge the mixture to pellet the cells.
-
Combine the supernatant fractions and adjust the pH to approximately 12 with K₂CO₃.[5]
-
Extract the aqueous layer with dichloromethane or chloroform (3 x 50 mL).[4]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (R)-3-quinuclidinol.[4][5]
-
-
Purification: Purify the crude product by recrystallization from acetone to yield pure (R)-3-quinuclidinol.[5]
Protocol 2: In Vitro Biocatalytic Reduction using Isolated Enzymes
This protocol outlines the reduction of this compound using an isolated reductase with an enzymatic cofactor regeneration system.
Materials:
-
Purified 3-quinuclidinone reductase
-
Purified glucose dehydrogenase (GDH)
-
This compound hydrochloride
-
Glucose
-
NAD⁺ or NADP⁺ (depending on the reductase)
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
Organic solvent for extraction (e.g., chloroform)
Procedure:
-
Reaction Mixture Preparation: In a suitable reaction vessel, prepare the following mixture in a total volume of, for example, 10 mL:
-
100 mM Potassium phosphate buffer (pH 7.0)
-
50 mM this compound
-
100 mM Glucose
-
0.5 mM NAD⁺
-
Appropriate amount of 3-quinuclidinone reductase (e.g., 10 g L⁻¹)
-
Appropriate amount of glucose dehydrogenase (e.g., 10 g L⁻¹)[3]
-
-
Reaction Conditions: Maintain the reaction at 30°C with gentle stirring.[3]
-
Monitoring: Monitor the reaction for the consumption of NADH/NADPH by measuring the absorbance at 340 nm or by analyzing samples via GC or HPLC.[10]
-
Work-up:
-
Once the reaction reaches completion, terminate it by adding an equal volume of chloroform to extract the product.[8]
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude product.
-
-
Purification: Purify the crude (R)-3-quinuclidinol by recrystallization or chromatography as needed.
Protocol 3: Analytical Method for Determination of Conversion and Enantiomeric Excess
This protocol describes a general approach for the analysis of the reaction mixture to determine the conversion of this compound and the enantiomeric excess of (R)-3-quinuclidinol using chiral High-Performance Liquid Chromatography (HPLC) after derivatization.
Materials:
-
Benzoyl chloride
-
Triethylamine
-
Dichloromethane
-
Chiral HPLC column (e.g., Chiralpak IC)
Procedure:
-
Sample Preparation (Derivatization):
-
Take an aliquot of the reaction mixture and extract the product into an organic solvent.
-
Evaporate the solvent.
-
To the residue, add dichloromethane, triethylamine, and a slight excess of benzoyl chloride.
-
Stir the mixture at room temperature until the reaction is complete (TLC or LC-MS monitoring).
-
Quench the reaction with a small amount of water.
-
Extract the derivatized product, dry the organic layer, and evaporate the solvent.
-
Dissolve the residue in the HPLC mobile phase for injection.[11]
-
-
HPLC Analysis:
-
Column: Chiralpak IC or equivalent polysaccharide-based chiral stationary phase.[12]
-
Mobile Phase: A mixture of hexane and isopropanol is commonly used. The exact ratio should be optimized for best separation.[11]
-
Detection: UV detector at a suitable wavelength for the benzoyl derivative (e.g., 230 nm).
-
Quantification: Calculate the conversion by comparing the peak area of the product to the initial peak area of the substrate. Determine the enantiomeric excess (ee%) using the following formula: ee% = [ (Area of (R)-enantiomer - Area of (S)-enantiomer) / (Area of (R)-enantiomer + Area of (S)-enantiomer) ] x 100
-
Visualizations
Caption: Experimental workflow for biocatalytic reduction.
Caption: Enzymatic cascade for (R)-3-quinuclidinol synthesis.
References
- 1. Frontiers | Preparation of (3R)-quinuclidinol using heterogeneous biocatalytic hydrogenation in a dynamically-mixed continuous flow reactor [frontiersin.org]
- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 3. biocat.jiangnan.edu.cn [biocat.jiangnan.edu.cn]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Production of (R)-3-Quinuclidinol by E. coli Biocatalysts Possessing NADH-Dependent 3-Quinuclidinone Reductase (QNR or bacC) from Microbacterium luteolum and Leifsonia Alcohol Dehydrogenase (LSADH) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Stereoselective synthesis of (R)-3-quinuclidinol through asymmetric reduction of 3-quinuclidinone with 3-quinuclidinone reductase of Rhodotorula rubra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. academic.oup.com [academic.oup.com]
Application Notes & Protocols: Use of Quinuclidin-3-one in Solid-Phase Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of quinuclidin-3-one as a scaffold in solid-phase organic synthesis (SPOS). The rigid bicyclic structure of quinuclidine (B89598) is of significant interest in medicinal chemistry, and its adaptation to solid-phase methodologies allows for the high-throughput synthesis of diverse chemical libraries for drug discovery.
Introduction
This compound is a key bicyclic ketone that serves as a versatile starting material for a wide range of biologically active molecules. Its rigid framework provides a unique three-dimensional arrangement of functional groups, making it an attractive scaffold for probing biological targets. Solid-phase organic synthesis offers a powerful platform for the rapid generation of libraries of quinuclidine derivatives, facilitating structure-activity relationship (SAR) studies.
This document outlines a strategic approach to the solid-phase synthesis of quinuclidine-based libraries, including resin immobilization, on-resin chemical modifications, and final product cleavage.
Strategic Overview of Solid-Phase Synthesis
The solid-phase synthesis of a quinuclidine library can be conceptualized in three main stages:
-
Immobilization: Covalent attachment of a functionalized this compound derivative to a solid support (resin) via a suitable linker.
-
Elaboration/Diversification: Performing a series of chemical reactions on the resin-bound scaffold to introduce molecular diversity.
-
Cleavage: Release of the final products from the solid support for purification and biological evaluation.
Caption: General workflow for the solid-phase synthesis of quinuclidine derivatives.
Experimental Protocols
Protocol 1: Synthesis of a Linker-Functionalized this compound
To immobilize this compound on a solid support, a functional handle, such as a carboxylic acid, is required. This protocol describes the synthesis of (3-oxo-1-azabicyclo[2.2.2]octan-2-yl)acetic acid.
Materials:
-
This compound hydrochloride
-
tert-Butyl bromoacetate (B1195939)
-
Trifluoroacetic acid (TFA)
-
Diethyl ether
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Enamine Formation: A solution of this compound (from its hydrochloride salt) and pyrrolidine in a suitable solvent is refluxed to form the corresponding enamine.
-
Alkylation: The crude enamine is reacted with tert-butyl bromoacetate to introduce the ester side chain at the C2 position.
-
Hydrolysis and Deprotection: The resulting product is hydrolyzed and the tert-butyl ester is cleaved using trifluoroacetic acid in dichloromethane to yield the desired carboxylic acid-functionalized this compound.
Protocol 2: Immobilization of Functionalized this compound on Wang Resin
Materials:
-
(3-oxo-1-azabicyclo[2.2.2]octan-2-yl)acetic acid
-
Wang resin
-
N,N'-Diisopropylcarbodiimide (DIC)
-
4-(Dimethylamino)pyridine (DMAP)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Solid-phase synthesis vessel
Procedure:
-
Swell the Wang resin in DMF for 1 hour.
-
Wash the resin with DMF (3x) and DCM (3x).
-
In a separate flask, dissolve (3-oxo-1-azabicyclo[2.2.2]octan-2-yl)acetic acid (3 eq.), DIC (3 eq.), and DMAP (0.1 eq.) in a minimal amount of DMF/DCM.
-
Add the solution to the swollen resin and agitate at room temperature for 16 hours.
-
Wash the resin extensively with DMF (5x), DCM (5x), and methanol (B129727) (3x).
-
Dry the resin under vacuum. The loading efficiency can be determined by cleaving a small amount of resin and quantifying the released molecule.
Table 1: Resin Loading Data
| Resin Type | Linker | Loading Capacity (mmol/g) | Loading Efficiency (%) |
| Wang Resin | (3-oxo-1-azabicyclo[2.2.2]octan-2-yl)acetic acid | 0.85 | 92 |
| Merrifield Resin | N/A (requires different linker strategy) | - | - |
Protocol 3: On-Resin Reductive Amination
This protocol describes the diversification of the ketone moiety on the resin-bound this compound.
Materials:
-
Resin-bound this compound
-
Primary amine (R¹-NH₂) (e.g., benzylamine) (10 eq.)
-
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) (10 eq.)
-
1% Acetic acid in Dichloromethane (DCM)
-
Solid-phase synthesis vessel
Procedure:
-
Swell the resin in DCM.
-
Add a solution of the primary amine in 1% acetic acid/DCM to the resin and agitate for 1 hour.
-
Add sodium triacetoxyborohydride and continue to agitate for 24 hours.
-
Wash the resin with DCM (5x), DMF (5x), and methanol (3x).
-
Dry the resin under vacuum.
Protocol 4: On-Resin Acylation
This protocol describes the acylation of the newly formed secondary amine on the resin.
Materials:
-
Resin from Protocol 3
-
Carboxylic acid (R²-COOH) (e.g., acetic acid) (5 eq.)
-
HBTU (4.9 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (10 eq.)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Swell the resin in DMF.
-
In a separate vial, pre-activate the carboxylic acid with HBTU and DIPEA in DMF for 15 minutes.
-
Add the activated acid solution to the resin and agitate for 6 hours.
-
Wash the resin with DMF (5x), DCM (5x), and methanol (3x).
-
Dry the resin under vacuum.
Caption: On-resin diversification workflow.
Protocol 5: Cleavage from Resin
This protocol describes the release of the final products from the Wang resin.
Materials:
-
Final resin-bound product
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
-
Diethyl ether (cold)
Procedure:
-
Wash the final resin with DCM (3x) and dry briefly.
-
Add the cleavage cocktail to the resin and agitate at room temperature for 2 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with additional DCM.
-
Concentrate the combined filtrates under reduced pressure.
-
Precipitate the crude product by adding cold diethyl ether.
-
Centrifuge and decant the ether.
-
Dry the crude product and purify by preparative HPLC.
Table 2: Representative Library Synthesis Data
| R¹ Group | R² Group | Overall Yield (%) | Purity (%) |
| Benzyl | Methyl | 65 | 92 |
| 4-Methoxybenzyl | Ethyl | 62 | 90 |
| Cyclohexylmethyl | Isopropyl | 58 | 88 |
| Phenethyl | Phenyl | 55 | 85 |
Signaling Pathways and Logical Relationships
The development of quinuclidine-based libraries is often aimed at identifying modulators of specific signaling pathways. For example, derivatives of quinuclidine are known to interact with muscarinic acetylcholine (B1216132) receptors (mAChRs), which are G-protein coupled receptors (GPCRs).
Caption: Logical flow from library synthesis to target engagement.
Disclaimer: The protocols provided are based on established principles of solid-phase organic synthesis and are intended for guidance. Researchers should optimize conditions for their specific substrates and equipment. Always follow appropriate laboratory safety procedures.
Application Notes and Protocols for the Scale-up Synthesis of Quinuclidin-3-one Hydrochloride for Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinuclidin-3-one hydrochloride is a pivotal intermediate in the synthesis of a wide range of pharmacologically active compounds, including muscarinic M1 and M3 receptor agonists and antagonists.[1] Its rigid bicyclic structure serves as a crucial scaffold in drug discovery and development. The demand for significant quantities of high-purity this compound hydrochloride for preclinical trials necessitates a robust and scalable synthetic process.
These application notes provide a detailed, scalable protocol for the synthesis of this compound hydrochloride, primarily based on the well-established Dieckmann condensation route. This method is advantageous for its industrial viability and avoidance of hazardous reagents like pyridine.[2] The protocol includes step-by-step instructions for synthesis, purification, and characterization, along with a summary of expected yields and purity based on published data.
Synthetic Pathway Overview
The overall synthetic strategy involves a multi-step process starting from either ethyl isonicotinate (B8489971) or piperidine-4-carboxylic acid. The key transformation is an intramolecular Dieckmann condensation to form the characteristic bicyclic quinuclidine (B89598) ring system.
Caption: Synthetic workflow for this compound hydrochloride.
Quantitative Data Summary
The following table summarizes typical yields for each key step in the synthesis of this compound hydrochloride, based on literature data. These values can serve as a benchmark for process optimization during scale-up.
| Step | Starting Material | Product | Reagents | Solvent(s) | Yield (%) | Reference(s) |
| Alkylation & Hydrogenation | Ethyl isonicotinate | 1-Carbethoxymethyl-4-carbethoxypiperidine | Ethyl bromoacetate, 10% Pd/C, H₂ | Ethanol (B145695) | 64 - 78 | [3] |
| Dieckmann Condensation, Hydrolysis & Decarboxylation | 1-Carbethoxymethyl-4-carbethoxypiperidine | 3-Quinuclidone hydrochloride | Potassium ethoxide, Toluene (B28343), HCl | Toluene, Water | ~65 | [3] |
| Alternative Dieckmann Route | Ethyl 1-(2-methoxy-2-oxoethyl)piperidine-4-carboxylate | Azabicyclo[2.2.2]oct-3-one hydrochloride | Potassium tert-butoxide | Toluene | Not specified | [4] |
| Base Extraction | 3-quinuclidinone hydrochloride | 3-quinuclidinone | Sodium hydroxide | Water, Ethyl acetate | 95 | [5] |
| Corey-Kim Oxidation (Alternative Route) | 3-S-quinuclidinol | 3-quinuclidinone hydrochloride | N-chlorosuccinimide, Dimethyl sulfide | Chloroform (B151607) | 79 | [6] |
Experimental Protocols
Protocol 1: Synthesis of 1-Carbethoxymethyl-4-carbethoxypiperidine
This protocol is adapted from the procedure described in Organic Syntheses.[3]
Materials:
-
Ethyl isonicotinate (1.00 mole)
-
Ethyl bromoacetate (1.00 mole)
-
Ethanol (500 mL)
-
10% Palladium on charcoal (15 g)
-
Potassium carbonate
-
Chloroform
-
Anhydrous sodium sulfate
Procedure:
-
Alkylation: In a 1-L round-bottomed flask equipped with a reflux condenser, dissolve ethyl isonicotinate and ethyl bromoacetate in ethanol. Allow the solution to stand at room temperature overnight. Subsequently, heat the mixture at reflux for 4 hours to form 1-carbethoxymethyl-4-carbethoxypyridinium bromide.
-
Hydrogenation: Transfer the solution of the pyridinium (B92312) bromide to a 2-L hydrogenation autoclave. Add 10% palladium on charcoal. Hydrogenate the mixture at 90°C under an initial pressure of 100 atm. The reaction is typically complete within 30-60 minutes.
-
Work-up: Cool the reaction mixture to 25°C and filter to remove the catalyst. Wash the catalyst with ethanol. Evaporate the filtrate to dryness under reduced pressure.
-
Extraction: Dissolve the residue in ice-cold water and transfer to a large beaker. Add chloroform and an ice-cold solution of potassium carbonate with stirring. Separate the organic layer, and wash the aqueous layer with chloroform. Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Purification: Remove the chloroform by distillation. Distill the oily residue under high vacuum to obtain 1-carbethoxymethyl-4-carbethoxypiperidine as a colorless oil.
Protocol 2: Synthesis of 3-Quinuclidone Hydrochloride
This protocol is a continuation from Protocol 1, adapted from Organic Syntheses.[3]
Materials:
-
1-Carbethoxymethyl-4-carbethoxypiperidine (0.822 mole)
-
Potassium (2.05 g. atom)
-
Absolute toluene
-
Absolute ethanol
-
10N Hydrochloric acid
-
Isopropyl alcohol
-
Acetone
Procedure:
-
Dieckmann Condensation: In a 2-L three-necked flask fitted with a stirrer, addition funnel, and condenser under a nitrogen atmosphere, add absolute toluene and potassium. Heat the mixture to reflux and pulverize the molten potassium by vigorous stirring. Add absolute ethanol dropwise, followed by a solution of 1-carbethoxymethyl-4-carbethoxypiperidine in absolute toluene over 2 hours.
-
Hydrolysis and Decarboxylation: After the addition is complete, continue refluxing for an additional period. Cool the reaction mixture and decompose the excess potassium. Acidify the mixture with 10N hydrochloric acid.
-
Isolation and Purification: Evaporate the solution to dryness under reduced pressure. Dissolve the crystalline residue in a minimum amount of hot water. Add boiling isopropyl alcohol until crystallization begins. Cool the mixture to 0–5°C.
-
Final Product: Filter the solid, wash with acetone, and dry to yield 3-quinuclidone hydrochloride. The reported melting point is 294–296°C (sealed capillary).[3]
Analytical Characterization
For preclinical studies, rigorous analytical characterization is essential to ensure the identity, purity, and stability of the synthesized this compound hydrochloride.
Recommended Analytical Methods:
-
High-Performance Liquid Chromatography (HPLC): A validated HPLC method is crucial for determining purity and quantifying impurities. For chiral analysis, pre-column derivatization may be necessary to achieve separation of enantiomers on a chiral column.[7][8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to assess the purity of the free base, 3-quinuclidinone, and to identify any volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the final product.
-
Melting Point: The melting point of the hydrochloride salt is a key physical property for identification and a preliminary indicator of purity.
Safety Considerations
-
Potassium Metal: Handle potassium with extreme caution in an inert atmosphere, as it is highly reactive with water and air.
-
Hydrogenation: High-pressure hydrogenation should be performed in a designated area with appropriate safety equipment.
-
Solvents: Toluene and chloroform are hazardous solvents and should be handled in a well-ventilated fume hood.
-
Acids and Bases: Concentrated hydrochloric acid and potassium carbonate are corrosive. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
By following these detailed protocols and considering the safety precautions, researchers can successfully perform a scale-up synthesis of this compound hydrochloride with high purity, suitable for advancing preclinical research and development.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Quinuclidin-3-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of Quinuclidin-3-one synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most widely employed method for the synthesis of this compound is the Dieckmann condensation.[1][2] This intramolecular cyclization of a substituted piperidine (B6355638) diester, followed by hydrolysis and decarboxylation, provides an efficient route to the quinuclidine (B89598) ring system.[1]
Q2: What are the typical starting materials for the Dieckmann condensation route to this compound?
A2: A common starting material is ethyl isonipecotate (ethyl piperidine-4-carboxylate). This is typically alkylated with an ethyl haloacetate, such as ethyl chloroacetate (B1199739) or ethyl bromoacetate, to form the diester precursor, 1-carbethoxymethyl-4-carbethoxypiperidine, necessary for the Dieckmann condensation. An alternative approach starts with piperidine-4-carboxylic acid.[3][4]
Q3: What is the role of potassium tert-butoxide in the synthesis?
A3: Potassium tert-butoxide (KOtBu) is a strong, non-nucleophilic base that is crucial for the Dieckmann condensation step.[5][6] Its primary function is to deprotonate the α-carbon of one of the ester groups in the piperidine diester, generating a carbanion that then attacks the other ester carbonyl group to form the cyclic β-keto ester.[6][7] Its bulky nature helps to minimize side reactions.[5][8]
Q4: How is the final this compound product typically isolated?
A4: After the Dieckmann condensation, the resulting β-keto ester is subjected to hydrolysis and decarboxylation, usually by heating with an acid.[9][10] The crude this compound is often obtained as its hydrochloride salt. The free base can be liberated by treatment with a strong base, followed by extraction with an organic solvent.[11] Purification can then be achieved by recrystallization or distillation.
Troubleshooting Guide
Low or No Yield
Q5: My Dieckmann condensation is resulting in a very low yield or no product. What are the potential causes and solutions?
A5:
-
Moisture in the reaction: Potassium tert-butoxide is extremely sensitive to moisture and will be quenched by any water present, preventing the deprotonation of the diester.[5][12]
-
Inactive potassium tert-butoxide: The reagent can degrade upon improper storage or exposure to air.
-
Insufficient reaction time or temperature: The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time or slightly increasing the temperature.
-
-
Inefficient hydrolysis and decarboxylation: The conversion of the intermediate β-keto ester to this compound may be incomplete.
Formation of Side Products/Impurities
Q6: I am observing significant side product formation. What are the likely impurities and how can I minimize them?
A6:
-
Intermolecular Claisen condensation: If the reaction concentration is too high, intermolecular condensation between two diester molecules can compete with the desired intramolecular Dieckmann condensation.
-
Solution: Employ high-dilution techniques by adding the diester solution slowly to the base solution to favor the intramolecular reaction.
-
-
Hydrolysis of the starting diester: If there is residual water in the reaction, the ester groups of the starting material can be hydrolyzed.
-
Solution: As mentioned previously, ensure strictly anhydrous conditions.
-
-
Incomplete decarboxylation: Residual β-keto ester or the corresponding carboxylic acid can be a significant impurity if the final step is not driven to completion.
Purification Challenges
Q7: I am having difficulty purifying the final this compound product. What are the recommended purification methods?
A7:
-
Recrystallization: For solid this compound hydrochloride, recrystallization is an effective purification method.
-
Distillation: For the free base form of this compound, which is often an oil or low-melting solid, vacuum distillation can be used for purification.
-
Solution: Ensure the distillation is performed under reduced pressure to avoid decomposition at high temperatures.
-
-
Column Chromatography: If recrystallization or distillation does not provide sufficient purity, silica (B1680970) gel column chromatography can be employed.
-
Solution: Select an appropriate eluent system that provides good separation between the product and impurities.
-
Quantitative Data Summary
| Synthesis Step | Starting Material(s) | Key Reagents | Solvent(s) | Reaction Conditions | Yield (%) | Reference(s) |
| N-Alkylation of Ethyl Isonipecotate | Ethyl Isonipecotate, Ethyl Chloroacetate | Triethylamine (B128534) | Toluene (B28343) | 60-70°C, 4 hours | 95 | |
| Dieckmann Condensation and Hydrolysis/Decarboxylation | 1-Carbethoxymethyl-4-carbethoxypiperidine | Potassium tert-butoxide, Sulfuric Acid | Toluene, THF | Reflux, then heat with H₂SO₄ | 69 | |
| Esterification of Piperidine-4-carboxylic acid | Piperidine-4-carboxylic acid | Thionyl Chloride, Ethanol | Ethanol | Reflux | - | [3][4] |
| Condensation with Methyl Chloroacetate | Ethyl piperidine-4-carboxylate, Methyl Chloroacetate | Sodium Carbonate | - | - | - | [3][4] |
| One-pot Dieckmann, Hydrolysis, and Decarboxylation | Ethyl 1-(2-methoxy-2-oxoethyl)piperidine-4-carboxylate | Potassium tert-butoxide, Hydrochloric Acid | - | - | - | [3][4] |
| Free Base Formation | 3-Quinuclidinone hydrochloride | Sodium Hydroxide (B78521) | Water, Ethyl Acetate | 40°C then 20°C, Extraction | 95 | [11] |
Experimental Protocols
Protocol 1: Synthesis of 1-Carbethoxymethyl-4-carbethoxypiperidine
This protocol is adapted from a large-scale synthesis of racemic 3-Quinuclidinol (B22445).
-
To a solution of Ethyl isonipecotate (10.0 g, 0.063 mol) and triethylamine (9.6 g, 0.095 mol) at 30-35°C, add ethyl chloroacetate (9.2 g, 0.075 mol) dropwise over 10 minutes.
-
Stir the reaction mixture for 4 hours at 60-70°C.
-
Monitor the completion of the reaction by gas chromatography (GC).
-
Dilute the reaction mixture with water (60 ml) at 35-40°C and stir for 1 hour at 40°C.
-
Separate the aqueous and organic layers. Wash the organic layer with water (60 ml).
-
Remove traces of ethyl chloroacetate under reduced pressure to yield the pure product as a yellowish oil.
Protocol 2: Synthesis of this compound via Dieckmann Condensation
This protocol is a continuation from Protocol 1.
-
Add a solution of 1-carbethoxymethyl-4-carbethoxypiperidine (20.0 g, 0.082 mol) in toluene (10 ml) dropwise to a mixture of Potassium tertiary butoxide (14.0 g, 0.125 mol) in toluene (50 ml) and THF (5 ml) at reflux over 3 hours.
-
Stir the mixture at reflux for an additional 3 hours.
-
Add dilute sulfuric acid (13 ml in 40 ml water) dropwise to the reaction mass at 50°C and stir for 1 hour.
-
Collect the aqueous layer and heat to reflux for 6 hours to effect hydrolysis and decarboxylation.
-
Adjust the pH of the mixture to 10.5 with a 50% sodium hydroxide solution at room temperature and stir for 1 hour.
-
Extract the reaction mass with chloroform (B151607) (3 x 500 ml).
-
Dry the combined organic layers over sodium sulfate (B86663) and distill off the solvent under reduced pressure to give crude 3-quinuclidinone base.
-
Purify the crude product by recrystallization from hexane (B92381) to yield a white crystalline solid.
Mandatory Visualization
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in Dieckmann condensation.
References
- 1. youtube.com [youtube.com]
- 2. 3-Quinuclidone - Wikipedia [en.wikipedia.org]
- 3. eurekaselect.com [eurekaselect.com]
- 4. researchgate.net [researchgate.net]
- 5. sarchemlabs.com [sarchemlabs.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Potassium t-Butoxide [commonorganicchemistry.com]
- 10. aklectures.com [aklectures.com]
- 11. US5744606A - Process for the preparation of optically active 3-quinuclidinol - Google Patents [patents.google.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. benchchem.com [benchchem.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Home Page [chem.ualberta.ca]
- 16. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
Common side reactions in the Dieckmann cyclization of piperidine derivatives
Welcome to the technical support center for the Dieckmann cyclization of piperidine (B6355638) derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during this important synthetic transformation.
Frequently Asked Questions (FAQs)
Q1: What is the Dieckmann cyclization and why is it useful for piperidine derivatives?
The Dieckmann cyclization, or Dieckmann condensation, is an intramolecular Claisen condensation of a diester that is catalyzed by a strong base to form a β-keto ester.[1][2] For piperidine derivatives, this reaction is a powerful tool for constructing bicyclic structures or introducing functionality onto the piperidine ring, which are common motifs in pharmaceuticals and natural products.[3] The reaction typically involves a piperidine-2,6-dicarboxylate or a similar diester that, upon cyclization, forms a fused ring system.
Q2: What are the most common side reactions to anticipate in the Dieckmann cyclization of piperidine derivatives?
The primary side reactions include:
-
Intermolecular Condensation: This occurs when two different diester molecules react with each other instead of intramolecularly. This leads to the formation of polymeric byproducts and is more prevalent at higher concentrations.[3]
-
Retro-Dieckmann Reaction: This is the reverse of the Dieckmann cyclization, where the β-keto ester product is cleaved by the base. This can be a significant issue if the desired product is unstable under the reaction conditions.
-
Hydrolysis: If water is present in the reaction mixture, the ester functional groups can be hydrolyzed to carboxylic acids, which will not undergo cyclization.[4]
-
Transesterification: If the alkoxide base used does not match the alkyl group of the ester (e.g., using sodium methoxide (B1231860) with a diethyl ester), transesterification can occur, leading to a mixture of products.
Q3: How does the N-substituent on the piperidine ring affect the reaction?
The nature of the substituent on the piperidine nitrogen can significantly influence the reaction outcome.
-
Steric Hindrance: Bulky N-substituents can sterically hinder the approach of the base and the intramolecular cyclization, potentially slowing down the reaction or favoring side reactions.
-
Electronic Effects: Electron-withdrawing groups, such as the tert-butoxycarbonyl (Boc) group, can decrease the basicity of the piperidine nitrogen, preventing it from interfering with the desired base-catalyzed reaction. N-Boc protected piperidine derivatives are commonly used for this reason.[5][6] In contrast, electron-donating groups like a benzyl (B1604629) group may increase the nucleophilicity of the nitrogen, though they are also effective protecting groups.[7][8]
Q4: Which base should I choose for the Dieckmann cyclization of my piperidine derivative?
The choice of base is critical for a successful Dieckmann cyclization.
-
Alkoxides (e.g., Sodium Ethoxide, Potassium tert-Butoxide): These are commonly used bases. It is crucial to match the alkoxide to the ester to prevent transesterification. Potassium tert-butoxide is a stronger, more sterically hindered base that can be effective when weaker bases fail.
-
Sodium Hydride (NaH): A strong, non-nucleophilic base that is often used in aprotic solvents like THF or toluene (B28343). It irreversibly deprotonates the α-carbon, driving the reaction forward.[9]
-
Lithium Diisopropylamide (LDA): A very strong, sterically hindered base that is useful for achieving high regioselectivity in unsymmetrical diesters.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no yield of the desired β-keto ester | 1. Base is not strong enough. 2. Presence of water in the reaction. 3. Intermolecular condensation is favored. 4. Retro-Dieckmann reaction is occurring. | 1. Switch to a stronger base (e.g., from NaOEt to KOtBu or NaH). 2. Ensure all reagents and solvents are scrupulously dried. 3. Perform the reaction at high dilution to favor the intramolecular pathway. 4. Use a stoichiometric amount of a strong, non-nucleophilic base like NaH at lower temperatures to drive the reaction to completion and minimize product decomposition. |
| Formation of a polymeric substance | Intermolecular condensation is the primary reaction pathway. | Decrease the concentration of the starting material by using a larger volume of solvent (high-dilution conditions). |
| A mixture of products is observed | 1. Transesterification due to mismatched base and ester. 2. Hydrolysis of the ester groups. 3. For unsymmetrical diesters, lack of regioselectivity. | 1. Ensure the alkoxide base matches the ester's alkyl group (e.g., use NaOEt for ethyl esters). 2. Thoroughly dry all glassware, solvents, and reagents. 3. Use a strong, sterically hindered base like LDA at low temperatures to achieve selective deprotonation. |
| The starting material is recovered unchanged | 1. The base is not strong enough to deprotonate the α-carbon. 2. The reaction temperature is too low. | 1. Use a stronger base such as potassium tert-butoxide or sodium hydride. 2. Gradually increase the reaction temperature while monitoring for product formation. |
Data on Reaction Conditions and Yields
The following table summarizes various reaction conditions and corresponding yields for the Dieckmann cyclization of N-substituted piperidine derivatives found in the literature.
| N-Substituent | Diester Type | Base | Solvent | Temperature | Time | Yield (%) | Reference |
| Boc | Dimethyl 2,6-piperidinedicarboxylate | NaH | Toluene | Reflux | 4h | 75 | N/A |
| Benzyl | Diethyl 2,6-piperidinedicarboxylate | NaH | Toluene | 110 °C | 3h | 85 | N/A |
| Boc | Diethyl 2,6-piperidinedicarboxylate | KOtBu | THF | 0 °C to rt | 16h | 68 | N/A |
| Benzyl | Diethyl 2,6-piperidinedicarboxylate | NaOEt | Ethanol | Reflux | 12h | 72 | N/A |
Note: Yields are highly substrate and condition dependent and this table should be used as a general guide.
Experimental Protocols
General Procedure for Dieckmann Cyclization of a Diethyl N-Boc-piperidine-2,6-dicarboxylate using Sodium Hydride
-
Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet is charged with a 60% dispersion of sodium hydride (1.2 equivalents) in mineral oil. The mineral oil is removed by washing with anhydrous hexanes (3x), and the sodium hydride is dried under a stream of nitrogen.
-
Reaction Setup: Anhydrous toluene is added to the flask, followed by the slow, dropwise addition of a solution of diethyl N-Boc-piperidine-2,6-dicarboxylate (1.0 equivalent) in anhydrous toluene at room temperature.
-
Reaction: The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, the reaction is cooled to 0 °C and cautiously quenched by the slow addition of acetic acid, followed by water. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired β-keto ester.
Visualizing Reaction Pathways
To better understand the chemical transformations, the following diagrams illustrate the main reaction pathway and a common side reaction.
References
- 1. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. quod.lib.umich.edu [quod.lib.umich.edu]
- 5. Methyl N-Boc-3-Oxopiperidine-4-carboxylate | 220223-46-1 [chemicalbook.com]
- 6. caymanchem.com [caymanchem.com]
- 7. CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride - Google Patents [patents.google.com]
- 8. Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate | 39514-19-7 [chemicalbook.com]
- 9. A Dieckmann cyclization route to piperazine-2,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Quinuclidin-3-one Synthesis: A Guide to Preventing Precipitate Formation
Technical Support Center
For researchers, scientists, and professionals in drug development, the synthesis of Quinuclidin-3-one is a critical step in the creation of various pharmaceutical agents. However, the formation of precipitates during this process can lead to reduced yields, purification challenges, and overall experimental setbacks. This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and prevent precipitate formation in this compound synthesis.
Troubleshooting Guide: Precipitate Formation
Unexpected precipitate formation can occur at various stages of the this compound synthesis. This guide provides a systematic approach to identifying the cause and implementing a solution.
| Observation | Potential Cause | Recommended Action |
| Precipitate forms during the Dieckmann condensation (before acidic workup). | 1. Low solubility of the starting diester or the intermediate β-keto ester enolate salt: The concentration of reactants may exceed the solubility limit in the chosen solvent at the reaction temperature. 2. Intermolecular side reactions (oligomerization): If the reaction is too concentrated, the enolate of one molecule may react with the ester of another, leading to insoluble polymeric byproducts.[1] 3. Presence of impurities: Impurities in the starting materials or solvent can initiate unwanted side reactions leading to insoluble byproducts. | 1. Increase Solvent Volume: Run the reaction under more dilute conditions to favor the intramolecular cyclization over intermolecular reactions.[1] 2. Elevate Reaction Temperature: If thermally stable, increasing the temperature may improve the solubility of all species. 3. Solvent Screening: Consider a solvent with higher polarity that can better solvate the ionic intermediates, such as a mixture of toluene (B28343) and THF.[2] 4. Purify Starting Materials: Ensure the starting diester, ethyl 1-(2-methoxy-2-oxoethyl)piperidine-4-carboxylate, is of high purity. |
| A gooey or oily precipitate appears during aqueous workup. | 1. Incomplete reaction or presence of impurities: Oily precipitates often indicate an impure product that resists crystallization.[1] 2. Emulsion formation: Vigorous shaking of organic and aqueous layers can lead to stable emulsions, trapping the product. | 1. Purification: Isolate the crude product and purify by column chromatography before attempting crystallization. 2. Workup Technique: During extraction, gentle inversions are preferred over vigorous shaking. To break emulsions, consider adding brine or passing the mixture through a pad of Celite. |
| Precipitate forms upon addition of acid during workup. | This is the expected precipitation of the product as this compound hydrochloride. | This is the desired outcome. The solid should be collected by filtration. |
| The final product does not crystallize and remains an oil. | 1. Presence of residual solvent: Trapped solvent can prevent the formation of a crystalline lattice. 2. Impurities inhibiting crystallization: Even small amounts of impurities can disrupt the crystallization process. | 1. High Vacuum Drying: Ensure all solvent is removed under high vacuum, possibly with gentle heating. 2. Recrystallization: Dissolve the oil in a minimal amount of a hot solvent in which it is soluble, and then cool slowly. If a single solvent is ineffective, try a two-solvent system (one in which the product is soluble and one in which it is sparingly soluble). |
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of unexpected precipitation during the Dieckmann condensation for this compound synthesis?
A1: The most frequent cause is running the reaction at too high a concentration. The Dieckmann condensation is an intramolecular reaction, and high concentrations can favor intermolecular side reactions, leading to the formation of insoluble oligomers or polymers.[1] It is crucial to maintain dilute conditions to promote the desired cyclization.
Q2: Can the choice of base affect precipitate formation?
A2: Yes. While strong bases like potassium tert-butoxide or sodium ethoxide are necessary for the deprotonation to form the enolate, the cation can influence the solubility of the resulting enolate salt.[3] In some cases, a change of base (and corresponding solvent) might alter the solubility profile of the reaction mixture. However, ensuring anhydrous conditions and appropriate stoichiometry is generally more critical.
Q3: My product precipitated as the hydrochloride salt during workup, but the yield is low. Could some of the product be lost?
A3: this compound hydrochloride is soluble in water.[2] During the acidic workup, it is important to use a sufficient amount of a suitable organic solvent for extraction and to perform multiple extractions of the aqueous layer to ensure complete recovery of the product. Saturation of the aqueous layer with sodium chloride can also help to decrease the solubility of the product in the aqueous phase and drive it into the organic layer.
Q4: I observe a precipitate, but I am unsure if it is my product or a byproduct. How can I tell?
A4: The most reliable method is to isolate a small sample of the precipitate and analyze it using techniques such as Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, or Mass Spectrometry (MS). Comparing the analytical data of the precipitate with that of the expected product and starting materials will help in its identification.
Data Presentation: Solubility Profiles
While precise quantitative solubility data for this compound and its immediate precursor is not widely available in public literature, the following tables provide a qualitative summary based on the properties of similar compounds and information from technical datasheets. This information is crucial for selecting appropriate solvents for the reaction and purification steps.
Table 1: Qualitative Solubility of this compound and its Hydrochloride Salt
| Compound | Water | Alcohols (e.g., Ethanol, Methanol) | Chlorinated Solvents (e.g., Dichloromethane, Chloroform) | Ethers (e.g., Diethyl Ether, THF) | Non-polar Solvents (e.g., Hexane, Toluene) |
| This compound (Free Base) | Soluble | Soluble | Soluble | Soluble | Sparingly Soluble |
| This compound HCl | Soluble[2] | Sparingly Soluble | Sparingly Soluble | Insoluble | Insoluble |
Table 2: Anticipated Qualitative Solubility of Ethyl 1-(2-methoxy-2-oxoethyl)piperidine-4-carboxylate
| Compound | Water | Alcohols (e.g., Ethanol, Methanol) | Chlorinated Solvents (e.g., Dichloromethane, Chloroform) | Ethers (e.g., Diethyl Ether, THF) | Non-polar Solvents (e.g., Hexane, Toluene) |
| Ethyl 1-(2-methoxy-2-oxoethyl)piperidine-4-carboxylate | Sparingly Soluble | Soluble | Soluble | Soluble | Soluble |
Note: The solubility of the diester precursor is inferred from its structure, which contains polar ester groups and a non-polar piperidine (B6355638) ring, suggesting good solubility in a range of organic solvents.[4]
Experimental Protocols
A detailed experimental protocol for the synthesis of this compound hydrochloride via the Dieckmann condensation is well-documented in Organic Syntheses.[5] Key steps to prevent precipitate formation include:
-
Anhydrous Conditions: The reaction is sensitive to moisture, which can quench the base and lead to side reactions. All glassware should be thoroughly dried, and anhydrous solvents should be used.
-
Inert Atmosphere: The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric components.
-
Controlled Addition: The diester precursor should be added slowly to the base solution to maintain dilute conditions and control the reaction temperature.
Visualizing the Process and Troubleshooting
To better understand the synthesis and the factors that can lead to precipitate formation, the following diagrams are provided.
Caption: Synthesis pathway for this compound Hydrochloride.
Caption: A workflow for troubleshooting unexpected precipitate formation.
Caption: Relationship between key parameters and precipitate formation.
References
- 1. reddit.com [reddit.com]
- 2. 3-Quinuclidinone hydrochloride, 99%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Ethyl 1-(2-methoxy-2-oxoethyl)piperidine-4-carboxylate | 71172-59-3 | Benchchem [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
Optimizing temperature for Quinuclidin-3-one cyanohydrin formation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Quinuclidin-3-one cyanohydrin.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the formation of this compound cyanohydrin.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incorrect Reaction Temperature: The formation of cyanohydrin is a reversible reaction, and higher temperatures can cause the product to decompose back into the starting materials.[1] | Maintain a reaction temperature between 2-25 °C. For optimal results, a temperature of 15 °C has been shown to be effective.[1][2] Ensure adequate cooling throughout the reaction. |
| Inadequate Reaction Time: The reaction may not have proceeded to completion. | A reaction time of 1-5 hours is generally recommended.[1] Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, HPLC) to determine the optimal time. | |
| Impure Starting Materials: Contaminants in the this compound or cyanide source can interfere with the reaction. | Use high-purity starting materials. Ensure the this compound hydrochloride is fully dissolved before adding the cyanide solution. | |
| Incorrect pH: The reaction is base-catalyzed, and an inappropriate pH can hinder the formation of the cyanide nucleophile.[3][4] | While the use of sodium cyanide in an aqueous solution typically provides a sufficiently basic environment, ensure the pH is slightly basic to facilitate the reaction. | |
| Product Decomposition | Elevated Temperatures During Workup or Isolation: Cyanohydrins can be thermally unstable. | Keep all workup and isolation steps, including filtration and washing, at a low temperature. Use cold water for washing the product.[1][2] Dry the final product at a moderate temperature, for example, 60 °C has been used successfully.[1][2] |
| Analysis by Gas Chromatography (GC): High temperatures in the GC inlet can lead to the decomposition of the cyanohydrin, showing only the starting ketone.[5] | Consider using alternative analytical methods that do not involve high temperatures, such as LC-MS or NMR, to confirm product formation before assuming the reaction has failed.[5] | |
| Side Reactions | Presence of Acid: Strong acidic conditions can lead to the hydrolysis of the nitrile group. | The reaction should be carried out under neutral to slightly basic conditions. The use of sodium cyanide in water is standard. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the formation of this compound cyanohydrin?
A1: The recommended temperature range is 2-25 °C.[1] It is crucial to maintain a cool temperature as the cyanohydrin can reversibly decompose at higher temperatures.[1] A specific protocol yielding 97% of the product was conducted at 15 °C.[1][2]
Q2: What is a typical reaction time for this synthesis?
A2: A reaction time of 1-5 hours is generally sufficient to achieve a high yield of this compound cyanohydrin.[1]
Q3: Why is cooling necessary during the reaction?
A3: Cooling is essential because the formation of this compound cyanohydrin is a reversible process. At higher temperatures, the equilibrium shifts back towards the starting materials, this compound and cyanide, thus reducing the product yield.[1]
Q4: What is the expected yield for this reaction under optimal conditions?
A4: Under optimal conditions, a yield of approximately 97% can be achieved.[1][2]
Q5: What are the key reagents for this synthesis?
A5: The primary reagents are this compound hydrochloride and an alkali metal cyanide, such as sodium cyanide, in an aqueous solution.[1][2]
Experimental Protocol: this compound Cyanohydrin Formation
This protocol is based on a documented successful synthesis.[1][2]
Materials:
-
This compound hydrochloride
-
Sodium cyanide
-
Deionized water
Procedure:
-
Dissolve this compound hydrochloride in cold water.
-
In a separate flask, prepare a solution of sodium cyanide in water.
-
Cool the this compound solution to 15 °C.
-
Over the course of one hour, add the sodium cyanide solution dropwise to the stirred this compound solution, maintaining the temperature at 15 °C.
-
After the addition is complete, continue to stir the reaction mixture for an additional hour at 15 °C.
-
Filter the resulting precipitate.
-
Wash the collected solid with cold water.
-
Dry the product at 60 °C to obtain 3-cyano-3-hydroxy-quinuclidine (this compound cyanohydrin).
Data Summary
| Parameter | Value | Reference |
| Starting Material | This compound hydrochloride | [1][2] |
| Reagent | Sodium Cyanide | [1][2] |
| Solvent | Water | [1][2] |
| Temperature | 2-25 °C (15 °C optimal) | [1][2] |
| Reaction Time | 1-5 hours | [1] |
| Yield | 97% | [1][2] |
Experimental Workflow
Caption: Workflow for the synthesis of this compound cyanohydrin.
References
- 1. EP0354301A2 - Process for the preparation of quinuclidine-3-methanol - Google Patents [patents.google.com]
- 2. US4925942A - Preparation of quinuclidine-3-methanol - Google Patents [patents.google.com]
- 3. 19.6 Nucleophilic Addition of HCN: Cyanohydrin Formation - Organic Chemistry | OpenStax [openstax.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. reddit.com [reddit.com]
Troubleshooting low conversion in the hydrogenation of Quinuclidin-3-one precursors
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low conversion rates during the hydrogenation of Quinuclidin-3-one precursors. The information is presented in a question-and-answer format to directly address common experimental issues.
Troubleshooting Guide: Low Conversion
This guide addresses the most common causes of low conversion and provides systematic steps to identify and resolve the issue.
Q1: My hydrogenation reaction is showing low or no conversion. What are the most common causes?
A1: Low conversion in the hydrogenation of this compound precursors typically stems from one of four areas: the catalyst, the reaction conditions, the substrate/solvent purity, or improper reaction setup. A systematic approach is the best way to diagnose the problem.[1][2]
Common causes include:
-
Catalyst Deactivation: The catalyst may be old, oxidized from improper handling, or poisoned by impurities.[1][2]
-
Insufficient Catalyst Loading: The substrate-to-catalyst ratio may be too high for the reaction to proceed efficiently.[1]
-
Poor Hydrogen Availability: The concentration of dissolved hydrogen may be the limiting factor due to low pressure, leaks in the system, or inadequate agitation.[1]
-
Suboptimal Reaction Conditions: The chosen temperature or pressure may be too low for the specific catalyst system.[1]
-
Substrate or Solvent Impurities: Contaminants in the starting material or solvent can act as catalyst poisons.[1][2]
Q2: How can I determine if my catalyst is the problem?
A2: Catalyst issues are a primary suspect for low conversion. To troubleshoot your catalyst, consider the following steps:
-
Assess Catalyst Age and Storage: If the catalyst is old or has been stored improperly (e.g., exposed to air), its activity may be compromised. Attempt the reaction with a fresh batch.[2]
-
Increase Catalyst Loading: A modest increase in the catalyst loading (e.g., from 5 mol% to 10 mol%) can sometimes overcome minor activity issues or the presence of inhibitors.[1][2]
-
Ensure Proper Handling: Heterogeneous catalysts like Palladium on Carbon (Pd/C) and especially air-sensitive homogeneous catalysts should be handled under an inert atmosphere (e.g., in a glovebox) to prevent oxidation.[1]
-
Screen Different Catalysts: The choice of catalyst is critical. For the asymmetric hydrogenation of 3-quinuclidinone, Ruthenium-based homogeneous catalysts or biocatalytic systems often outperform heterogeneous metal catalysts like Pd/C under mild conditions.[1] If using an N-benzyl protected precursor, a catalyst like Pd/C is known to cause N-debenzylation; consider a less active catalyst in this case.[3]
Q3: My catalyst is fresh and handled correctly, but conversion is still low. What reaction conditions should I adjust?
A3: If the catalyst is not the issue, optimizing reaction conditions is the next logical step.
-
Increase Hydrogen Pressure: The reaction rate is often dependent on the concentration of dissolved hydrogen. Increase the H₂ pressure within the safety limits of your reactor. Pressures ranging from atmospheric (balloon) to 80 MPa have been reported, depending on the catalytic system.[1][3]
-
Increase Reaction Temperature: The reaction may be too slow at the current temperature. Gradually increase the temperature, but be aware that higher temperatures can sometimes lead to side products or catalyst degradation. Common temperature ranges are 20-60°C.[1]
-
Ensure Adequate Agitation: For heterogeneous reactions, vigorous stirring is crucial to ensure proper mixing and contact between the substrate, catalyst, and hydrogen gas.
-
Extend Reaction Time: If the reaction is simply slow, extending the reaction time may be sufficient to achieve higher conversion. Monitor the reaction progress by TLC or LC-MS to determine the optimal time.[3]
Q4: I am using an N-benzyl-4-piperidone precursor and observing side products instead of my desired product. What is happening?
A4: When using N-benzyl-4-piperidone, a common side reaction during hydrogenation is N-debenzylation, where the benzyl (B1604629) protecting group is cleaved. This is particularly common with highly active catalysts like Pd/C.[3]
To mitigate N-debenzylation:
-
Adjust pH: Add a non-nucleophilic base, such as triethylamine, to the reaction mixture. Maintaining a pH above the pKa of the benzyl-protected amine (typically around 4.5-5.5) can significantly reduce debenzylation.[3]
-
Use Milder Conditions: Perform the reaction at the lowest temperature and hydrogen pressure that still allows the ketone reduction to proceed at a reasonable rate. Atmospheric pressure is often preferred.[3]
-
Change Protecting Group: If debenzylation cannot be avoided, consider replacing the N-benzyl group with a more robust protecting group like tert-butoxycarbonyl (Boc), which is stable to hydrogenation conditions.[3]
Frequently Asked Questions (FAQs)
Q: Can I use the hydrochloride salt of my quinuclidinone precursor directly? A: It depends on the catalytic system. For biocatalytic hydrogenations, the hydrochloride salt has been used directly in the reaction mixture.[1] For reactions involving metal catalysts (e.g., Ru-based), it is common practice to first generate the free base from the hydrochloride salt before the reaction.[1]
Q: Which solvent is best for this reaction? A: The optimal solvent is catalyst-dependent. For Ru-catalyzed reactions, ethanol (B145695) is often preferred, while methanol (B129727) or 2-propanol can decrease catalyst efficiency.[1] For biocatalytic systems, aqueous buffers such as Tris-HCl are typically used.[1]
Q: How do I know if my substrate or solvent is impure? A: Impurities are not always obvious. Ensure you are using high-purity, anhydrous solvents. If you suspect your substrate is impure, consider purifying it by recrystallization or column chromatography before the hydrogenation step. Known catalyst poisons include sulfur, thiols, and other nucleophilic compounds.
Data Presentation
The following tables summarize quantitative data from comparative studies on the hydrogenation of 3-quinuclidinone.
Table 1: Comparison of Biocatalytic vs. Pd/C Catalysis in a Batch Reaction
| Entry | Catalyst System | Catalyst Loading | Temperature (°C) | H₂ Pressure (bar) | Time (min) | Conversion (%) |
| 1 | Biocatalyst (H₂-driven) | 0.2 mg/mL | 35 | 1 | 30 | >99 |
| 2 | 5% Pd/C | 0.2 mg/mL | 35 | 1 | 30 | 7 |
Data synthesized from a comparative study which highlights the higher efficiency of the biocatalytic system under mild conditions.[4]
Table 2: Typical Conditions for Different Catalytic Systems
| Catalytic System | Catalyst Example | Typical Pressure | Typical Temperature (°C) | Typical Solvent |
| Homogeneous Metal | XylSkewphos/PICA-Ruthenium(II) | 15 atm | 30 - 45 | Ethanol |
| Heterogeneous Biocatalytic | AtQR Reductase + Hydrogenase | 1 - 2 bar | 25 - 35 | Tris-HCl Buffer |
| Heterogeneous Metal | Palladium on Carbon (Pd/C) | 10 - 14 bar | 75 | Methanol |
This table provides a general overview of starting conditions for process optimization.[1]
Experimental Protocols
Protocol 1: General Procedure for Heterogeneous Biocatalytic Hydrogenation (Batch)
-
Preparation: In a round-bottom flask equipped with a stir bar, prepare a solution of 3-quinuclidinone-HCl (e.g., 5 mM) and NAD⁺ (e.g., 1 mM) in Tris-HCl buffer (e.g., 25 mM, pH 8.0).
-
Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas like nitrogen or argon.
-
Catalyst Addition: Add the heterogeneous biocatalyst (e.g., 0.2 mg/mL) and the soluble 3-quinuclidinone reductase (e.g., AtQR, 0.05 mg/mL) to the reaction mixture.
-
Reaction Execution: Place the flask under a steady flow or positive pressure of H₂ (e.g., 1 bar via a balloon) and stir vigorously at the desired temperature (e.g., 25-35°C).
-
Monitoring: Monitor the reaction progress by taking aliquots and analyzing via ¹H NMR spectroscopy or an appropriate chromatographic method.
-
Work-up: Once the reaction is complete, the catalyst can be removed by centrifugation or filtration to yield the product solution.
Protocol 2: General Procedure for Ru-Catalyzed Asymmetric Hydrogenation
-
Preparation: In a glovebox, add the Ruthenium catalyst (e.g., RuBr₂(S,S)-xylskewphos) and a suitable base (e.g., potassium tert-butoxide) to a high-pressure reactor.[1]
-
Substrate Addition: Add the 3-quinuclidinone free base and the solvent (e.g., ethanol).
-
Reaction Execution: Seal the reactor, remove it from the glovebox, and connect it to a hydrogen source. Pressurize the reactor to the desired pressure (e.g., 15 atm) with H₂.[1]
-
Heating & Stirring: Heat the reaction mixture to the target temperature (e.g., 30-45°C) and stir vigorously for the required time (e.g., 4 hours).[1]
-
Work-up and Analysis: After completion, carefully vent the reactor. The product can be isolated and purified using standard techniques. Determine enantiomeric excess by chiral HPLC or GC analysis.
Visualizations
The following diagrams illustrate key workflows and relationships in the troubleshooting process.
References
Technical Support Center: Purification of Polar Quinuclidin-3-one Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of polar Quinuclidin-3-one derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying polar this compound derivatives?
A1: The primary challenges stem from their inherent polarity due to the presence of the basic quinuclidine (B89598) nitrogen and the polar ketone group.[1] This high polarity can lead to several issues in traditional chromatography, including:
-
Poor retention in reversed-phase chromatography: The compounds have a higher affinity for the polar mobile phase than the nonpolar stationary phase, causing them to elute very early, often with the solvent front.[1][2]
-
Strong interaction with silica (B1680970) gel in normal-phase chromatography: The basic nitrogen can interact strongly with the acidic silanol (B1196071) groups on the silica surface, leading to peak tailing, irreversible adsorption, or even degradation of the compound.[3][4]
-
Poor solubility in common nonpolar organic solvents used in normal-phase chromatography.[4]
Q2: Which chromatographic techniques are most suitable for purifying these compounds?
A2: Several techniques can be employed, and the choice depends on the specific derivative's properties:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the most effective technique for highly polar compounds that are poorly retained in reversed-phase systems.[1][5]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with modifications: By using highly aqueous mobile phases, polar-embedded or polar-endcapped columns, or ion-pairing reagents, retention can be significantly improved.[2][6]
-
Normal-Phase Chromatography (NPC) with additives: The addition of a small amount of a basic modifier like triethylamine (B128534) or ammonia (B1221849) to the mobile phase can suppress the interaction with silica gel.[3][7]
-
Mixed-Mode Chromatography (MMC): These columns combine multiple separation mechanisms, such as reversed-phase and ion-exchange, which can enhance selectivity for polar, ionizable compounds.[1]
Q3: My this compound derivative appears to be degrading on the silica gel column. What can I do?
A3: Degradation on silica gel is a common problem for amine-containing compounds due to the acidic nature of the stationary phase.[3][8] Here are some strategies to mitigate this:
-
Deactivate the silica gel: Flush the column with a solvent mixture containing a small percentage (e.g., 1-2%) of triethylamine before loading your sample.[2]
-
Use a less acidic stationary phase: Consider using alumina (B75360) or a bonded phase like an amino-propyl column.[5]
-
Perform a stability test: A 2D TLC can help determine if your compound is stable on silica. Spot your compound, run the TLC, then turn the plate 90 degrees and run it again in the same solvent. If new spots appear off the diagonal, your compound is degrading.[4]
Q4: How can I improve the peak shape of my basic this compound derivative?
A4: Poor peak shape (tailing) is often due to interactions with the stationary phase. To improve it:
-
Adjust mobile phase pH: For reversed-phase chromatography, working at a low pH (e.g., 2.5-4) will protonate the basic nitrogen, which can improve peak shape. At a high pH, the amine will be neutral, but you should use a column stable at high pH.[2]
-
Add a competing base: In normal-phase chromatography, adding a small amount of a base like triethylamine to the mobile phase can block the active sites on the silica gel and reduce tailing.[3]
-
Use a suitable column: An amino-propyl bonded phase can act as a "base shield" to minimize interactions with the underlying silica.[5]
Troubleshooting Guides
Issue 1: Poor or No Retention in Reversed-Phase HPLC
Symptom: Your polar this compound derivative elutes at or near the solvent front on a standard C18 column.
| Possible Cause | Suggested Solution |
| High affinity for the polar mobile phase.[2] | Increase Mobile Phase Polarity: If not already at 100% aqueous, gradually increase the water content. Ensure your column is stable under highly aqueous conditions.[2] |
| Insufficient interaction with the nonpolar stationary phase. | Employ a More Polar Stationary Phase: Consider using a reversed-phase column with a more polar character, such as one with a phenyl-hexyl or an embedded polar group (EPG).[2] |
| Analyte is too polar for reversed-phase. | Switch to HILIC: Hydrophilic Interaction Liquid Chromatography is specifically designed for the retention of highly polar compounds.[1] |
| Analyte is ionized. | Adjust Mobile Phase pH: At a low pH (e.g., 2.5-4), the quinuclidine nitrogen will be protonated. This can sometimes improve retention on certain columns.[2] |
Issue 2: Compound is Stuck on the Normal-Phase (Silica Gel) Column
Symptom: Your compound does not elute from the silica gel column, even with highly polar solvents like 100% ethyl acetate (B1210297) or methanol (B129727)/dichloromethane (B109758) mixtures.
| Possible Cause | Suggested Solution |
| Strong ionic interaction between the basic nitrogen and acidic silanol groups.[3] | Add a Basic Modifier: Incorporate a small amount of a base into your mobile phase. A common choice is 0.1-2% triethylamine or a 10% ammonia in methanol solution added to the eluent.[3][7] |
| Compound has very high polarity. | Use a More Aggressive Solvent System: A mixture of methanol in dichloromethane is a good starting point for very polar compounds.[7] Be cautious, as more than 10% methanol can start to dissolve the silica gel.[7] |
| Inappropriate stationary phase. | Change Stationary Phase: Consider using a less acidic stationary phase like alumina or a bonded phase such as amino-propyl silica.[5][8] Alternatively, reversed-phase chromatography might be a better option.[4] |
Issue 3: Poor Solubility of the Crude Sample
Symptom: Your crude product, containing the polar this compound derivative, does not dissolve well in the initial, less polar mobile phase for column chromatography.
| Possible Cause | Suggested Solution |
| The compound requires a highly polar solvent for dissolution.[4] | Use Dry Loading: Dissolve your sample in a suitable polar solvent (e.g., DCM, acetone, or methanol). Add a small amount of silica gel to this solution and evaporate the solvent until you have a free-flowing powder. This powder can then be carefully loaded onto the top of your column.[4] |
Experimental Protocols
Protocol 1: Deactivation of Silica Gel for Flash Chromatography
-
Column Packing: Dry pack the column with the required amount of silica gel.
-
Deactivation Solution Preparation: Prepare a solvent mixture identical to your initial elution solvent, but with the addition of 1-2% triethylamine.[2]
-
Column Deactivation: Flush the column with 2-3 column volumes of this deactivating solvent.
-
Equilibration: Flush the column with 2-3 column volumes of your initial elution solvent (without triethylamine) to remove the excess base.[2]
-
Sample Loading and Elution: Load your sample and run the chromatography using your predetermined solvent system.
Protocol 2: HILIC Method for Highly Polar Derivatives
-
Column Selection: Start with an amide-based or bare silica HILIC column (e.g., 100 x 2.1 mm, 2.7 µm).[2]
-
Mobile Phase Preparation:
-
Mobile Phase A: 10 mM ammonium (B1175870) formate (B1220265) in 95:5 (v/v) acetonitrile:water.[2]
-
Mobile Phase B: 10 mM ammonium formate in 50:50 (v/v) acetonitrile:water.[2]
-
-
Column Equilibration:
-
Flush the column with 100% Mobile Phase B for 5 minutes.
-
Equilibrate the column with 100% Mobile Phase A for at least 10 minutes.[2]
-
-
Gradient Elution: Start with a high percentage of Mobile Phase A (e.g., 95-100%) and gradually increase the percentage of Mobile Phase B to elute the polar compounds.
-
Optimization: Adjust the gradient slope, buffer concentration, and pH to optimize selectivity and peak shape.[2]
Quantitative Data Summary
Table 1: Recommended Starting Solvent Systems for Flash Chromatography of Polar Compounds on Silica Gel
| Polarity of Compound | Recommended Solvent System | Good Starting Point |
| Moderately Polar | Ethyl Acetate / Hexane | 10-50% EtOAc/Hexane[4] |
| Moderately Polar (low mobility in EtOAc/Hexane) | 100% Ethyl Acetate | 100% EtOAc[4] |
| Polar | Methanol / Dichloromethane | 5% MeOH/DCM[7] |
| Very Polar / Basic Amines | 10% Ammonia in Methanol Solution / Dichloromethane | Start with a low percentage and increase as needed.[7] |
Visualizations
Caption: Workflow for selecting a suitable purification method.
Caption: Troubleshooting guide for common purification problems.
References
Alternative catalysts for the oxidation of 3-quinuclidinol to reduce cost
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the oxidation of 3-quinuclidinol (B22445). The focus is on providing cost-effective alternative catalytic methods to traditional, more expensive, or hazardous procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the oxidation of 3-quinuclidinol?
A1: Researchers often face challenges related to cost, safety, and scalability. Traditional methods can be expensive and may utilize hazardous reagents. Key challenges include:
-
High Reagent Costs: Some oxidation protocols require expensive reagents, impacting the overall cost-effectiveness, especially at a larger scale.
-
Harsh Reaction Conditions: The use of strong oxidants or extreme temperatures can lead to side reactions and degradation of the desired product.
-
Product Purification: Separating the 3-quinuclidinone product from the catalyst, byproducts, and unreacted starting material can be complex.
-
Safety Concerns: Certain oxidizing agents are toxic or can create hazardous byproducts that require careful handling and disposal.
Q2: Are there cost-effective alternatives to traditional oxidation methods for 3-quinuclidinol?
A2: Yes, several alternative catalytic methods offer a more cost-effective and environmentally friendly approach. The most promising include:
-
Corey-Kim Oxidation: This method utilizes a complex of N-chlorosuccinimide (NCS) and dimethyl sulfide (B99878) (DMS), which are relatively inexpensive reagents. It is known for its operational simplicity and high selectivity.[1]
-
TEMPO-based Oxidation: (2,2,6,6-Tetramethylpiperidine-1-yl)oxyl (TEMPO) is a stable radical that acts as a catalyst in the presence of a co-oxidant. This system is highly efficient, and when used with inexpensive co-oxidants like sodium hypochlorite (B82951) (bleach), it becomes a very green and economical option.[2]
-
Aerobic Oxidation: This emerging "green" chemistry approach uses molecular oxygen from the air as the ultimate oxidant, often in the presence of a metal catalyst (e.g., copper, iron) and a co-catalyst like TEMPO. This method is highly atom-economical and environmentally benign.
Q3: How can I monitor the progress of my 3-quinuclidinol oxidation reaction?
A3: The progress of the reaction can be effectively monitored by a few analytical techniques:
-
Thin-Layer Chromatography (TLC): TLC is a quick and simple method to qualitatively track the disappearance of the 3-quinuclidinol starting material and the appearance of the 3-quinuclidinone product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides a more quantitative analysis. Due to the polarity of 3-quinuclidinol, derivatization is often necessary to improve its volatility and chromatographic behavior. Acylation is a common derivatization strategy for this purpose.[3]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a robust quantitative method. For chiral analysis of quinuclidinol enantiomers, pre-column derivatization followed by separation on a chiral column is a validated approach.[4][5][6]
Troubleshooting Guides
Corey-Kim Oxidation
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low or No Product Formation | Inactive reagents (especially NCS). Insufficient reaction time or temperature. | Use freshly recrystallized NCS. Ensure the reaction is run at the recommended low temperature and allow for sufficient reaction time. |
| Formation of Chlorinated Byproducts | Reaction of the substrate with NCS. | Add triethylamine (B128534) promptly after the alcohol activation step to favor the oxidation pathway over chlorination.[7] |
| Formation of Methylthiomethyl Ether Byproduct | Use of a polar solvent like dichloromethane. | Use a non-polar solvent such as toluene (B28343) to minimize the formation of this byproduct.[8] |
| Unpleasant Odor | Formation of dimethyl sulfide (DMS). | Conduct the reaction in a well-ventilated fume hood. Used glassware can be rinsed with bleach to oxidize the residual DMS.[9] |
TEMPO-based Oxidation
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low Conversion | Insufficient co-oxidant. Catalyst deactivation. Poor phase mixing in biphasic systems. | Ensure the correct stoichiometry of the co-oxidant (e.g., bleach). For less reactive alcohols, consider slightly increasing the temperature.[10] Use vigorous stirring to ensure efficient mixing in biphasic systems. |
| Over-oxidation to Carboxylic Acid | Prolonged reaction time. High temperature. | Monitor the reaction closely by TLC or HPLC and quench it once the starting material is consumed. Maintain the recommended reaction temperature. For sensitive substrates, consider using a phase-transfer catalyst to control the concentration of the oxidant in the organic phase.[11] |
| Formation of Halogenated Byproducts (with hypochlorite) | Reaction of the substrate or product with the hypochlorite co-oxidant. | Carefully control the reaction temperature, keeping it low can minimize chlorination.[12] |
| Reaction Stalls | pH of the reaction mixture is not optimal. | For TEMPO/bleach systems, maintaining a slightly basic pH (around 9.5) is often crucial for optimal catalyst turnover. |
Data Presentation: Comparison of Alternative Catalytic Systems
| Catalytic System | Typical Yield | Reaction Time | Key Reagents | Relative Cost | Advantages | Disadvantages |
| Corey-Kim Oxidation | ~79% (for 3-quinuclidinone HCl)[1] | 1-2 hours | NCS, DMS, Triethylamine | Moderate | Operationally simple, highly selective.[1] | Malodorous byproduct (DMS), potential for chlorinated byproducts.[7][9] |
| TEMPO/Molecular Chlorine | Nearly quantitative[13] | Not specified | TEMPO, Molecular Chlorine | Low to Moderate | High yield, efficient. | Use of hazardous molecular chlorine. |
| TEMPO/Sodium Hypochlorite (Bleach) | High | 1-3 hours | TEMPO, NaOCl, NaBr | Low | Inexpensive and green co-oxidant, mild conditions.[2] | Potential for over-oxidation and halogenation.[11][12] |
| Aerobic Oxidation (e.g., Fe(NO₃)₃/TEMPO/NaCl) | High | 3-22 hours | Metal Salt (e.g., Fe(NO₃)₃), TEMPO, NaCl | Low | Uses air as the oxidant, environmentally friendly.[14] | Can have longer reaction times, catalyst may be sensitive. |
Experimental Protocols
Protocol 1: Corey-Kim Oxidation of 3-Quinuclidinol
This protocol is adapted from a reported industrially efficient synthesis of 3-quinuclidinone hydrochloride.[1]
Materials:
-
3-S-Quinuclidinol
-
N-Chlorosuccinimide (NCS)
-
Dimethyl sulfide (DMS)
-
Triethylamine
-
Toluene
-
Isopropyl alcohol (IPA)
-
IPA-HCl
Procedure:
-
To a solution of 3-S-quinuclidinol (50 g, 0.3937 mol) in toluene, add NCS.
-
Cool the mixture to a low temperature (e.g., -25 °C).
-
Slowly add dimethyl sulfide while maintaining the low temperature.
-
After the addition is complete, stir the reaction mixture for a specified time.
-
Add triethylamine to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
Quench the reaction by adding a dilute sodium hydroxide (B78521) solution at a temperature below -5 °C.
-
Warm the mixture to 20 °C and stir for 1 hour.
-
Separate the aqueous and organic layers.
-
Extract the aqueous layer with chloroform (3 x 200 ml).
-
Combine the organic layers and distill off the solvent under vacuum.
-
To the residue, add isopropyl alcohol (200 ml) and stir.
-
Cool the solution to 10-15 °C and slowly add IPA-HCl to adjust the pH to 1-2.
-
Stir for 1 hour, then filter the solid product and wash with isopropyl alcohol.
-
The expected yield of 3-quinuclidinone hydrochloride is approximately 50 g (79%).[1]
Protocol 2: TEMPO-Catalyzed Oxidation with Sodium Hypochlorite
This is a general procedure for the TEMPO-catalyzed oxidation of a secondary alcohol using bleach.
Materials:
-
3-Quinuclidinol
-
TEMPO
-
Sodium hypochlorite (NaOCl, commercial bleach)
-
Sodium bromide (NaBr)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Sodium thiosulfate (B1220275) (Na₂S₂O₃)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-quinuclidinol in dichloromethane.
-
Add a catalytic amount of TEMPO (e.g., 1 mol%).
-
Add a catalytic amount of an aqueous solution of NaBr.
-
Add an aqueous solution of sodium bicarbonate to buffer the reaction mixture.
-
Cool the mixture in an ice bath.
-
Slowly add the sodium hypochlorite solution dropwise while stirring vigorously.
-
Monitor the reaction progress by TLC.
-
Once the starting material is consumed, quench the reaction by adding an aqueous solution of sodium thiosulfate.
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-quinuclidinone.
-
Purify the product by a suitable method, such as column chromatography or crystallization.
Visualizations
Caption: A generalized experimental workflow for the catalytic oxidation of 3-quinuclidinol.
Caption: A logical troubleshooting workflow for addressing common issues in oxidation reactions.
References
- 1. terra-docs.s3.us-east-2.amazonaws.com [terra-docs.s3.us-east-2.amazonaws.com]
- 2. TEMPO-Bleach Oxidation - Wordpress [reagents.acsgcipr.org]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. CN104502470A - Method for resolving R/S-3-quinuclidinol by adopting precolumn derivation high performance liquid chromatography - Google Patents [patents.google.com]
- 7. TEMPO [organic-chemistry.org]
- 8. stahl.chem.wisc.edu [stahl.chem.wisc.edu]
- 9. Swern oxidation - Wikipedia [en.wikipedia.org]
- 10. Practical Aerobic Oxidations of Alcohols and Amines with Homogeneous Cu/TEMPO and Related Catalyst Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 12. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Stability of Quinuclidin-3-one in Solution
For researchers, scientists, and drug development professionals utilizing Quinuclidin-3-one, maintaining its stability in solution is paramount for reproducible and accurate experimental outcomes. This technical support center provides essential guidance on troubleshooting common stability issues, frequently asked questions, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution can be influenced by several factors, including pH, temperature, light exposure, the choice of solvent, and the presence of oxidizing agents. As a bicyclic ketone with a tertiary amine, it is susceptible to degradation under harsh conditions.
Q2: How should I store solutions of this compound to maximize stability?
A2: For optimal stability, it is recommended to store solutions of this compound at low temperatures (2-8°C) and protected from light. Solutions should be prepared fresh whenever possible. If storage is necessary, use airtight containers to minimize exposure to air and potential oxidation. The choice of solvent is also critical; preliminary stability studies in your specific solvent system are advised.
Q3: I am observing a decrease in the concentration of my this compound solution over time. What could be the cause?
A3: A decrease in concentration suggests degradation. Potential causes include hydrolysis at extreme pH values, oxidation, or temperature-induced decomposition. It is also possible that the compound is adsorbing to the surface of your storage container.
Q4: Are there any known degradation products of this compound?
A4: While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential degradation could involve reactions at the ketone functional group or the bicyclic amine structure. Forced degradation studies are the most effective way to identify potential degradation products in your specific experimental conditions.
Q5: Can the choice of buffer impact the stability of this compound?
A5: Yes, the buffer system can significantly impact stability. Some buffer components can catalyze degradation reactions. It is crucial to select a buffer system in which the active molecule is stable. Compatibility studies are recommended to assess the impact of your chosen buffer on the stability of this compound.
Troubleshooting Guides
This section provides a systematic approach to resolving common issues encountered during the handling and use of this compound solutions.
Issue 1: Inconsistent results in biological or chemical assays.
This could be a direct consequence of the degradation of this compound in the assay medium.
Troubleshooting Workflow:
Figure 1. Troubleshooting workflow for inconsistent assay results.
Issue 2: Appearance of unknown peaks in chromatograms during analysis.
The presence of new peaks in analytical methods like HPLC suggests the formation of degradation products.
Troubleshooting Decision Tree:
Figure 2. Decision tree for identifying the source of unknown chromatographic peaks.
Data Presentation: Illustrative Stability of this compound under Stress Conditions
The following table summarizes hypothetical data from a forced degradation study to illustrate the potential stability profile of this compound. Actual results may vary based on experimental conditions.
| Stress Condition | Parameters | % Degradation (Hypothetical) | Major Degradation Products (Predicted) |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24h | 15% | Products of ketone hydration or ring opening |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24h | 25% | Products of aldol-type reactions or ring opening |
| Oxidation | 3% H₂O₂ at RT for 24h | 30% | N-oxide derivatives, products of ring cleavage |
| Thermal | 80°C for 48h (solid state) | < 5% | Minimal degradation |
| Photostability | ICH Q1B conditions | 10% | Photolytic cleavage products |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to understand the intrinsic stability of this compound.
Objective: To generate potential degradation products and identify conditions that affect the stability of this compound.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Acetonitrile (HPLC grade)
-
Suitable buffer (e.g., phosphate (B84403) buffer)
-
pH meter
-
HPLC system with UV or MS detector
-
Temperature-controlled oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Keep at room temperature and at an elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Keep at room temperature and at an elevated temperature (e.g., 60°C).
-
Oxidation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature.
-
Thermal Degradation: Store a sample of solid this compound in an oven at a high temperature (e.g., 80°C).
-
Photostability: Expose a solid sample and a solution of this compound to light according to ICH Q1B guidelines.
-
-
Time Points: Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Sample Preparation for Analysis:
-
For acid and base hydrolysis samples, neutralize the solution before analysis.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2).
Workflow for Forced Degradation Study:
Figure 3. Experimental workflow for a forced degradation study.
Protocol 2: Development and Validation of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products and process-related impurities.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector. An MS detector is highly recommended for peak identification.
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A time-programmed gradient from low to high organic content (e.g., 5% B to 95% B over 20 minutes).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor at a wavelength where this compound has significant absorbance (e.g., determined by UV scan).
-
Injection Volume: 10 µL.
Method Validation Parameters (as per ICH guidelines):
-
Specificity: Demonstrate that the method can resolve this compound from its degradation products and any other potential impurities. This is achieved by analyzing samples from the forced degradation study.
-
Linearity: Establish a linear relationship between the concentration of this compound and the detector response over a defined range.
-
Accuracy: Determine the closeness of the measured value to the true value by spiking a placebo with known amounts of this compound.
-
Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.
-
Robustness: Evaluate the method's performance when small, deliberate changes are made to the chromatographic conditions (e.g., pH of the mobile phase, column temperature, flow rate).
-
Solution Stability: Assess the stability of this compound in the chosen analytical solvent over a specific period.
By implementing these guidelines and protocols, researchers can better understand and control the stability of this compound in their experimental setups, leading to more reliable and accurate results.
Technical Support Center: Purification of Commercial Quinuclidin-3-one
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for the purification of commercial Quinuclidin-3-one.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial this compound?
A1: Commercial this compound may contain impurities stemming from its synthesis, which is often a Dieckmann condensation. These can include:
-
Unreacted starting materials: Such as derivatives of 4-piperidone (B1582916) or related precursors.
-
By-products of the cyclization reaction: Incomplete or alternative cyclization products.
-
Solvents from the synthesis and purification: Residual solvents like toluene, isopropyl alcohol, or hexane (B92381) may be present.[1]
-
Water: this compound and its hydrochloride salt can be hygroscopic.
-
Colored impurities: Often arise from side reactions or degradation of starting materials during synthesis.[2]
-
Related quinuclidine (B89598) derivatives: Depending on the synthetic route, other quinuclidine-based compounds could be present as impurities.
Q2: What is the difference between purifying this compound free base and its hydrochloride salt?
A2: The primary difference lies in their solubility and stability. This compound hydrochloride is a salt, making it more soluble in polar solvents like water and alcohols, and generally more crystalline and stable for handling.[3][4] The free base is more soluble in less polar organic solvents and can be purified by methods like sublimation or chromatography on silica (B1680970) gel (with precautions). The choice of which form to purify depends on the desired final product and the subsequent reaction conditions.
Q3: Can I use activated charcoal to decolorize a solution of this compound?
A3: Yes, activated charcoal is effective for removing colored impurities from solutions of this compound, particularly its hydrochloride salt.[2] A small amount should be added to the hot solution before filtration. However, using an excessive amount of charcoal can lead to a decrease in the product yield as it can adsorb the desired compound along with the impurities.
Troubleshooting Guides
Recrystallization
Problem: My this compound (or its hydrochloride salt) will not crystallize from solution.
-
Possible Cause 1: Too much solvent was used. The solution may not be saturated.
-
Solution: Evaporate some of the solvent by heating the solution and then allow it to cool again.
-
-
Possible Cause 2: The cooling process is too rapid. This can lead to the formation of an oil or prevent crystallization altogether.
-
Solution: Allow the solution to cool slowly to room temperature, and then place it in an ice bath.
-
-
Possible Cause 3: The presence of significant impurities. Impurities can sometimes inhibit crystal formation.
-
Solution: Try adding a seed crystal (a small crystal of pure this compound) to induce crystallization. If that fails, you may need to perform a preliminary purification step like passing a solution of the compound through a short plug of silica gel.
-
Problem: The yield of my recrystallization is very low.
-
Possible Cause 1: Too much solvent was used. A significant amount of the product may remain dissolved in the mother liquor.
-
Solution: Reduce the volume of solvent used for recrystallization. Ensure you are using the minimum amount of hot solvent required to dissolve the compound.
-
-
Possible Cause 2: The crystals were washed with a solvent that was not cold.
-
Solution: Always wash the filtered crystals with a small amount of ice-cold recrystallization solvent to minimize dissolution of the product.
-
-
Possible Cause 3: Premature crystallization during hot filtration.
-
Solution: Ensure the filtration apparatus (funnel and filter flask) is pre-heated. If crystals form in the funnel, they can be redissolved by washing with a small amount of hot solvent.
-
Column Chromatography (for this compound free base)
Problem: My compound is smearing or "streaking" on the silica gel column.
-
Possible Cause: Basic amines like this compound can interact strongly with the acidic silica gel, leading to poor separation.
-
Solution: Add a small amount of a competing base, such as triethylamine (B128534) (e.g., 0.5-1%), to the eluent. This will "neutralize" the acidic sites on the silica gel and improve the peak shape. Alternatively, use a different stationary phase like basic alumina.
-
Problem: My compound will not elute from the column.
-
Possible Cause: The eluent is not polar enough to move the compound down the column.
-
Solution: Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate (B1210297) system, slowly increase the percentage of ethyl acetate. If necessary, a more polar solvent like methanol (B129727) can be added to the eluent system.
-
Sublimation (for this compound free base)
Problem: The sublimation process is very slow or not occurring.
-
Possible Cause 1: The temperature is too low. The compound does not have a high enough vapor pressure to sublime.
-
Solution: Gradually increase the temperature of the heating bath. Be careful not to exceed the melting point of the compound.
-
-
Possible Cause 2: The vacuum is not strong enough. A lower pressure will decrease the sublimation temperature.
-
Solution: Ensure all seals on your sublimation apparatus are tight and that your vacuum pump is functioning correctly.
-
Problem: The sublimed product is not pure.
-
Possible Cause: The impurities in the commercial sample are also volatile under the sublimation conditions.
-
Solution: Sublimation may not be a suitable purification method if the impurities have similar volatilities. In this case, another method like recrystallization or chromatography should be considered.
-
Data Presentation
| Parameter | This compound (Free Base) | This compound Hydrochloride |
| Molecular Formula | C₇H₁₁NO | C₇H₁₁NO·HCl |
| Molecular Weight | 125.17 g/mol [5] | 161.63 g/mol [3][6] |
| Appearance | White to off-white crystalline solid | White to off-white powder |
| Melting Point | 143-145 °C | >300 °C (decomposes)[6] |
| Solubility | Soluble in hexane, chloroform. | Soluble in water, hot isopropyl alcohol; sparingly soluble in acetone.[2][3][4] |
Experimental Protocols
Protocol 1: Recrystallization of this compound Hydrochloride
-
Dissolution: Dissolve the crude this compound hydrochloride in a minimal amount of hot water.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat the mixture for a few minutes.
-
Hot Filtration: Pre-heat a filtration apparatus and filter the hot solution to remove the charcoal and any other insoluble impurities.
-
Crystallization: Add boiling isopropyl alcohol to the hot aqueous solution until the solution becomes slightly turbid.
-
Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold acetone.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification of this compound (Free Base) by Recrystallization
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot hexane.
-
Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold hexane.
-
Drying: Dry the purified crystals under vacuum.
Protocol 3: Purification of this compound (Free Base) by Column Chromatography
-
Column Preparation: Pack a chromatography column with silica gel in a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent and load it onto the column.
-
Elution: Begin eluting with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). To prevent streaking, it is advisable to add 0.5-1% triethylamine to the eluent system.
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 4: Purification of this compound (Free Base) by Sublimation
-
Preparation: Place the crude, dry this compound in a sublimation apparatus.
-
Assembly: Assemble the apparatus with a cold finger.
-
Vacuum: Evacuate the apparatus to a low pressure.
-
Heating: Gently heat the apparatus in a heating bath.
-
Sublimation: The this compound will sublime and deposit as pure crystals on the cold finger.
-
Isolation: Once the sublimation is complete, cool the apparatus, carefully release the vacuum, and scrape the purified product from the cold finger.
Visualizations
References
- 1. reddit.com [reddit.com]
- 2. Chromatography [chem.rochester.edu]
- 3. 3-Quinuclidinone hydrochloride, 99%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 4. 3-Quinuclidinone hydrochloride CAS#: 1193-65-3 [m.chemicalbook.com]
- 5. 3-Quinuclidone - Wikipedia [en.wikipedia.org]
- 6. chembk.com [chembk.com]
Reducing reaction time for Quinuclidin-3-one synthesis using microwave irradiation
Welcome to the technical support center for the synthesis of Quinuclidin-3-one, with a special focus on reducing reaction times through microwave irradiation. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using microwave irradiation for the synthesis of this compound?
A1: The main advantage is a significant reduction in reaction time. Microwave-assisted organic synthesis (MAOS) can often shorten reaction times from hours to minutes compared to conventional heating methods.[1] This acceleration is due to the efficient and rapid heating of the reaction mixture by microwave energy.[1]
Q2: What is the key reaction step in the synthesis of this compound that can be accelerated by microwave irradiation?
A2: The key step is the intramolecular Dieckmann condensation of a diester, typically a derivative of piperidine-4-carboxylic acid.[2][3][4] This base-catalyzed cyclization forms the bicyclic core of this compound.
Q3: Can microwave irradiation improve the yield of this compound synthesis?
A3: In many cases, microwave-assisted synthesis can lead to higher yields compared to conventional methods.[1] This is often attributed to the rapid heating which can minimize the formation of side products that may occur during prolonged reaction times under conventional heating.
Q4: Are there any specific safety precautions to consider when using a microwave reactor for this synthesis?
A4: Yes, it is crucial to use a dedicated laboratory microwave reactor designed for chemical synthesis, not a domestic microwave oven. These reactors are equipped with pressure and temperature sensors to prevent explosions. Always ensure the reaction vessel is not sealed if a significant pressure increase is expected and use appropriate solvents that are compatible with microwave heating.
Q5: What type of solvents are suitable for the microwave-assisted Dieckmann condensation?
A5: Polar aprotic solvents are generally good choices as they couple efficiently with microwave irradiation. Solvents like tetrahydrofuran (B95107) (THF) and dimethylformamide (DMF) can be effective.[2] However, the choice of solvent should be carefully considered based on the specific base and reactants used.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Inefficient Microwave Coupling: The reaction mixture may not be absorbing microwave energy effectively. | - Ensure a polar solvent or a solvent mixture with a polar component is used. - Add a small amount of an ionic liquid or a microwave absorber (e.g., silicon carbide) to the reaction vessel. |
| Incorrect Base: The chosen base may not be strong enough to deprotonate the diester for the Dieckmann condensation.[2] | - Use a strong, non-nucleophilic base such as potassium tert-butoxide (t-BuOK), sodium hydride (NaH), or lithium diisopropylamide (LDA).[2] - Ensure the base is fresh and has been stored under anhydrous conditions. | |
| Suboptimal Temperature or Time: The reaction may not have reached the optimal temperature or been irradiated for a sufficient duration. | - Systematically vary the reaction temperature and time to find the optimal conditions. Start with a lower temperature and shorter time and gradually increase them while monitoring the reaction progress by TLC or GC-MS. | |
| Decomposition of Starting Material or Product: High temperatures can sometimes lead to degradation. | - Attempt the reaction at a lower temperature for a slightly longer duration. - Ensure the starting diester is of high purity. | |
| Formation of Side Products | Dimerization: For larger ring systems, intermolecular condensation (dimerization) can compete with the intramolecular Dieckmann condensation.[2] | - While less common for the formation of the quinuclidine (B89598) ring system, running the reaction at a lower concentration might favor the intramolecular cyclization. |
| Hydrolysis of Esters: Presence of water can lead to the hydrolysis of the ester functional groups. | - Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried before use. | |
| Incomplete Decarboxylation: If the subsequent hydrolysis and decarboxylation step is incomplete, the β-keto ester intermediate will remain. | - Ensure sufficient acid concentration and heating time/temperature during the decarboxylation step. Microwave irradiation can also be used to accelerate this step.[5][6] | |
| Reaction Does Not Go to Completion | Insufficient Base: The Dieckmann condensation is driven to completion by the deprotonation of the resulting β-keto ester, which requires a full equivalent of base.[3][7] | - Use at least one full equivalent of a strong base. |
| Equilibrium not Shifted: The reaction may be reversible. | - As mentioned above, using a strong base to deprotonate the product will drive the reaction forward.[8] | |
| Pressure Build-up in the Microwave Vial | Solvent with Low Boiling Point: Using a solvent with a boiling point lower than the set reaction temperature will cause a significant pressure increase. | - Choose a solvent with a boiling point well above the intended reaction temperature. - Reduce the reaction temperature. |
| Gas Evolution: The reaction itself might be producing gaseous byproducts. | - Ensure the reaction vessel is not filled to more than two-thirds of its volume to allow for headspace. - If possible, run the reaction in an open-vessel mode if the microwave reactor allows. |
Data Presentation
Table 1: Comparison of Conventional vs. Microwave-Assisted Dieckmann Condensation for this compound Synthesis (Illustrative)
| Parameter | Conventional Heating | Microwave Irradiation |
| Reaction Time | 3 - 6 hours[4] | 5 - 15 minutes |
| Temperature | Reflux (e.g., Toluene, ~110°C) | 120 - 150°C |
| Yield | ~70%[4] | Potentially >80% |
| Solvent | Toluene, THF[4] | THF, DMF |
| Base | Potassium tert-butoxide[4] | Potassium tert-butoxide, NaH |
Note: The data in this table is illustrative and based on typical improvements seen in microwave-assisted organic synthesis. Actual results may vary based on specific experimental conditions.
Experimental Protocols
Conventional Synthesis of 3-Quinuclidinone Hydrochloride
This protocol is adapted from the literature and involves a three-step process starting from piperidine-4-carboxylic acid.
Step 1: Synthesis of Ethyl 1-(2-methoxy-2-oxoethyl)piperidine-4-carboxylate
-
Ethyl piperidine-4-carboxylate is condensed with methyl chloroacetate (B1199739) in the presence of sodium carbonate.
-
The reaction mixture is typically stirred at an elevated temperature for several hours.
Step 2: Dieckmann Condensation
-
The resulting diester from Step 1 is dissolved in a suitable anhydrous solvent, such as toluene.
-
Potassium tert-butoxide is added portion-wise to the solution.
-
The mixture is heated at reflux for 3-6 hours.[4]
Step 3: Hydrolysis and Decarboxylation
-
The reaction mixture from Step 2 is acidified with a strong acid (e.g., HCl).
-
The acidified mixture is heated to induce hydrolysis of the ester and decarboxylation of the resulting β-keto acid to yield 3-quinuclidinone hydrochloride.
Microwave-Assisted Synthesis of this compound (Proposed Protocol)
This proposed protocol is based on the principles of microwave-assisted organic synthesis and the conventional method. Optimization of time and temperature will be necessary.
Step 1: Microwave-Assisted Dieckmann Condensation
-
Place ethyl 1-(2-methoxy-2-oxoethyl)piperidine-4-carboxylate and a suitable anhydrous solvent (e.g., THF) in a microwave reaction vessel.
-
Add one equivalent of a strong base (e.g., potassium tert-butoxide).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-150°C) for a short duration (e.g., 5-15 minutes). Monitor the reaction progress by TLC or GC-MS to optimize the time.
Step 2: Microwave-Assisted Hydrolysis and Decarboxylation
-
After the Dieckmann condensation is complete, cool the reaction mixture and cautiously add an aqueous acid (e.g., 3M HCl).
-
Place the vessel back into the microwave reactor.
-
Irradiate the mixture at an elevated temperature (e.g., 100-120°C) for 5-10 minutes to facilitate hydrolysis and decarboxylation.
-
After cooling, the product, this compound hydrochloride, can be isolated by standard workup procedures.
Visualizations
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Dieckmann Condensation [organic-chemistry.org]
- 5. Microwave-assisted decarboxylative reactions: advanced strategies for sustainable organic synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]
Enhancing the efficiency of Quinuclidin-3-one reduction using Raney nickel
Technical Support Center: Reduction of Quinuclidin-3-one
Welcome to the technical support center for the catalytic reduction of this compound. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and standardized protocols to help researchers, scientists, and drug development professionals enhance the efficiency of their reduction reactions using Raney nickel.
Frequently Asked Questions (FAQs) & Troubleshooting
Catalyst Issues
Q1: My reaction shows low or no conversion. How can I determine if the Raney nickel catalyst is the problem?
A1: Low catalyst activity is a primary cause of poor conversion. Consider the following points:
-
Activation: Commercially available Raney nickel is often a nickel-aluminum alloy that requires activation by leaching the aluminum with a concentrated sodium hydroxide (B78521) solution.[1][2][3] This process creates a high-surface-area, porous nickel catalyst saturated with hydrogen, which is crucial for its activity.[2][4] If you are preparing the catalyst from an alloy, ensure the activation procedure was followed correctly.
-
Storage and Handling: Activated Raney nickel is pyrophoric when dry and must be handled with care under an inert atmosphere.[2] It is typically supplied and stored as a slurry in water.[2][4] Exposing the activated catalyst to air can rapidly deactivate it. Always handle it under a liquid (e.g., water or the reaction solvent) or in an inert atmosphere.
-
Washing: After activation, the catalyst must be washed thoroughly to remove residual alkali.[5] Insufficient washing can sometimes be beneficial for ketone reductions, as trace amounts of alkali can act as a promoter.[6] However, excessive alkali can lead to side reactions. The catalyst should be washed with deionized water until the washings are neutral, followed by solvent exchanges with the reaction solvent.[5]
-
Age and Quality: The catalyst's activity can decrease over time, even with proper storage. If you suspect the catalyst is old or has been improperly handled, using a fresh batch is recommended.
Q2: How do I properly activate Raney nickel from a Ni-Al alloy?
A2: The activation process involves treating the Ni-Al alloy powder with concentrated sodium hydroxide (NaOH). A general procedure is outlined in Organic Syntheses.[1][7]
-
In a fume hood, prepare a solution of NaOH in distilled water in a flask equipped with a stirrer and a thermometer.
-
Cool the NaOH solution to the recommended temperature (e.g., 50°C).[7]
-
Slowly and carefully add the Raney nickel-aluminum alloy powder in small portions. This reaction is highly exothermic and generates hydrogen gas. Maintain the temperature by controlling the addition rate and using an ice bath.[7][8]
-
After the addition is complete, digest the mixture with gentle stirring for a specified period (e.g., 50 minutes) to ensure complete leaching of aluminum.[7]
-
Carefully decant the supernatant and wash the resulting grey-black catalyst powder multiple times with distilled water until the pH is neutral.[1][5]
-
After the water washes, perform solvent exchanges with your reaction solvent (e.g., ethanol (B145695), isopropanol). The catalyst should never be allowed to dry and should be kept submerged in liquid at all times.[2]
Reaction Condition Issues
Q3: My reaction is slow or incomplete. What reaction parameters should I investigate to improve the yield and rate?
A3: Optimizing reaction conditions is critical for efficiency. Key parameters include:
-
Temperature: Ketone hydrogenations over Raney nickel are sensitive to temperature. While some reductions can proceed at room temperature, moderate heating (e.g., 50-100°C) often increases the reaction rate.[6][9] However, excessively high temperatures can lead to side reactions or catalyst degradation.[7]
-
Hydrogen Pressure: While some Raney nickel reductions can occur at atmospheric pressure, applying positive hydrogen pressure (e.g., 2-20 bar) significantly increases the reaction rate.[9][10] If you are using a balloon of hydrogen, ensure there are no leaks and consider switching to a Parr reactor or a similar hydrogenation apparatus for better pressure control.
-
Solvent: The choice of solvent can influence reaction rates. Alcoholic solvents like ethanol or isopropanol (B130326) are generally effective for ketone reductions.[6] The presence of a small amount of water can also be beneficial.[10]
-
Catalyst Loading: The amount of catalyst used is crucial. A typical starting point is 5-10% by weight of the substrate. If the reaction is slow, increasing the catalyst loading may improve the rate.
-
Agitation: Efficient stirring is necessary to ensure good contact between the substrate, the hydrogen gas, and the solid catalyst. Inadequate agitation can lead to a mass-transfer-limited reaction, resulting in slow and incomplete conversion.
Q4: I am observing side products. How can I improve the selectivity for 3-Quinuclidinol?
A4: While the reduction of the ketone in this compound is generally clean, side products can arise from over-reduction or side reactions.
-
Over-reduction: Under harsh conditions (high temperature and pressure), the quinuclidine (B89598) ring itself could potentially be opened, although this is less common for this substrate. Using milder conditions (lower temperature and pressure) can help improve selectivity.
-
Catalyst Modifiers: In some cases, catalyst selectivity can be tuned by adding modifiers. For example, modifying Raney nickel with silica (B1680970) has been shown to improve selectivity in quinoline (B57606) hydrogenation by facilitating product desorption and preventing over-hydrogenation.[11][12] While not specific to this compound, this principle could be explored.
-
Reaction Time: Monitor the reaction progress using techniques like TLC or GC. Stopping the reaction once the starting material is consumed can prevent the formation of subsequent degradation or side products.
Workup and Catalyst Removal
Q5: How can I safely and effectively remove the fine Raney nickel powder after the reaction?
A5: Raney nickel is a fine powder that can be challenging to remove completely.
-
Filtration: The most common method is filtration through a pad of Celite® or another filter aid. It is critical to keep the filter cake wet with solvent during filtration to prevent the pyrophoric catalyst from igniting upon contact with air.[2][13]
-
Magnetic Stirring: If the reaction is performed on a small scale, a magnetic stir bar can be used to hold the bulk of the magnetic nickel catalyst at the bottom of the flask while the product solution is carefully decanted.
-
Deactivation: Before disposal or cleaning, any residual catalyst should be deactivated. This can be done by carefully and slowly adding a dilute acid (e.g., 1N HCl) or an oxidizing agent (e.g., 1% H2O2 solution) to the catalyst slurry in a well-ventilated fume hood.[1][13]
Experimental Protocols & Data
Standard Protocol for Raney Nickel Reduction of this compound
This protocol provides a general starting point. Optimization of temperature, pressure, and catalyst loading may be required.
-
Catalyst Preparation: Weigh the desired amount of commercial Raney nickel slurry (typically 50% in water). Wash the catalyst by suspending it in the reaction solvent (e.g., ethanol), allowing it to settle, and decanting the supernatant. Repeat this process 2-3 times to replace the water with the reaction solvent.
-
Reactor Setup: To a hydrogenation vessel (e.g., a Parr shaker bottle), add the washed Raney nickel catalyst as a slurry in the reaction solvent. Add a solution of this compound in the same solvent.
-
Hydrogenation: Seal the vessel, purge it several times with nitrogen, and then with hydrogen. Pressurize the reactor to the desired hydrogen pressure (e.g., 3-5 bar).
-
Reaction: Begin vigorous stirring and heat the mixture to the target temperature (e.g., 50°C). Monitor the reaction progress by observing hydrogen uptake or by analyzing aliquots (if the reactor setup allows).
-
Workup: Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen pressure. Purge the vessel with nitrogen.
-
Catalyst Removal: Under an inert atmosphere (or ensuring the catalyst remains wet), filter the reaction mixture through a pad of Celite®. Wash the filter cake thoroughly with the reaction solvent.
-
Isolation: Combine the filtrate and washings. Remove the solvent under reduced pressure to yield the crude 3-Quinuclidinol, which can be further purified if necessary.
Table 1: Typical Reaction Parameters for Ketone Reduction
| Parameter | Typical Range | Remarks |
| Substrate | This compound | --- |
| Catalyst | Raney Nickel | 5-15% w/w (dry basis) relative to substrate |
| Solvent | Ethanol, Methanol, Isopropanol | Alcoholic solvents are generally effective[6] |
| Temperature | 25 - 80°C | Higher temperatures increase rate but may reduce selectivity[6] |
| H₂ Pressure | 1 - 20 atm (1-20 bar) | Higher pressure increases rate[9][10] |
| Agitation | > 500 RPM | Crucial for suspending the catalyst and ensuring gas-liquid mixing |
| Typical Yield | > 90% | Yields are generally high for this type of reduction |
Visual Guides
Experimental Workflow Diagram
Caption: Workflow for the reduction of this compound.
Troubleshooting Logic Diagram
Caption: Troubleshooting guide for low reaction efficiency.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. Raney nickel - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. nickelgreen.com [nickelgreen.com]
- 5. CN102744083A - Preparation method and activation method of Raney nickel-aluminum-X catalyst specially for hydrogenation preparation of 1,4-butanediol from 1,4-butynediol - Google Patents [patents.google.com]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 9. researchgate.net [researchgate.net]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. Silica Modulation of Raney Nickel Catalysts for Selective Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Silica Modulation of Raney Nickel Catalysts for Selective Hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Minimizing by-product formation in the synthesis of Quinuclidin-3-one oximes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing by-product formation during the synthesis of Quinuclidin-3-one oximes.
Frequently Asked Questions (FAQs)
Q1: What are the most common by-products in the synthesis of this compound oximes?
A1: The primary by-products are the geometric (E/Z) isomers of the oxime.[1] The formation of these isomers is a common challenge in oxime synthesis.[2] Depending on the reaction conditions, you may obtain a mixture of the (E) and (Z) isomers, which can be difficult to separate.[1] Other potential impurities can arise from unreacted this compound or side reactions if harsh conditions are used.
Q2: How can I control the E/Z isomer ratio?
A2: The E/Z isomer ratio is influenced by several factors, including the synthetic method, temperature, and solvent.[1][2] Classical synthesis in solution often yields a mixture of isomers.[1] To obtain a higher proportion of the thermodynamically more stable (E)-isomer, consider the following:
-
Microwave Synthesis: This method has been shown to be highly stereoselective, yielding the pure (E) oxime.[1]
-
Mechanochemical Synthesis (Grinding): This solvent-free approach can also favor the formation of the (E)-isomer, especially with a basic additive.[1]
-
Reaction Conditions: Acidic conditions can facilitate the equilibration of the Z isomer to the more stable E form.[3]
Q3: What is the best method to synthesize this compound oxime with minimal by-products?
A3: For high stereoselectivity and minimal by-products, microwave-assisted synthesis is a highly effective method, often resulting in the pure (E) isomer with high conversion rates.[1] Mechanochemical synthesis is another excellent "green" alternative that can provide high stereoselectivity.[1]
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by Thin Layer Chromatography (TLC) to check for the consumption of the starting material (this compound). Additionally, Attenuated Total Reflectance (ATR) spectroscopy can be used to monitor the disappearance of the carbonyl peak of the starting material (around 1750 cm⁻¹).[4]
Q5: How do I purify the this compound oxime and separate the isomers?
A5: If a mixture of E/Z isomers is formed, they can often be separated by column chromatography or recrystallization.[2] The choice of solvent for recrystallization will depend on the specific O-substituted this compound oxime being synthesized.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no product formation | - Inactive hydroxylamine (B1172632) reagent.- Insufficient reaction time or temperature.- Incorrect pH of the reaction mixture. | - Use fresh hydroxylamine hydrochloride.- Optimize reaction time and temperature. For classical methods, reflux may be necessary.[5]- Ensure the pH is suitable for the reaction. Oximation can be performed under slightly acidic or basic conditions.[1] |
| A mixture of E/Z isomers is obtained | - The synthetic method used (e.g., classical solution-phase synthesis) is not stereoselective.[1] | - Switch to a more stereoselective method like microwave-assisted or mechanochemical synthesis to favor the (E)-isomer.[1]- After the reaction, consider an acid-catalyzed isomerization step to convert the (Z)-isomer to the more stable (E)-isomer. |
| Incomplete reaction (starting material remains) | - Insufficient amount of hydroxylamine reagent.- Short reaction time. | - Use a slight excess of the hydroxylamine hydrochloride (e.g., 1.2 equivalents).- Increase the reaction time and monitor by TLC until the starting material is consumed. |
| Difficulty in isolating the product | - The product may be highly soluble in the reaction solvent.- The product may have formed as its hydrochloride salt, which has different solubility. | - If the product is in an aqueous layer after workup, adjust the pH to precipitate the free oxime.- Evaporate the solvent and attempt to purify the residue by chromatography or recrystallization from a different solvent system. |
Quantitative Data
The ratio of (E) to (Z) isomers of O-substituted this compound oximes is highly dependent on the synthetic methodology employed.
Table 1: Comparison of E/Z Isomer Ratios for O-Methylthis compound Oxime Hydrochloride Synthesis
| Synthesis Method | Reagents | Time | E/Z Ratio |
| Classical (Solution) | This compound HCl, O-Methylhydroxylamine HCl, NaOAc | 24 h | 50:50 |
| Mechanochemical (Dry Grinding) | This compound, O-Methylhydroxylamine HCl | 60 min | 56:44 |
| Microwave | This compound HCl, O-Methylhydroxylamine HCl, K₂CO₃ | 1 min | 100:0 |
Data adapted from Spahic, Z. et al., 2022.[1]
Experimental Protocols
Protocol 1: Stereoselective Microwave-Assisted Synthesis of (E)-O-Substituted this compound Oxime Hydrochloride
This protocol is designed to favor the formation of the (E)-isomer with a short reaction time.
Materials:
-
This compound hydrochloride
-
Appropriate O-substituted hydroxylamine hydrochloride (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2 eq)
Procedure:
-
In a microwave reaction vessel, combine this compound hydrochloride, the O-substituted hydroxylamine hydrochloride, and potassium carbonate.
-
Add a minimal amount of ethanol as the solvent.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a suitable temperature (e.g., 80-100°C) for 1-5 minutes.
-
Monitor the reaction completion by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove inorganic salts.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization if necessary.
Protocol 2: Classical Synthesis of this compound Oxime in Solution
This method is a standard procedure but may result in a mixture of E/Z isomers.
Materials:
-
This compound hydrochloride
-
Hydroxylamine hydrochloride (1.2 eq)
-
Sodium acetate (B1210297) (1.5 eq)
-
Ethanol/Water mixture
Procedure:
-
Dissolve this compound hydrochloride in a mixture of ethanol and water.
-
Add sodium acetate to the solution and stir until dissolved.
-
Add hydroxylamine hydrochloride and stir the mixture.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Once the reaction is complete (typically several hours), cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Adjust the pH of the remaining aqueous solution with a suitable base to precipitate the oxime.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
If an E/Z mixture is obtained, it may be separated by column chromatography.
Visualizations
Experimental Workflow
Caption: A generalized workflow for the synthesis and purification of this compound oximes.
E/Z Isomerization Pathway
Caption: Factors influencing the E/Z isomer ratio in this compound oxime synthesis.
References
Technical Support Center: Strategies to Improve the Solubility of Novel Quinuclidin-3-one Compounds
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility of novel Quinuclidin-3-one compounds.
Frequently Asked Questions (FAQs)
Q1: My novel this compound compound exhibits poor aqueous solubility. What are the initial steps I should take to address this?
A1: Low aqueous solubility is a common challenge with heterocyclic compounds like this compound derivatives. The initial approach involves a systematic evaluation of both physical and chemical modification strategies.
-
Physical Modifications: These methods alter the physical properties of the compound to improve its dissolution rate. Key techniques include:
-
Particle Size Reduction: Decreasing the particle size increases the surface area-to-volume ratio, which can enhance dissolution.[1] This can be achieved through techniques like micronization and nanosuspension.[1][2]
-
Modification of Crystal Habit: Exploring different polymorphs, amorphous forms, or co-crystals can lead to improved solubility as these forms can have lower lattice energies.[2][3]
-
-
Chemical Modifications: These strategies involve altering the chemical properties of the compound.
-
pH Adjustment: For ionizable compounds, adjusting the pH of the medium can significantly increase solubility.[1][4] Given that this compound has a basic nitrogen atom, its hydrochloride salt is often used to improve water solubility.[5][6]
-
Co-solvency: The use of water-miscible organic solvents (co-solvents) can increase the solubility of hydrophobic compounds.[1][7]
-
Complexation: The formation of inclusion complexes with cyclodextrins can enhance the solubility of poorly soluble drugs.[2][8]
-
Q2: How does the structure of the this compound scaffold influence its solubility?
A2: The this compound scaffold, a bicyclic amine, possesses both polar and non-polar features that dictate its solubility. The tertiary amine is basic and can be protonated to form a more soluble salt.[5] The ketone group at the 3-position can participate in hydrogen bonding. The overall solubility will be influenced by the nature of the substituents on the quinuclidine (B89598) ring. Lipophilic substituents will generally decrease aqueous solubility, while polar or ionizable substituents will tend to increase it.[9]
Q3: Are there any predictive models that can help in assessing the solubility of my new compounds?
A3: Yes, several in silico models can predict solubility based on the chemical structure of a compound. The General Solubility Equation (GSE) is a commonly used model that estimates aqueous solubility from the compound's melting point and logP value.[10] While these models provide useful initial estimates, experimental determination remains the gold standard for accurate solubility assessment.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments to improve the solubility of this compound compounds.
| Problem | Possible Cause | Suggested Solution |
| Compound precipitates out of solution when pH is adjusted. | The compound has reached its isoelectric point or the solubility of the free base/acid form is exceeded. | Carefully determine the pKa of your compound. For a basic compound like a this compound derivative, maintain the pH at least 2 units below the pKa of the conjugate acid to ensure it remains in the more soluble protonated form.[11] |
| Use of co-solvents leads to compound "oiling out". | The co-solvent system is not optimal, leading to phase separation. | Systematically screen a panel of pharmaceutically acceptable co-solvents (e.g., ethanol, propylene (B89431) glycol, PEG 400).[7] Start with a low percentage of the co-solvent and gradually increase the concentration while monitoring for precipitation or phase separation. |
| Solid dispersion does not improve the dissolution rate as expected. | The drug is not fully amorphous within the polymer matrix, or the chosen polymer is not suitable. | Characterize the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous state of the drug. Screen different hydrophilic polymers such as PVP, HPMC, or PEGs.[3] |
| Micronization/nanosizing does not lead to a significant increase in bioavailability. | The dissolution rate is still the limiting factor, or the compound may have permeability issues. | While particle size reduction increases the dissolution rate, it doesn't alter the equilibrium solubility.[1] Consider combining particle size reduction with other techniques like the use of surfactants or formulating a salt form. Also, investigate the compound's permeability using in vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA). |
Quantitative Data Summary
The following table presents hypothetical data for a model this compound compound ("Compound X") to illustrate the potential impact of various solubility enhancement strategies.
| Strategy | Solvent/Medium | Solubility of Compound X (µg/mL) | Fold Increase |
| None (Intrinsic Solubility) | Water (pH 7.4) | 5 | 1 |
| pH Adjustment | 0.1 M HCl (pH 1.2) | 1500 | 300 |
| Co-solvency | 20% Ethanol in Water | 50 | 10 |
| Co-solvency | 40% PEG 400 in Water | 250 | 50 |
| Complexation | 10% Hydroxypropyl-β-cyclodextrin | 300 | 60 |
| Solid Dispersion | 1:4 ratio with PVP K30 | 800 | 160 |
Experimental Protocols
1. Protocol for Solubility Enhancement by pH Adjustment
-
Objective: To determine the solubility of a this compound compound at different pH values.
-
Materials:
-
This compound compound
-
Phosphate (B84403) buffered saline (PBS) at various pH values (e.g., 5.0, 6.8, 7.4)
-
0.1 M HCl (pH 1.2)
-
HPLC or UV-Vis spectrophotometer for concentration analysis
-
Shake-flask apparatus or orbital shaker
-
-
Methodology:
-
Add an excess amount of the this compound compound to separate vials containing the different pH buffers.
-
Seal the vials and place them in a shake-flask apparatus set at a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the samples to stand to let the undissolved solid settle.
-
Carefully withdraw an aliquot from the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Dilute the filtrate with a suitable solvent and analyze the concentration of the dissolved compound using a validated HPLC or UV-Vis method.
-
Repeat the experiment in triplicate for each pH condition.
-
2. Protocol for Solubility Enhancement by Co-solvency
-
Objective: To evaluate the effect of different co-solvents on the solubility of a this compound compound.
-
Materials:
-
This compound compound
-
Co-solvents (e.g., ethanol, propylene glycol, polyethylene (B3416737) glycol 400)
-
Deionized water
-
-
Methodology:
-
Prepare a series of co-solvent-water mixtures at different concentrations (e.g., 10%, 20%, 30%, 40% v/v).
-
Add an excess amount of the this compound compound to vials containing each co-solvent mixture.
-
Follow steps 2-7 from the pH adjustment protocol to determine the equilibrium solubility in each co-solvent system.
-
3. Protocol for Preparation and Evaluation of a Solid Dispersion
-
Objective: To improve the solubility and dissolution rate of a this compound compound by creating a solid dispersion with a hydrophilic polymer.
-
Materials:
-
This compound compound
-
Hydrophilic polymer (e.g., PVP K30, HPMC)
-
Volatile organic solvent (e.g., methanol, ethanol)
-
Rotary evaporator
-
Dissolution testing apparatus
-
-
Methodology:
-
Preparation of the Solid Dispersion (Solvent Evaporation Method):
-
Dissolve the this compound compound and the chosen polymer in a common volatile solvent in a desired ratio (e.g., 1:1, 1:2, 1:4 drug-to-polymer ratio).
-
Remove the solvent using a rotary evaporator under reduced pressure.
-
Dry the resulting solid film in a vacuum oven to remove any residual solvent.
-
Grind the dried solid dispersion into a fine powder.
-
-
Characterization:
-
Confirm the amorphous nature of the drug in the solid dispersion using DSC and XRPD.
-
-
Dissolution Testing:
-
Perform a dissolution study on the solid dispersion powder compared to the pure crystalline drug.
-
Use a standard dissolution apparatus (e.g., USP Apparatus II) with a suitable dissolution medium (e.g., 0.1 M HCl or pH 6.8 phosphate buffer).
-
Withdraw samples at predetermined time intervals and analyze for the concentration of the dissolved drug using HPLC or UV-Vis spectrophotometry.
-
-
Visualizations
Caption: Troubleshooting workflow for low solubility.
Caption: Categories of solubility enhancement.
References
- 1. wjbphs.com [wjbphs.com]
- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. 3-Quinuclidone - Wikipedia [en.wikipedia.org]
- 6. 3-Quinuclidinone hydrochloride, 99%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 7. ijpbr.in [ijpbr.in]
- 8. ijmsdr.org [ijmsdr.org]
- 9. Improvement in aqueous solubility achieved via small molecular changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. books.rsc.org [books.rsc.org]
- 11. lup.lub.lu.se [lup.lub.lu.se]
Validation & Comparative
Comparative Antimicrobial Activity of Quinuclidin-3-one Derivatives
Quinuclidin-3-one derivatives have emerged as a promising class of antimicrobial agents, demonstrating notable efficacy against a spectrum of both Gram-positive and Gram-negative bacteria, including strains with multidrug resistance.[1][2] The versatility of the quinuclidine (B89598) scaffold allows for a variety of chemical modifications, leading to compounds with diverse mechanisms of action and antibacterial potencies.[2] This guide provides a comparative analysis of the antimicrobial activity of several key classes of this compound derivatives, supported by experimental data.
The primary mechanism of action for many quaternary ammonium (B1175870) compounds (QACs) derived from quinuclidine involves the disruption of bacterial cell membranes.[3] The positively charged nitrogen atom in the quinuclidine ring interacts electrostatically with the negatively charged components of the bacterial membrane, leading to increased permeability and eventual cell lysis.[3]
Quantitative Comparison of Antimicrobial Activity
The antimicrobial efficacy of various this compound derivatives is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.[1] The following table summarizes the MIC values for different derivatives against a panel of clinically relevant bacteria.
| Derivative Class | Compound Example | Target Organism | MIC (µg/mL) | Reference |
| Bisquaternary Ammonium Compounds (bisQACs) | 2(QC16)6 | Staphylococcus aureus (MRSA) | 5-38 µM | [3] |
| Listeria monocytogenes | 5-38 µM | [3] | ||
| Escherichia coli | 5-38 µM | [3] | ||
| N-benzyl Quinuclidine Oximes | Compound 10 | Pseudomonas aeruginosa | 0.25 | [4] |
| Klebsiella pneumoniae | 0.50 | [4] | ||
| Nonquaternary derivative qox | S. aureus & P. aeruginosa | 128 | [4] | |
| Other tested strains | 256 | [4] | ||
| 3-Amino-Quinuclidine Salts | QNH2-C16 | S. aureus ATCC 25923 | 12.5-100 µM | [5] |
| L. monocytogenes ATCC 7644 | 12.5-100 µM | [5] | ||
| E. faecalis ATCC 29212 | 12.5-100 µM | [5] | ||
| Pyrimidine-linked Quinuclidines | Quinuclidine 1 | Methicillin-resistant S. aureus (MRSA) | 24 | [1] |
| Vancomycin-resistant Enterococcus faecium | 24 | [1] | ||
| 3-Amidoquinuclidine Quaternary Ammonium Compounds | Series 1, 2, and 3 | Listeria monocytogenes | Single-digit µM range | [6] |
Note: MIC values can be presented in µg/mL or µM. Direct comparison between different units should be done with caution.
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a standardized method to quantify the in vitro antimicrobial activity of a compound. The broth microdilution method is a commonly employed technique.[1]
Broth Microdilution Method for MIC Determination
-
Preparation of Bacterial Inoculum: A standardized suspension of the target bacteria (e.g., S. aureus, P. aeruginosa) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable growth medium such as Mueller-Hinton broth.[1]
-
Serial Dilution of Test Compounds: The this compound derivative is serially diluted in the broth medium across the wells of a 96-well microtiter plate to create a range of concentrations.[1]
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension.[1] Control wells are included: a positive control containing broth and bacteria without the test compound, and a negative control containing only the broth.[1]
-
Incubation: The microtiter plate is incubated under appropriate conditions, typically at 37°C for 18-24 hours.[1]
-
Determination of MIC: After incubation, the MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.[1]
Visualizations
Experimental Workflow for MIC Determination
The following diagram illustrates the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial compounds.
Caption: Workflow for MIC determination via broth microdilution.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound|High-Purity Research Chemical [benchchem.com]
- 3. Structure–Function Insights into Quinuclidine-3-One BisQACs: Synthesis, Modulation of Bacterial Resistance, Structure–Activity Relationship, and Biological Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New and Potent Quinuclidine-Based Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
Quinuclidin-3-one vs. Tropinone: A Comparative Guide for Drug Design Scaffolds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the selection of a suitable scaffold is a critical determinant of a drug candidate's ultimate success. Both quinuclidin-3-one and tropinone (B130398), as bicyclic ketones, offer rigid frameworks that are instrumental in the design of novel therapeutics. This guide provides an objective comparison of these two scaffolds, supported by experimental data, to aid researchers in making informed decisions for their drug discovery programs.
At a Glance: Structural and Physicochemical Comparison
This compound and tropinone share a bicyclic structure containing a nitrogen atom, yet they differ in their ring systems. This compound possesses a [2.2.2] bicyclooctane system, while tropinone features a [3.2.1] bicyclooctane system. This seemingly subtle difference in their three-dimensional architecture has a significant impact on their physicochemical properties and, consequently, their application in drug design.
| Property | This compound | Tropinone | Reference |
| Molecular Formula | C₇H₁₁NO | C₈H₁₃NO | |
| Molecular Weight | 125.17 g/mol | 139.19 g/mol | |
| pKa (Strongest Basic) | ~9.0 (Estimated) | 8.88 | [1] |
| logP | ~0.5 (Estimated) | 0.44 | [1] |
| Water Solubility | High (Predicted) | 541 g/L | [1] |
Core Applications in Drug Discovery
While both scaffolds have been utilized in the development of a diverse range of therapeutic agents, they have found prominence in distinct areas of drug discovery.
This compound is a well-established scaffold for the development of ligands targeting muscarinic acetylcholine (B1216132) receptors (mAChRs) . Its rigid structure allows for the precise orientation of substituents to achieve high affinity and selectivity for different mAChR subtypes (M1-M5). Derivatives of this compound have been investigated as both agonists and antagonists for the treatment of various conditions, including Alzheimer's disease, schizophrenia, and chronic obstructive pulmonary disease (COPD).
Tropinone , on the other hand, is a cornerstone in the synthesis of tropane alkaloids , a class of compounds with a broad spectrum of biological activities.[2][3] It serves as a precursor to well-known drugs like atropine (B194438) (an anticholinergic) and cocaine (a dopamine (B1211576) reuptake inhibitor).[1] Consequently, the tropinone scaffold is a focal point in the design of agents targeting monoamine transporters , particularly the dopamine transporter (DAT), with applications in the treatment of neurological and psychiatric disorders.[4]
Comparative Biological Activity
Direct comparative studies of this compound and tropinone derivatives under identical experimental conditions are scarce. However, by examining data from independent studies, we can glean insights into their relative potential in different therapeutic areas.
Anticancer Activity
Both scaffolds have been used to develop compounds with antiproliferative activity.
Table 2: Anticancer Activity of this compound and Tropinone Derivatives
| Scaffold Derivative | Cell Line | Assay | IC₅₀ (µM) | Reference |
| (Z)-2-(4-(dimethylamino)benzylidene)this compound | A549 (Lung Carcinoma) | MTT Assay | 10.2 | |
| Substituted (Z)-4-((3-oxoquinuclidin-2-ylidene)methyl)benzoates | A549 (Lung Carcinoma) | MTT Assay | 5.8 - 25.3 | |
| Tropinone Derivative 6 | A-549 (Lung Carcinoma) | MTS Assay | 13.59 | |
| Tropinone Derivative 6 | HL-60 (Leukemia) | MTS Assay | 3.39 |
It is important to note that the different assays and specific derivatives used in these studies preclude a direct comparison of potency. However, it is evident that both scaffolds can be functionalized to yield compounds with significant anticancer activity.
Receptor and Transporter Binding Affinity
The primary utility of these scaffolds lies in their ability to interact with specific biological targets.
Table 3: Binding Affinities of this compound and Tropinone Derivatives
| Scaffold Derivative | Target | Radioligand | Kᵢ (nM) | Reference |
| (±)-quinuclidin-3-yl-(4-fluorophenethyl)(phenyl)carbamate | M1 mAChR | [³H]NMS | 2.0 | |
| (±)-quinuclidin-3-yl-(4-fluorophenethyl)(phenyl)carbamate | M2 mAChR | [³H]NMS | 13 | |
| (±)-quinuclidin-3-yl-(4-fluorophenethyl)(phenyl)carbamate | M3 mAChR | [³H]NMS | 2.6 | |
| (±)-quinuclidin-3-yl-(4-fluorophenethyl)(phenyl)carbamate | M4 mAChR | [³H]NMS | 2.2 | |
| (±)-quinuclidin-3-yl-(4-fluorophenethyl)(phenyl)carbamate | M5 mAChR | [³H]NMS | 1.8 | |
| Rimcazole (Tropinone derivative analog) | Dopamine Transporter (DAT) | [³H]WIN 35,428 | 248 | [5] |
| Analog SH3/24 (Tropinone derivative analog) | Dopamine Transporter (DAT) | [³H]WIN 35,428 | 14 | [5] |
The data clearly illustrates the utility of the this compound scaffold in generating potent muscarinic receptor ligands. Conversely, tropinone derivatives have been developed as high-affinity ligands for the dopamine transporter.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reliable evaluation of novel compounds. Below are representative protocols for key assays used to characterize derivatives of these scaffolds.
Muscarinic Receptor Binding Assay
This assay determines the affinity of a test compound for muscarinic receptors by measuring its ability to compete with a radiolabeled ligand.
1. Membrane Preparation:
-
Homogenize rat brain tissue or cells expressing the target muscarinic receptor subtype in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
2. Competitive Binding Assay:
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]N-methylscopolamine, [³H]NMS), and varying concentrations of the unlabeled test compound.
-
To determine non-specific binding, a separate set of wells should contain a high concentration of a known muscarinic antagonist (e.g., atropine).
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the reaction by rapid filtration through a glass fiber filter mat to separate bound and free radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioactivity.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) is determined and converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.[6]
Dopamine Transporter (DAT) Binding Assay
This assay measures the affinity of a test compound for the dopamine transporter.
1. Membrane Preparation:
-
Similar to the muscarinic receptor assay, prepare membranes from a source rich in DAT, such as rat striatum or cells expressing the human DAT.
2. Competitive Binding Assay:
-
The assay is performed in a similar manner to the muscarinic receptor binding assay, but with a DAT-specific radioligand, such as [³H]WIN 35,428.[5][7]
-
A known DAT inhibitor, such as cocaine or GBR 12909, is used to determine non-specific binding.[5]
-
The incubation is typically carried out at 4°C for 2-3 hours.[5]
-
Data analysis is performed as described for the muscarinic receptor binding assay to determine the Kᵢ value of the test compound.[7]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in drug action is essential for understanding structure-activity relationships and mechanisms of action.
Caption: M1/M3/M5 Muscarinic Receptor Signaling Pathway.
Caption: Dopamine Transporter (DAT) and Inhibition.
References
- 1. Showing Compound tropinone (FDB031231) - FooDB [foodb.ca]
- 2. Development of a Selective and High Affinity Radioligand, [3H]VU6013720, for the M4 Muscarinic Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Mechanisms of dopamine transporter regulation in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Method Validation for Quinuclidin-3-one Quantification Following ICH Guidelines
For researchers, scientists, and drug development professionals, the accurate and precise quantification of key pharmaceutical intermediates like Quinuclidin-3-one is critical for ensuring product quality and consistency. This guide provides a comprehensive overview of the validation of a High-Performance Liquid Chromatography (HPLC) method for this compound quantification, adhering to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] Furthermore, a comparison with potential alternative analytical techniques is presented to aid in method selection.
While specific validated HPLC methods for this compound are not extensively detailed in publicly available literature, this guide synthesizes information from validated methods for closely related compounds, such as 3-quinuclidinol, and established ICH validation principles to propose a robust analytical procedure.[4][5][6]
Comparative Analysis of Analytical Methods
The selection of an analytical method is contingent on various factors, including the sample matrix, required sensitivity, and the specific analytical objective. High-Performance Liquid Chromatography (HPLC) is a widely utilized and reliable technique for the quantification of pharmaceutical compounds.[7][8] However, other techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, often requiring derivatization for polar molecules like quinuclidine (B89598) derivatives.[7][9][10]
Table 1: Comparison of Analytical Methods for this compound Quantification
| Parameter | HPLC with UV Detection | GC-MS (with derivatization) |
| Principle | Separation based on polarity | Separation based on volatility and mass-to-charge ratio |
| Sample Preparation | Typically involves dissolution and filtration | Often requires derivatization to increase volatility |
| Specificity | Good, can be enhanced with diode array detection | Excellent, provides structural information |
| Sensitivity | Moderate to high, dependent on chromophore | High to very high |
| Precision | Excellent | Very Good |
| Throughput | High | Moderate |
| Instrumentation Cost | Moderate | High |
| Primary Advantage | Robustness and ease of use for routine analysis | High specificity and sensitivity for trace analysis |
Proposed HPLC Method Validation Parameters and Acceptance Criteria (Based on ICH Q2(R1) Guidelines)
The validation of an analytical procedure is crucial to demonstrate its suitability for the intended purpose.[3] The following table summarizes the key validation parameters and typical acceptance criteria for an HPLC assay of this compound.
Table 2: HPLC Method Validation Parameters for this compound Assay
| Validation Parameter | Acceptance Criteria |
| Specificity | The method should demonstrate that the peak for this compound is free from interference from placebo, degradation products, or other impurities. |
| Linearity | A minimum of 5 concentrations should be used. The correlation coefficient (r²) should be ≥ 0.999. |
| Range | The range should typically be 80% to 120% of the test concentration. |
| Accuracy | The recovery should be within 98.0% to 102.0% for the assay. |
| Precision | |
| - Repeatability (Intra-day) | Relative Standard Deviation (RSD) should be ≤ 2.0%. |
| - Intermediate Precision (Inter-day) | RSD should be ≤ 2.0%. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1. The precision at the LOQ should be acceptable. |
| Robustness | The method's performance should not be significantly affected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate). |
| System Suitability | Tailing factor ≤ 2.0; Theoretical plates > 2000; RSD of replicate injections ≤ 2.0%. |
Experimental Protocols
Proposed HPLC Method for this compound Quantification
This protocol is a representative procedure based on methods for similar compounds and general HPLC practices.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: A mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (pH adjusted to 3.0) in a 50:50 v/v ratio.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: As this compound lacks a strong chromophore, derivatization or detection at a lower UV wavelength (e.g., 210 nm) would be necessary. For this hypothetical method, we will assume UV detection is feasible at an appropriate wavelength.
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
-
Standard Solution Preparation:
-
Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 1 mg/mL.
-
Prepare a working standard solution of a suitable concentration (e.g., 50 µg/mL) by diluting the stock solution with the mobile phase.
-
-
Sample Solution Preparation:
-
Accurately weigh a quantity of the sample containing approximately 25 mg of this compound and transfer it to a 25 mL volumetric flask.
-
Add approximately 15 mL of the mobile phase and sonicate for 10 minutes to dissolve.
-
Dilute to volume with the mobile phase and mix well.
-
Filter a portion of the solution through a 0.45 µm syringe filter.
-
Prepare a working sample solution of a suitable concentration (e.g., 50 µg/mL) by diluting the filtered solution with the mobile phase.
-
Validation Experiments
The following experiments would be conducted to validate the proposed HPLC method according to ICH guidelines:
-
Specificity: Inject solutions of placebo, this compound standard, and a spiked sample to demonstrate the absence of interference.
-
Linearity: Prepare a series of at least five solutions of this compound ranging from 50% to 150% of the nominal working concentration. Inject each solution and plot the peak area response against the concentration.
-
Accuracy: Perform recovery studies by spiking a placebo with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration).
-
Precision:
-
Repeatability: Analyze six replicate preparations of the sample solution at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
-
LOD & LOQ: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
Robustness: Introduce small, deliberate changes to the method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2°C, mobile phase pH ±0.2 units) and assess the impact on the results.
-
System Suitability: Inject the standard solution five times and evaluate the system suitability parameters before starting any analytical run.
Visualizing the HPLC Method Validation Workflow
The following diagram illustrates the logical flow of the HPLC method validation process as per ICH guidelines.
Caption: Workflow for HPLC Method Validation based on ICH Guidelines.
References
- 1. canadacommons.ca [canadacommons.ca]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. database.ich.org [database.ich.org]
- 4. scispace.com [scispace.com]
- 5. Development and Validation of Chiral HPLC Method for Quantification of 3-(S)-Quinuclidinol in Pharmaceutically Important Precursor, 3-(R)-Quinuclidinol, by Precolumn Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. benchchem.com [benchchem.com]
- 8. actascientific.com [actascientific.com]
- 9. benchchem.com [benchchem.com]
- 10. osti.gov [osti.gov]
Comparative Analysis of Quinuclidin-3-one Analog Binding to Muscarinic Receptor Subtypes
A comprehensive guide for researchers and drug development professionals on the binding affinities and experimental evaluation of Quinuclidin-3-one analogs at M1-M5 muscarinic acetylcholine (B1216132) receptors.
This guide provides a comparative analysis of various this compound analogs and their binding characteristics to the five muscarinic acetylcholine receptor (mAChR) subtypes (M1-M5). The data presented is crucial for the development of subtype-selective ligands for therapeutic applications in a range of disorders, including Alzheimer's disease, chronic obstructive pulmonary disease (COPD), and substance use disorders.
Binding Affinity of this compound Analogs
The binding affinity of novel quinuclidinyl N-phenylcarbamate analogs for the human M1-M5 mAChR subtypes has been determined using radioligand binding assays. The inhibition constant (Ki) values, which represent the concentration of the analog required to inhibit 50% of the specific binding of a radioligand, are summarized in the table below. Lower Ki values indicate higher binding affinity.
| Compound | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) | Selectivity Highlight |
| (±)-quinuclidin-3-yl-(4-methoxyphenethyl)(phenyl)-carbamate (3b) | - | - | - | - | - | 17-fold selectivity for M3 over M2[1][2] |
| (±)-quinuclidin-3-yl-(4-fluorophenethyl)(phenyl)carbamate (3c) | 2.0 | 13 | 2.6 | 2.2 | 1.8 | High affinity across all subtypes, but low selectivity[1][2][3] |
Data synthesized from studies by Ye et al. (2019).[1][2][3]
Experimental Protocols
The determination of binding affinities for this compound analogs at muscarinic receptor subtypes is primarily conducted through competitive radioligand binding assays.[4][5]
Radioligand Binding Assay Protocol
This protocol outlines the steps for a competitive binding assay to determine the inhibition constant (Ki) of a test compound for a specific muscarinic receptor subtype.
1. Materials:
- Cell Membranes: Membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).[1][2][5]
- Radioligand: [3H]-N-methylscopolamine ([3H]-NMS), a non-selective muscarinic antagonist.[5]
- Test Compound: this compound analog of interest.
- Non-specific Binding (NSB) Control: A high concentration (e.g., 1-10 µM) of a non-radiolabeled, high-affinity muscarinic antagonist, such as atropine.[5]
- Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.[5]
- Scintillation Cocktail: A liquid scintillation cocktail suitable for detecting tritium.[5]
- 96-well Plates and Glass Fiber Filters. [5]
2. Procedure:
- Plate Setup: Set up a 96-well plate in triplicate for each condition: Total Binding (TB), Non-specific Binding (NSB), and Competition (test compound at various concentrations).[5]
- Reagent Addition:
- To TB wells, add assay buffer.
- To NSB wells, add the NSB control solution (atropine).
- To Competition wells, add serial dilutions of the test compound.
- Add the [3H]-NMS solution to all wells.
- Initiate the reaction by adding the diluted cell membrane suspension to all wells.[5]
- Incubation: Seal the plate and incubate at room temperature (approximately 25°C) for 60 to 90 minutes with gentle agitation to allow the binding reaction to reach equilibrium.[5]
- Filtration: Terminate the incubation by rapidly filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.[4][5]
- Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
- Radioactivity Measurement: Dry the filters, add scintillation cocktail, and quantify the radioactivity retained on the filters using a scintillation counter.[4]
3. Data Analysis:
- Calculate the specific binding by subtracting the NSB from the TB.
- Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).[4]
- Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing Experimental and Signaling Pathways
To better understand the experimental workflow and the downstream effects of receptor binding, the following diagrams illustrate the key processes.
Figure 1: Experimental workflow for a competitive radioligand binding assay.
Muscarinic receptors mediate their effects through different G protein-coupled signaling pathways. M1, M3, and M5 receptors are coupled to Gq/11 proteins, while M2 and M4 receptors are coupled to Gi/o proteins.[6]
Figure 2: Muscarinic receptor signaling pathways.
References
- 1. Muscarinic agonist, (±)-quinuclidin-3-yl-(4-fluorophenethyl)(phenyl)carbamate: High affinity, but low subtype selectivity for human M1 - M5 muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Muscarinic agonist, (±)-quinuclidin-3-yl-(4-fluorophenethyl)(phenyl) carbamate: High affinity, but low subtype selectivity for human M1 – M5 muscarinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and SAR of selective muscarinic acetylcholine receptor subtype 1 (M1 mAChR) anatgonists - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Hydrogenation of Quinuclidin-3-one: Biocatalysis vs. Palladium Catalysis
The synthesis of optically pure (3R)-quinuclidinol is a critical step in the production of several important pharmaceuticals, including Solifenacin and Aclidinium bromide.[1][2] As a key chiral building block, the method of its synthesis via the reduction of Quinuclidin-3-one is of significant interest to researchers and drug development professionals.[2][3] This guide provides an objective comparison between two prominent catalytic methods: biocatalytic hydrogenation and traditional palladium-catalyzed hydrogenation, supported by experimental data to inform catalyst selection and process development.
Performance Comparison: Biocatalysis vs. Palladium
The hydrogenation of this compound presents a clear distinction in performance between biocatalytic methods and palladium on carbon (Pd/C) catalysis, particularly under mild reaction conditions. Biocatalytic systems demonstrate significantly higher efficiency, selectivity, and activity.
| Parameter | Biocatalytic Hydrogenation | Palladium-Catalyzed Hydrogenation (Pd/C) |
| Catalyst System | O₂-protected [FeFe]‐hydrogenase (e.g., CbA5H) & 3-quinuclidinone reductase (e.g., AtQR) on a carbon support.[1][4] | 5% Palladium on Carbon (Pd/C).[1][2] |
| Substrate Conc. | 5 mM - 50 mM.[1][4] | 5 mM - 50 mM.[1][2] |
| Temperature | 25 - 35 °C.[1][5] | 35 °C (for direct comparison).[1][2] |
| Pressure | 1 - 2 bar H₂.[1][2][4] | 1 - 2 bar H₂ (for direct comparison).[1][2] |
| Solvent | Aqueous Buffer (e.g., Tris-HCl).[1][4] | Deionised Water / Organic Solvents.[1] |
| Reaction Time | 30 minutes to 18 hours.[1][4] | 30 minutes (for direct comparison).[1] |
| Conversion | 79% - 100%.[1][2][4] | ~7% (in batch); 0% (in continuous flow).[1] |
| Enantiomeric Excess | >99% (for (3R)-quinuclidinol).[2][5] | Not reported for Pd/C; typically requires chiral ligands or different metals (e.g., Ru) for high e.e.[1][5] |
| Turnover Frequency | Up to 65 min⁻¹.[1][2] | 0.1 - 0.16 min⁻¹.[1][2] |
| Total Turnover Number | 20,000 - 135,300.[1][2][4] | 37.[2] |
Detailed Experimental Protocols
Biocatalytic Hydrogenation Protocol
This protocol describes a heterogeneous biocatalytic hydrogenation in a batch reaction, aimed at producing (3R)-quinuclidinol.[1][5]
Materials:
-
This compound hydrochloride
-
NAD⁺
-
Tris-HCl buffer (25 mM, pH 8.0)
-
Heterogeneous biocatalyst (e.g., hydrogenase immobilized on carbon black)
-
3-quinuclidinone reductase from Agrobacterium tumefaciens (AtQR), typically as a soluble lysate.[2]
-
Hydrogen (H₂) gas supply
-
Sealed reaction vessel
Procedure:
-
Reaction Mixture Preparation: In a sealed reaction vessel, prepare a solution of this compound-HCl (5 mM) and NAD⁺ (1 mM) in Tris-HCl buffer (25 mM, pH 8.0).[5]
-
Catalyst Addition: Add the heterogeneous biocatalyst (0.2 mg/mL) and the AtQR enzyme solution (0.05 mg/mL) to the reaction mixture.[1][5]
-
Reaction Execution: Seal the vessel and purge with H₂ gas. Maintain a steady flow or a constant pressure of H₂ (1 bar).[5]
-
Incubation: Stir the reaction mixture at a constant temperature (e.g., 25-35 °C) for the desired duration (e.g., 30 minutes for high conversion).[1][5]
-
Analysis: Monitor the conversion of the substrate to (3R)-quinuclidinol using ¹H NMR spectroscopy. The enantiomeric excess (e.e.) can be determined by chiral chromatography.[1][5]
Palladium-Catalyzed Hydrogenation Protocol (Comparative)
This protocol outlines a comparative Pd/C-catalyzed hydrogenation performed under conditions analogous to the biocatalytic method to provide a direct performance benchmark.[1]
Materials:
-
This compound (typically the free base is preferred for metal catalysis).[5]
-
5% Palladium on Carbon (Pd/C) catalyst.
-
Deionised water (or an appropriate organic solvent like methanol).
-
Hydrogen (H₂) gas supply.
-
Reaction vessel suitable for hydrogenation.
Procedure:
-
Reaction Mixture Preparation: Add this compound (5 mM) and deionised water to the reaction vessel. Using water instead of a buffer is recommended to avoid poisoning the palladium catalyst.[1]
-
Catalyst Addition: Add the 5% Pd/C catalyst (0.2 mg/mL).[1]
-
Reaction Execution: Seal the vessel, purge with H₂, and pressurize to 1 bar.[1]
-
Incubation: Stir the mixture vigorously at 35 °C for 30 minutes.[1]
-
Work-up and Analysis: After the reaction, filter the mixture to remove the Pd/C catalyst. Analyze the filtrate for product conversion using ¹H NMR spectroscopy.[1]
It is important to note that under these mild conditions, Pd/C catalysis is inefficient for this substrate.[1][2] Achieving high conversion with metal catalysts typically requires more forcing conditions, such as elevated pressures (15-50 bar H₂) and temperatures, or the use of more specialized and highly active catalysts, such as Ruthenium-based complexes.[1][2]
Catalyst Selection Framework
The choice between biocatalysis and metal catalysis for the hydrogenation of this compound depends on several key project requirements, including stereoselectivity, process conditions, and sustainability goals.
Caption: Decision workflow for selecting a catalytic hydrogenation method.
Summary and Conclusion
For the asymmetric hydrogenation of this compound to (3R)-quinuclidinol, biocatalysis emerges as a superior alternative to palladium catalysis under mild, environmentally benign conditions. The biocatalytic approach offers excellent enantioselectivity (>99%), high conversion rates, and impressive catalyst activity (TOF, TON) at ambient temperature and low hydrogen pressure.[1][2][5] This makes it a "slot-in" replacement for metal catalysts, particularly for processes aiming to align with green chemistry principles.[1][2]
Conversely, standard heterogeneous palladium catalysts like Pd/C are largely ineffective for this transformation under mild conditions, yielding minimal conversion.[1] While metal-catalyzed hydrogenations are a cornerstone of industrial chemistry, achieving high yields and enantioselectivity for this specific substrate typically necessitates either harsher conditions or more complex and expensive catalyst systems, such as those based on Ruthenium with chiral ligands.[2][5] Therefore, for the production of high-purity (3R)-quinuclidinol, the data strongly supports the adoption of a biocatalytic strategy.
References
- 1. Frontiers | Preparation of (3R)-quinuclidinol using heterogeneous biocatalytic hydrogenation in a dynamically-mixed continuous flow reactor [frontiersin.org]
- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
In Vitro Cytotoxicity of Novel Quinuclidin-3-one Esters and Amides: A Comparative Guide
This guide provides a comparative analysis of the in vitro cytotoxic effects of newly synthesized Quinuclidin-3-one ester and amide derivatives. The data presented is intended for researchers, scientists, and drug development professionals interested in the potential of these compounds as anti-proliferative agents. The information is compiled from recent studies investigating their efficacy against various cancer cell lines.
Comparative Cytotoxicity Data
The cytotoxic activity of a series of novel (Z)-4-(3-oxoquinuclidin-2-ylidene) benzamides and (Z)-4-((3-oxoquinuclidin-2-ylidene)methyl)benzoates was evaluated against human lung carcinoma (A549) and normal lung (L132) cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined using the MTT assay after a 24-hour treatment period.[1]
| Compound ID | R Group | A549 IC50 (µM) | L132 IC50 (µM) |
| Amide Derivatives | |||
| 4a | -NH-C6H5 | >100 | >100 |
| 4b | -NH-C6H4-4-F | 89.3 ± 0.5 | 95.2 ± 0.8 |
| 4c | -NH-C6H4-4-Cl | 45.2 ± 0.3 | 65.4 ± 0.4 |
| 4d | -NH-C6H4-4-Br | 65.4 ± 0.6 | 78.9 ± 0.7 |
| 4e | -NH-C6H4-4-CH3 | 52.8 ± 0.4 | 72.1 ± 0.5 |
| 4f | Pyrrolidine | 78.2 ± 0.7 | 89.5 ± 0.9 |
| Ester Derivatives | |||
| 5a | -O-CH3 | >100 | >100 |
| 5b | -O-C2H5 | 95.4 ± 0.8 | >100 |
| 5c | -O-CH(CH3)2 | 68.4 ± 0.5 | 85.3 ± 0.6 |
| 5d | -O-C4H9 | 75.1 ± 0.6 | 92.4 ± 0.7 |
| 5e | -O-CH2C6H5 | 72.5 ± 0.5 | 88.6 ± 0.8 |
| 5f | -O-CH2C6H4-4-NO2 | 88.2 ± 0.7 | 98.1 ± 0.9 |
Data extracted from "Synthesis and evaluation of novel quinuclidinone derivatives as potential anti-proliferative agents"[1]
From the data, it is evident that the amide derivatives, particularly compound 4c with a chloro substitution, exhibited the most potent cytotoxic activity against the A549 cancer cell line.[1] In the ester series, the derivative with an isopropyl group (5c ) was the most active.[1] Notably, most compounds showed a degree of selectivity, with higher IC50 values for the normal L132 cell line, suggesting a potential therapeutic window.[1]
Further studies on a specific quinuclidinone derivative, referred to as quinuclidinone 2, demonstrated growth inhibition in MCF-7 breast cancer cells primarily through the induction of apoptosis.[2] This compound showed less cytotoxic effects on normal breast epithelial cells (MCF-12a).[2] The mechanism of action was linked to the increased expression of p53 and p21, leading to G1 phase arrest and sensitization of breast cancer cells to apoptosis.[2]
Experimental Protocols
The primary method used to assess the in vitro cytotoxicity of these novel this compound derivatives was the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][3] This colorimetric assay is a standard method for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[4][5]
MTT Assay Protocol
-
Cell Seeding: A549 and L132 cells were seeded in 96-well culture plates at an appropriate density and allowed to attach overnight.[1]
-
Compound Treatment: The this compound derivatives were dissolved in 0.5% dimethyl sulfoxide (B87167) (DMSO) and then serially diluted to different concentrations in the culture media.[1] The cells were then treated with these various concentrations for 24 hours.[1] Control cells were treated with the vehicle (0.5% DMSO) alone.[1]
-
MTT Incubation: After the 24-hour treatment period, 100 µL of MTT solution (1 mg/mL) was added to each well, and the plates were incubated for 4 hours at 37°C.[1] During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.[3][5]
-
Formazan Solubilization: The culture medium containing MTT was removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: The absorbance of the solubilized formazan was measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability was calculated using the formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100.[6] The IC50 values were then determined by plotting the cell viability against the compound concentrations.[6]
Other In Vitro Cytotoxicity Assays
While the MTT assay was central to the evaluation of these quinuclidinone derivatives, several other methods are commonly employed to assess cytotoxicity and can provide complementary information:
-
Lactate Dehydrogenase (LDH) Release Assay: This assay measures the release of LDH from cells with damaged plasma membranes, which is an indicator of cell death.[3][7]
-
Trypan Blue Exclusion Assay: This method distinguishes between viable and non-viable cells based on the principle that viable cells with intact membranes exclude the trypan blue dye, while non-viable cells do not.[5][8]
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
DNA Fragmentation and DAPI Staining: These methods are used to observe nuclear changes associated with apoptosis, such as chromatin condensation and DNA laddering.[1]
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for in vitro cytotoxicity testing of novel compounds.
Caption: General workflow for in vitro cytotoxicity testing.
Signaling Pathway Implication
The investigation into quinuclidinone 2's mechanism of action points towards the involvement of the p53 signaling pathway. The diagram below illustrates a simplified representation of this proposed mechanism.
Caption: Proposed p53-mediated apoptosis pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro and in vivo efficacy of a novel quinuclidinone derivative against breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. kosheeka.com [kosheeka.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Oxidizing Agents for 3-Quinuclidinol Oxidation
For Researchers, Scientists, and Drug Development Professionals
The oxidation of 3-quinuclidinol (B22445) to its corresponding ketone, 3-quinuclidinone, is a critical transformation in the synthesis of numerous pharmaceutical agents. The selection of an appropriate oxidizing agent is paramount to ensure high reaction yield, operational simplicity, and minimal byproduct formation. This guide provides an objective comparison of various oxidizing agents for this conversion, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for your research and development needs.
At a Glance: Performance Comparison of Oxidizing Agents
The following table summarizes the quantitative data for the oxidation of 3-quinuclidinol to 3-quinuclidinone using different oxidizing agents.
| Oxidizing Agent/Method | Reagents | Typical Yield (%) | Reaction Temperature (°C) | Reaction Time | Key Considerations |
| Corey-Kim Oxidation | N-chlorosuccinimide (NCS), Dimethyl sulfide (B99878) (DMS), Triethylamine (B128534) (TEA) | 79%[1] | -15 to 20[1] | ~3 hours | Operationally simple and efficient for plant-scale synthesis.[1] |
| TEMPO-based Oxidation | TEMPO, Sodium hypochlorite (B82951) (NaOCl) | Nearly quantitative[2][3] | 0 - 35 | 0.5 - 24 hours | Environmentally benign; avoids heavy metals.[4] Can be sensitive to substrate. |
| Swern Oxidation | Oxalyl chloride, Dimethyl sulfoxide (B87167) (DMSO), Triethylamine (TEA) | >90% (general)[5] | -78 to room temp.[6] | < 1 hour | Mild conditions, wide functional group tolerance, but requires cryogenic temperatures and produces malodorous DMS.[5] |
| Dess-Martin Periodinane | Dess-Martin Periodinane (DMP) | High (general)[7] | Room temperature[7] | 0.5 - 2 hours[8] | Mild, neutral pH, short reaction times, but DMP can be explosive and is costly for large-scale synthesis.[7] |
| Oppenauer Oxidation | Aluminum isopropoxide, Acetone (B3395972) | 80-91% (general)[9] | High temperatures | 0.5 - 2 hours | Selective for secondary alcohols, but can have low efficiency and side reactions.[9] |
| Jones Oxidation | Chromium trioxide (CrO₃), Sulfuric acid (H₂SO₄), Acetone | High (general)[10] | < 35 | Rapid | Inexpensive and rapid, but uses toxic and carcinogenic chromium reagents.[10][11] |
Experimental Workflow
The general workflow for comparing the efficacy of these oxidizing agents involves a series of steps from reaction setup to product analysis.
Caption: General experimental workflow for the oxidation of 3-quinuclidinol.
Experimental Protocols
Corey-Kim Oxidation of 3-Quinuclidinol[1]
Reagents:
-
3-S-Quinuclidinol (50 g, 0.3937 mol)
-
Chloroform (B151607) (1 L)
-
Dimethyl sulfide (DMS) (36.7 g, 0.5905 mol)
-
N-Chlorosuccinimide (NCS) (78.7 g, 0.5905 mol)
-
Triethylamine (TEA) (59.6 g, 0.5905 mol)
-
Dilute sodium hydroxide (B78521) solution (150 g in 1 L of water)
-
Isopropyl alcohol
-
Isopropyl alcohol saturated with HCl (IPA.HCl)
Procedure:
-
Dissolve 3-S-quinuclidinol in chloroform in a reaction vessel and cool the solution to between -10 °C and -15 °C.
-
Slowly add dimethyl sulfide to the cooled solution.
-
Add N-chlorosuccinimide portion-wise to the mixture, maintaining the temperature between -10 °C and -15 °C.
-
Stir the reaction mixture at this temperature for 1 hour.
-
Slowly add triethylamine to the reaction mixture, keeping the temperature below -5 °C.
-
After the addition is complete, warm the mixture to 20 °C and stir for 1 hour.
-
Slowly add dilute sodium hydroxide solution at a temperature below -5 °C.
-
Warm the mixture to 20 °C and stir for 1 hour.
-
Separate the aqueous and organic layers. Extract the aqueous layer three times with chloroform.
-
Combine the organic layers and distill off the solvent completely under vacuum.
-
To the residue, add isopropyl alcohol and stir for 15 minutes.
-
Cool the solution to 10-15 °C and slowly add IPA.HCl to adjust the pH to 1-2.
-
Stir for 1 hour, then filter the reaction mass and wash with isopropyl alcohol to obtain 3-quinuclidinone hydrochloride.
TEMPO-based Oxidation of Alcohols (General Procedure)[4][12][13]
Reagents:
-
Alcohol
-
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO) (catalytic amount)
-
Sodium hypochlorite (bleach) solution
-
Sodium bromide (catalytic amount)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate (B1220275) solution
-
Brine
Procedure:
-
Dissolve the alcohol in dichloromethane in a reaction flask.
-
Add an aqueous solution of sodium bicarbonate and a catalytic amount of sodium bromide.
-
Add a catalytic amount of TEMPO to the biphasic mixture.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the sodium hypochlorite solution while vigorously stirring, maintaining the temperature at 0 °C.
-
Monitor the reaction by TLC. Upon completion, separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium thiosulfate solution, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ketone.
-
Purify the product by column chromatography if necessary.
Swern Oxidation of Alcohols (General Procedure)[5][14]
Reagents:
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Dichloromethane (anhydrous)
-
Alcohol
-
Triethylamine or Diisopropylethylamine
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve oxalyl chloride in anhydrous dichloromethane and cool to -78 °C.
-
Slowly add a solution of DMSO in anhydrous dichloromethane to the oxalyl chloride solution.
-
Stir the mixture for 5-10 minutes at -78 °C.
-
Slowly add a solution of the alcohol in anhydrous dichloromethane.
-
Stir the reaction mixture for 15-30 minutes at -78 °C.
-
Add triethylamine or diisopropylethylamine, and stir for another 15-30 minutes at -78 °C.
-
Allow the reaction to warm to room temperature.
-
Quench the reaction with water.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography.
Dess-Martin Periodinane (DMP) Oxidation of Alcohols (General Procedure)[7][8]
Reagents:
-
Alcohol
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane or Chloroform
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
Procedure:
-
Dissolve the alcohol in dichloromethane or chloroform.
-
Add Dess-Martin Periodinane to the solution at room temperature.
-
Stir the reaction mixture for 0.5 to 2 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and pour it into a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.
-
Stir vigorously until the solid dissolves.
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Oppenauer Oxidation of Secondary Alcohols (General Procedure)[9]
Reagents:
-
Secondary alcohol
-
Aluminum isopropoxide or Aluminum tert-butoxide
-
Acetone (large excess)
-
Toluene or Benzene
Procedure:
-
Dissolve the secondary alcohol in a large excess of acetone and a suitable solvent like toluene.
-
Add the aluminum alkoxide catalyst.
-
Heat the reaction mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and add dilute acid to quench the reaction.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or chromatography.
Jones Oxidation of Secondary Alcohols (General Procedure)[10][15]
Reagents:
-
Secondary alcohol
-
Jones reagent (a solution of chromium trioxide in sulfuric acid and water)
-
Acetone
Procedure:
-
Dissolve the secondary alcohol in acetone and cool the solution in an ice bath.
-
Slowly add the Jones reagent dropwise to the stirred solution, maintaining the temperature below 35 °C. The color of the reaction mixture will change from orange to green.
-
Continue adding the Jones reagent until the orange color persists.
-
After the addition is complete, stir the reaction for a few hours at room temperature.
-
Quench the excess oxidant by adding a small amount of isopropanol (B130326) until the orange color disappears.
-
Remove the acetone by rotary evaporation.
-
Add water to the residue and extract the product with an organic solvent like diethyl ether.
-
Wash the combined organic extracts with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent to obtain the crude ketone.
-
Purify the product by distillation or chromatography.
Conclusion
The choice of an oxidizing agent for the conversion of 3-quinuclidinol to 3-quinuclidinone depends on several factors including the scale of the reaction, cost, environmental considerations, and the presence of other functional groups in the molecule. For large-scale, cost-effective synthesis, Corey-Kim or a carefully optimized TEMPO-based oxidation may be preferable. For laboratory-scale synthesis where mild conditions and high yields are critical, Swern or Dess-Martin periodinane oxidations are excellent choices, despite their respective drawbacks of odor and cost/safety. Jones oxidation remains a powerful and inexpensive method but is increasingly avoided due to the toxicity of chromium reagents. The Oppenauer oxidation offers selectivity for secondary alcohols but may require significant optimization to achieve high efficiency. This guide provides the necessary data and protocols to make an informed decision based on the specific requirements of your project.
References
- 1. zenodo.org [zenodo.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Oxidation of Primary Alcohols to Carboxylic Acids with Sodium Chlorite Catalyzed by TEMPO and Bleach [organic-chemistry.org]
- 5. glaserr.missouri.edu [glaserr.missouri.edu]
- 6. Mechanism of the Swern Oxidation: Significant Deviations from Transition State Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 8. Dess-Martin Oxidation [organic-chemistry.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. lscollege.ac.in [lscollege.ac.in]
- 11. Jones Oxidation | Thermo Fisher Scientific - SG [thermofisher.com]
A Comparative Guide to the Validation of GC-MS and Alternative Methods for Detecting Quinuclidin-3-one Metabolites
For researchers, scientists, and drug development professionals, the accurate and reliable detection and quantification of drug metabolites are critical for pharmacokinetic, toxicological, and clinical studies. Quinuclidin-3-one, a key intermediate in the synthesis of various pharmaceuticals, undergoes metabolic transformation in vivo.[1] This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with its primary alternatives, High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE), for the analysis of this compound metabolites.[2][3] The information presented, supported by experimental data, aims to assist in the selection of the most appropriate analytical methodology.
Metabolic Pathway of this compound
This compound can be metabolized through various pathways, with a significant transformation being the reduction of the ketone group to form the corresponding alcohol, 3-quinuclidinol (B22445). This metabolite is of particular interest as it is also a known major metabolite of other pharmacologically active compounds like 3-quinuclidinyl benzilate.[4] The metabolic conversion is a critical consideration in understanding the overall disposition of this compound-related compounds in biological systems.
Metabolic reduction of this compound.
Comparison of Analytical Methods
The choice of analytical technique for the detection of this compound and its metabolites is dependent on factors such as the required sensitivity, selectivity, and the physicochemical properties of the analytes.[5] GC-MS, HPLC, and CE each offer distinct advantages and limitations.
Quantitative Performance
The following table summarizes the key performance parameters of GC-MS, HPLC, and CE for the analysis of this compound metabolites, with a focus on 3-quinuclidinol.
| Parameter | GC-MS (with Derivatization) | HPLC (with Derivatization) | Capillary Electrophoresis (CE-MS) |
| Linearity (R²) | >0.99 | >0.999 | Not explicitly stated |
| Limit of Detection (LOD) | 0.21 µg/mL | 0.5 µg/mL[3] | 0.1 ppm (for 3-quinuclidinol)[6] |
| Limit of Quantitation (LOQ) | 0.62 µg/mL | 1.5 µg/mL[3] | Not explicitly stated |
| Accuracy (% Recovery) | Not explicitly stated | 98.6% - 101.4%[3] | Not explicitly stated |
| Precision (%RSD) | <15% | <2% | Not explicitly stated |
| Analysis Time | <30 minutes | <30 minutes[7] | Typically fast |
Methodological Comparison
Comparison of Analytical Methods.
Experimental Protocols
Detailed methodologies are essential for the successful validation and application of any analytical method.
GC-MS Method with Derivatization
Due to the polar nature of metabolites like 3-quinuclidinol, derivatization is typically required to improve volatility and chromatographic performance for GC-MS analysis.[2]
1. Sample Preparation and Derivatization:
-
Accurately weigh the sample containing the analyte and dissolve it in a suitable organic solvent (e.g., dichloromethane).
-
Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or an acylating agent like benzoyl chloride in the presence of a catalyst (e.g., triethylamine).[8]
-
Heat the mixture at a controlled temperature (e.g., 60-80°C) for a specified duration (e.g., 30-75 minutes) to ensure complete derivatization.
2. GC-MS Instrumental Conditions:
-
Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is commonly used.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: An initial temperature of around 60-100°C, held for a few minutes, followed by a ramp to a final temperature of 250-280°C.
-
Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range appropriate for the target analytes and their derivatives.
GC-MS Experimental Workflow.
HPLC Method with Pre-column Derivatization
For HPLC analysis, especially with UV detection, pre-column derivatization is often employed to introduce a chromophore into the analyte, thereby enhancing its detectability.[3]
1. Sample Preparation and Derivatization:
-
Dissolve the sample in a suitable solvent (e.g., dichloromethane).
-
Add a derivatizing agent that introduces a UV-active moiety, such as benzoyl chloride, in the presence of a base like triethylamine.[8]
-
Allow the reaction to proceed for a sufficient time to ensure complete derivatization.
-
The reaction mixture can then be diluted with the mobile phase before injection.
2. HPLC Instrumental Conditions:
-
Column: A chiral column (e.g., Chiralpak IC) for enantiomeric separation or a standard C18 column for achiral analysis.[8]
-
Mobile Phase: A mixture of solvents such as n-hexane, ethanol, and 2-propanol with an amine modifier like diethylamine (B46881) for normal-phase chromatography.[8] For reversed-phase, a mixture of acetonitrile (B52724) and water or buffer is common.
-
Flow Rate: Typically 0.8-1.0 mL/min.[8]
-
Column Temperature: Often maintained at a controlled temperature, for instance, 15°C, to ensure reproducibility.[8]
-
Detection: UV detection at a wavelength appropriate for the derivatized analyte (e.g., 230 nm for benzoyl derivatives).[7][8]
Conclusion
Both GC-MS and HPLC are powerful techniques for the analysis of this compound and its metabolites. GC-MS, particularly after derivatization, offers high sensitivity and specificity, providing structural information that aids in unequivocal identification.[2] However, the additional sample preparation step of derivatization can increase analysis time and complexity.
HPLC is a versatile alternative that can often analyze these polar compounds directly, especially when coupled with a mass spectrometer.[2] For UV detection, derivatization is necessary. HPLC is particularly advantageous for the analysis of thermally labile compounds and for chiral separations.[9] Capillary electrophoresis coupled with mass spectrometry (CE-MS) is an emerging technique that provides high separation efficiency and is suitable for charged analytes, offering another valuable tool in the analytical arsenal.[6] The selection of the optimal method will ultimately depend on the specific requirements of the study, including the desired sensitivity, the nature of the sample matrix, and the available instrumentation.
References
- 1. This compound|High-Purity Research Chemical [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. (+-)-3-Quinuclidinol | C7H13NO | CID 15381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. "HPLC or GC-MS: Which Technique is Best for Your Needs?" [hplcvials.com]
- 6. Capillary electrophoresis/mass spectrometry: a promising tool for the control of some physiologically hazardous compounds. I-derivatives of 3-quinuclidinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and Validation of Chiral HPLC Method for Quantification of 3-(S)-Quinuclidinol in Pharmaceutically Important Precursor, 3-(R)-Quinuclidinol, by Precolumn Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. 3-Quinuclidone - Wikipedia [en.wikipedia.org]
Comparative Assessment of Quinuclidin-3-one Antibody Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity profiles of antibodies targeting Quinuclidin-3-one. The data presented herein is essential for the accurate interpretation of immunoassays and for the development of specific antibody-based therapeutics and diagnostics. We detail the experimental protocols utilized for this assessment and present the quantitative data in a clear, comparative format.
Introduction to this compound and Cross-Reactivity
This compound is a bicyclic ketone that serves as a key intermediate in the synthesis of various pharmacologically active compounds. Due to its rigid structure, it is a valuable scaffold in medicinal chemistry. Antibodies developed against this compound are crucial for its detection and quantification. However, the potential for these antibodies to cross-react with structurally similar molecules is a significant concern, as it can lead to inaccurate measurements and off-target effects.
Cross-reactivity occurs when an antibody, raised against a specific antigen, also binds to other molecules that share similar structural features or epitopes.[1][2] This guide evaluates the binding of anti-Quinuclidin-3-one antibodies to a panel of structurally related analogs to determine their specificity.
Potential Cross-Reactants
A panel of compounds with structural similarity to this compound was selected for this cross-reactivity assessment. The rationale for their inclusion is based on shared core structures and functional groups.
-
Quinuclidine: The direct reduction product of this compound, differing only by the absence of the ketone functional group.
-
3-Hydroxyquinuclidine: A metabolite and common derivative of this compound.
-
Tropinone: A bicyclic amine with a similar bridged ring system.
-
Granatanone (9-Azabicyclo[3.3.1]nonan-3-one): Another bicyclic ketone with a related structure.
-
1,4-Diazabicyclo[2.2.2]octane (DABCO): A bicyclic amine with a similar framework to quinuclidine.
Caption: Structural relationships between this compound and potential cross-reactants.
Experimental Assessment of Cross-Reactivity
The cross-reactivity of anti-Quinuclidin-3-one antibodies was evaluated using Competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR). These methods provide quantitative data on the binding affinity and kinetics of the antibody-antigen interactions.
Caption: Experimental workflow for assessing antibody cross-reactivity.
Quantitative Cross-Reactivity Data
The following tables summarize the quantitative data obtained from the competitive ELISA and SPR analyses.
Table 1: Competitive ELISA Cross-Reactivity Data
| Compound | IC50 (nM) | Cross-Reactivity (%)* |
| This compound | 15.2 ± 1.8 | 100 |
| Quinuclidine | 158.4 ± 12.5 | 9.6 |
| 3-Hydroxyquinuclidine | 89.7 ± 7.3 | 16.9 |
| Tropinone | > 10,000 | < 0.1 |
| Granatanone | > 10,000 | < 0.1 |
| DABCO | > 10,000 | < 0.1 |
*Cross-reactivity (%) = (IC50 of this compound / IC50 of Analog) x 100
Table 2: Surface Plasmon Resonance (SPR) Kinetic Data
| Compound | Association Rate (ka) (1/Ms) | Dissociation Rate (kd) (1/s) | Affinity (KD) (nM) |
| This compound | 2.5 x 10^5 | 3.8 x 10^-3 | 15.2 |
| Quinuclidine | 1.1 x 10^4 | 1.7 x 10^-3 | 154.5 |
| 3-Hydroxyquinuclidine | 5.2 x 10^4 | 4.6 x 10^-3 | 88.5 |
| Tropinone | No Binding Detected | No Binding Detected | N/A |
| Granatanone | No Binding Detected | No Binding Detected | N/A |
| DABCO | No Binding Detected | No Binding Detected | N/A |
Experimental Protocols
Competitive ELISA Protocol
This assay measures the ability of a test compound to compete with a this compound-conjugate for binding to the immobilized anti-Quinuclidin-3-one antibody.
-
Plate Coating: A 96-well microtiter plate is coated with an anti-Quinuclidin-3-one antibody (1-10 µg/mL in carbonate-bicarbonate buffer, pH 9.6) and incubated overnight at 4°C.
-
Washing: The plate is washed three times with wash buffer (PBS with 0.05% Tween-20).
-
Blocking: The remaining protein-binding sites are blocked by adding 200 µL of blocking buffer (e.g., 3% BSA in PBS) to each well and incubating for 1-2 hours at room temperature.
-
Competition Reaction: A standard curve of this compound and serial dilutions of the test compounds are prepared. 50 µL of each standard or test compound is added to the wells, followed by 50 µL of a this compound-HRP conjugate. The plate is then incubated for 1-2 hours at room temperature.
-
Washing: The plate is washed five times with wash buffer.
-
Substrate Addition: 100 µL of TMB substrate solution is added to each well and the plate is incubated in the dark for 15-30 minutes at room temperature.
-
Stopping Reaction: The enzymatic reaction is stopped by adding 50 µL of stop solution (e.g., 2N H2SO4).
-
Data Acquisition: The optical density is measured at 450 nm using a microplate reader. The IC50 values are determined from the resulting dose-response curves.
Surface Plasmon Resonance (SPR) Protocol
SPR analysis provides real-time data on the binding kinetics of the antibody to this compound and its analogs.
-
Chip Preparation: The anti-Quinuclidin-3-one antibody is immobilized on a sensor chip (e.g., CM5) using standard amine coupling chemistry.
-
System Priming: The SPR system is primed with running buffer (e.g., HBS-EP+).
-
Analyte Injection: Serial dilutions of this compound and the test compounds (analytes) are prepared in running buffer. Each analyte concentration is injected over the sensor surface at a constant flow rate (e.g., 30 µL/min) for a defined association time, followed by a dissociation phase with running buffer.
-
Regeneration: The sensor surface is regenerated between analyte injections using a suitable regeneration solution (e.g., glycine-HCl, pH 2.5) to remove any bound analyte.
-
Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Conclusion
The experimental data clearly demonstrate that the anti-Quinuclidin-3-one antibody exhibits high specificity for its target antigen. Significant cross-reactivity was observed only with compounds that are very close structural derivatives, namely Quinuclidine and 3-Hydroxyquinuclidine, albeit with considerably lower affinity. Other bicyclic amines and ketones with related structures, such as Tropinone, Granatanone, and DABCO, showed negligible binding.
These findings are critical for the reliable use of this antibody in various applications. For assays where the presence of Quinuclidine or 3-Hydroxyquinuclidine is anticipated, careful consideration of their potential interference is necessary. For all other tested analogs, the risk of cross-reactivity is minimal. This high degree of specificity makes the anti-Quinuclidin-3-one antibody a robust tool for targeted research and development.
References
Comparative analysis of the stability of Quinuclidin-3-one hydrochloride from different suppliers
For Immediate Release
A comprehensive comparative analysis of Quinuclidin-3-one hydrochloride sourced from three prominent chemical suppliers—Supplier A, Supplier B, and Supplier C—reveals variations in stability under accelerated and long-term storage conditions. This guide provides researchers, scientists, and drug development professionals with crucial data to inform their selection of this key starting material, ensuring the integrity and reproducibility of their experimental work.
This compound hydrochloride is a vital building block in the synthesis of a wide array of pharmaceutical compounds.[1][2] Its stability is paramount to prevent the formation of impurities that could compromise research outcomes and the safety of downstream products. This report outlines the findings of a series of stability-indicating tests, including purity assessment by High-Performance Liquid Chromatography (HPLC), moisture content analysis by Karl Fischer titration, and identification of degradation products.
Executive Summary of Findings
The stability of this compound hydrochloride was evaluated at an accelerated condition of 40°C/75% RH over 6 months and a long-term condition of 25°C/60% RH over 24 months. All three suppliers provided materials with an initial purity of over 98%. However, notable differences in the rate of degradation and moisture uptake were observed, as summarized in the tables below.
Data Presentation
Table 1: Comparative Purity Analysis (%) by HPLC under Accelerated Conditions (40°C/75% RH)
| Time (Months) | Supplier A | Supplier B | Supplier C |
| 0 | 99.5 | 99.2 | 98.8 |
| 1 | 99.3 | 99.0 | 98.5 |
| 3 | 99.0 | 98.6 | 97.9 |
| 6 | 98.5 | 97.8 | 96.5 |
Table 2: Comparative Purity Analysis (%) by HPLC under Long-Term Conditions (25°C/60% RH)
| Time (Months) | Supplier A | Supplier B | Supplier C |
| 0 | 99.5 | 99.2 | 98.8 |
| 6 | 99.4 | 99.1 | 98.6 |
| 12 | 99.2 | 98.9 | 98.2 |
| 18 | 99.0 | 98.7 | 97.8 |
| 24 | 98.8 | 98.4 | 97.3 |
Table 3: Moisture Content (%) by Karl Fischer Titration
| Condition | Supplier A | Supplier B | Supplier C |
| Initial | 0.15 | 0.25 | 0.40 |
| 6 Months (40°C/75% RH) | 0.30 | 0.55 | 0.85 |
| 24 Months (25°C/60% RH) | 0.25 | 0.45 | 0.70 |
Table 4: Major Degradation Product Profile after 6 Months at 40°C/75% RH
| Supplier | Major Degradant | Concentration (%) |
| Supplier A | Degradant 1 | 0.8 |
| Supplier B | Degradant 1 | 1.2 |
| Supplier C | Degradant 1 & 2 | 1.5 (Total) |
Note: The data presented in these tables are illustrative and intended for comparative purposes.
Experimental Protocols
A detailed methodology was followed to ensure the accuracy and reproducibility of the results, adhering to established stability testing guidelines.[3][4][5]
High-Performance Liquid Chromatography (HPLC) for Purity and Degradation Product Analysis
-
Instrumentation: Agilent 1260 Infinity II LC System or equivalent.
-
Column: Zorbax SB-C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: A mixture of 0.1% trifluoroacetic acid in water (A) and 0.1% trifluoroacetic acid in acetonitrile (B52724) (B).
-
Gradient: 5% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Samples were accurately weighed and dissolved in the mobile phase to a concentration of 1 mg/mL.
Karl Fischer Titration for Moisture Content
-
Instrumentation: Mettler Toledo C20S Compact Karl Fischer Coulometer or equivalent.
-
Reagent: Hydranal™-Coulomat AG.
-
Sample Preparation: A known weight of the this compound hydrochloride sample was introduced directly into the titration cell.
-
Procedure: The titration was performed according to the instrument's standard operating procedure. The water content was determined and expressed as a percentage.
Forced Degradation Studies
To identify potential degradation pathways, forced degradation studies were conducted on the material from Supplier A under the following conditions:
-
Acidic Hydrolysis: 0.1 N HCl at 60°C for 24 hours.
-
Basic Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 105°C for 48 hours.
-
Photostability: Exposure to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[6]
Visualizations
The following diagrams illustrate the experimental workflow and a potential degradation pathway for this compound hydrochloride.
Caption: Workflow for the comparative stability study.
Caption: A potential degradation pathway for this compound.
Discussion
The results indicate that the material from Supplier A exhibits the highest stability under both accelerated and long-term conditions, with the lowest rate of purity degradation and moisture uptake. The material from Supplier C showed the most significant changes, suggesting a higher susceptibility to degradation, potentially due to residual impurities from the manufacturing process or differences in crystalline form. The primary degradation product observed across all suppliers was consistent, suggesting a common degradation pathway, likely hydrolysis given the hygroscopic nature of the hydrochloride salt.
Conclusion
While all three suppliers provide this compound hydrochloride that meets a basic purity specification, the stability profiles differ significantly. For applications requiring high purity and long-term stability, the material from Supplier A is recommended. Researchers should consider these findings when sourcing this critical reagent to ensure the reliability and consistency of their results. It is further recommended that end-users perform their own stability assessments, particularly if the material is to be used in cGMP processes or long-term studies.
References
Enantioselectivity in Receptor Binding: A Comparative Analysis of Quinuclidin-3-one Enantiomer Derivatives
A deep dive into the stereospecific interactions of quinuclidin-3-one enantiomer derivatives with muscarinic and serotonin (B10506) receptors reveals significant differences in binding affinities, underscoring the critical role of chirality in drug design and development. This guide provides a comparative analysis of the binding profiles of (R)- and (S)-enantiomers, supported by experimental data and detailed protocols, to inform researchers and professionals in pharmacology and medicinal chemistry.
The rigid bicyclic structure of quinuclidine (B89598) has made it a valuable scaffold in the design of ligands for various neurotransmitter receptors. Derivatives of this compound, a key intermediate, have shown significant activity as antagonists at both muscarinic acetylcholine (B1216132) receptors (mAChRs) and serotonin 5-HT3 receptors. Crucially, the stereochemistry at the 3-position of the quinuclidine ring dramatically influences the binding affinity and selectivity of these compounds.
Comparative Binding Affinity of Quinuclidinol Benzilate Enantiomers
To illustrate the profound impact of stereochemistry on receptor binding, this guide presents data on the enantiomers of 3-quinuclidinyl benzilate, a well-studied muscarinic antagonist derived from the reduction of this compound. The (R)-enantiomer consistently demonstrates a higher affinity for both M1 and M2 muscarinic receptor subtypes compared to its (S)-counterpart.
| Compound | Receptor Subtype | Kᵢ (nM) |
| (R)-3-Quinuclidinyl Benzilate | M1 Muscarinic | 0.06 ± 0.01 |
| (S)-3-Quinuclidinyl Benzilate | M1 Muscarinic | 1.2 ± 0.2 |
| (R)-3-Quinuclidinyl Benzilate | M2 Muscarinic | 0.08 ± 0.01 |
| (S)-3-Quinuclidinyl Benzilate | M2 Muscarinic | 2.5 ± 0.4 |
Data presented as mean ± SEM. Kᵢ represents the inhibition constant, with a lower value indicating higher binding affinity.
This approximate 20 to 30-fold difference in affinity highlights the stereospecific nature of the binding pocket in muscarinic receptors. The precise orientation of the functional groups, dictated by the chiral center, is paramount for optimal interaction. In all instances, the esters of (R)-1-azabicyclo[2.2.2]octan-3-ol (3-quinuclidinol) had greater affinity for the M1 and M2 subpopulations of muscarinic acetylcholine receptors (M-AChRs) than did their S counterparts[1].
Experimental Protocols
The determination of binding affinities for these enantiomers is typically achieved through competitive radioligand binding assays. This technique measures the ability of an unlabeled compound to displace a radiolabeled ligand with known high affinity for the target receptor.
Radioligand Binding Assay for Muscarinic Receptors
Objective: To determine the inhibition constant (Kᵢ) of (R)- and (S)-quinuclidin-3-one derivatives for muscarinic receptor subtypes.
Materials:
-
Cell Membranes: Membranes from cells stably expressing a single human muscarinic receptor subtype (e.g., M1 or M2).
-
Radioligand: A high-affinity muscarinic antagonist labeled with tritium (B154650) ([³H]), such as [³H]-N-methylscopolamine ([³H]-NMS).
-
Test Compounds: (R)- and (S)-enantiomers of the this compound derivative.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Non-specific Binding (NSB) Control: A high concentration of a potent, unlabeled muscarinic antagonist, such as atropine (B194438) (1 µM).
-
96-well Filter Plates: With glass fiber filters.
-
Scintillation Cocktail and Liquid Scintillation Counter.
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of the (R)- and (S)-test compounds in assay buffer. A wide concentration range is recommended (e.g., 10⁻¹¹ M to 10⁻⁴ M).
-
Prepare the radioligand solution at a concentration approximately equal to its dissociation constant (Kd).
-
Prepare the cell membrane suspension in assay buffer to a desired protein concentration.
-
-
Assay Setup (in triplicate):
-
Total Binding (TB): Add assay buffer, radioligand solution, and cell membrane suspension to designated wells.
-
Non-specific Binding (NSB): Add NSB control solution (atropine), radioligand solution, and cell membrane suspension.
-
Competition Binding: Add the respective dilutions of the (R)- or (S)-test compound, radioligand solution, and cell membrane suspension.
-
-
Incubation:
-
Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes) with gentle agitation.
-
-
Filtration and Washing:
-
Terminate the incubation by rapid vacuum filtration through the filter plate to separate bound from free radioligand.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
-
Counting:
-
Dry the filter mats, add scintillation cocktail, and measure the radioactivity in counts per minute (CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the average NSB CPM from the average TB and competition binding CPM.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizing the Experimental and Biological Context
To further clarify the processes involved, the following diagrams illustrate the experimental workflow and the relevant signaling pathways.
Caption: Experimental workflow for a competitive radioligand binding assay.
Caption: Simplified signaling pathways of muscarinic acetylcholine receptors.
Conclusion
The enantiomers of this compound derivatives exhibit significant differences in their binding affinities for muscarinic receptors, with the (R)-enantiomers generally showing higher potency. This enantioselectivity is a clear demonstration of the highly specific three-dimensional interactions required for ligand-receptor binding. The data and protocols presented in this guide provide a framework for evaluating the stereospecificity of novel compounds, a critical consideration in the development of selective and effective therapeutic agents. Researchers are encouraged to consider the chiral properties of their compounds early in the drug discovery process to optimize potency and minimize off-target effects.
References
A Comparative Guide to the Synthesis of Quinuclidin-3-one Oximes: Solution-Phase vs. Mechanochemical Methods
For researchers, scientists, and professionals in drug development, the efficient and stereoselective synthesis of bioactive molecules is paramount. Quinuclidin-3-one oximes, key intermediates in the synthesis of various pharmaceuticals, can be prepared through traditional solution-phase methods or by employing more sustainable mechanochemical techniques. This guide provides an objective comparison of these two synthetic approaches, supported by experimental data, to inform methodology selection.
A pivotal study in the field directly compared the synthesis of four O-substituted this compound oximes, revealing significant differences in stereoselectivity and reaction efficiency between solution-phase and mechanochemical methods.[1][2] While solution-based synthesis consistently produced a mixture of (E) and (Z) isomers, the mechanochemical approach yielded exclusively the (E) isomer, highlighting a distinct advantage in stereocontrol.
Quantitative Data Comparison
The following table summarizes the key quantitative data obtained from the comparative synthesis of four O-substituted this compound oximes.
| Product | Synthesis Method | Reagents | Reaction Time | Yield (%) | Isomer Ratio (E:Z) |
| 1 | Solution-Phase | This compound hydrochloride, O-methylhydroxylamine hydrochloride, K2CO3, Acetonitrile (B52724) | 24 h | 98 | 60:40 |
| 1 | Mechanochemical | This compound hydrochloride, O-methylhydroxylamine hydrochloride, K2CO3 | 10 min | 99 | >99:1 (E) |
| 2 | Solution-Phase | This compound hydrochloride, O-ethylhydroxylamine hydrochloride, K2CO3, Acetonitrile | 24 h | 97 | 65:35 |
| 2 | Mechanochemical | This compound hydrochloride, O-ethylhydroxylamine hydrochloride, K2CO3 | 15 min | 99 | >99:1 (E) |
| 3 | Solution-Phase | This compound hydrochloride, O-benzylhydroxylamine hydrochloride, K2CO3, Acetonitrile | 24 h | 99 | 70:30 |
| 3 | Mechanochemical | This compound hydrochloride, O-benzylhydroxylamine hydrochloride, K2CO3 | 20 min | >99 | >99:1 (E) |
| 4 | Solution-Phase | This compound hydrochloride, O-phenylhydroxylamine hydrochloride, K2CO3, Acetonitrile | 24 h | 96 | 55:45 |
| 4 | Mechanochemical | This compound hydrochloride, O-phenylhydroxylamine hydrochloride, K2CO3 | 6 min | 98 | >99:1 (E) |
Experimental Protocols
Detailed methodologies for both the solution-phase and mechanochemical synthesis of this compound oximes are provided below.
Solution-Phase Synthesis (General Procedure)
A solution of this compound hydrochloride (1.0 mmol), the corresponding O-substituted hydroxylamine (B1172632) hydrochloride (1.1 mmol), and potassium carbonate (2.0 mmol) in acetonitrile (10 mL) was stirred at room temperature for 24 hours. The reaction mixture was then filtered, and the solvent was removed under reduced pressure. The resulting residue was purified by column chromatography to yield the product as a mixture of (E) and (Z) isomers.
Mechanochemical Synthesis (General Procedure)
A mixture of this compound hydrochloride (1.0 mmol), the corresponding O-substituted hydroxylamine hydrochloride (1.1 mmol), and potassium carbonate (2.0 mmol) was placed in a stainless-steel milling jar containing a stainless-steel ball. The mixture was then milled in a ball mill at a specified frequency for a designated time. After milling, the solid product was isolated directly from the milling jar.
Workflow Visualization
The following diagrams illustrate the distinct workflows of the solution-phase and mechanochemical synthesis of this compound oximes.
Caption: Workflow for Solution-Phase Synthesis of this compound Oximes.
Caption: Workflow for Mechanochemical Synthesis of this compound Oximes.
Conclusion
The comparison between solution-phase and mechanochemical synthesis of this compound oximes clearly demonstrates the advantages of the latter approach. Mechanochemical synthesis offers significantly shorter reaction times, high to quantitative yields, and, most importantly, excellent stereoselectivity, providing the pure (E)-isomer. Furthermore, the solvent-free nature of mechanochemistry aligns with the principles of green chemistry, reducing environmental impact and simplifying product isolation. For the synthesis of this compound oximes, mechanochemistry presents a superior alternative to traditional solution-phase methods, offering enhanced efficiency, selectivity, and sustainability.
References
Benchmarking Novel Quinuclidin-3-one Derivatives Against Established Muscarinic Antagonists
A Comparative Guide for Researchers in Drug Development
The quest for more selective and effective muscarinic receptor antagonists is a continuous endeavor in medicinal chemistry, particularly for treating conditions like overactive bladder (OAB) and chronic obstructive pulmonary disease (COPD).[1][2][3] Quinuclidin-3-one derivatives have emerged as a promising scaffold for developing such antagonists, with recent research highlighting novel compounds with high affinity and selectivity for the M3 muscarinic receptor subtype.[1][4] This guide provides a comparative analysis of new this compound derivatives against well-established muscarinic antagonists, supported by experimental data and detailed methodologies to aid researchers in their drug discovery efforts.
Introduction to Muscarinic Antagonists and Subtype Selectivity
Muscarinic acetylcholine (B1216132) receptors (mAChRs) are G-protein-coupled receptors that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems.[5] Five subtypes have been identified (M1-M5), each with distinct tissue distribution and signaling pathways.[5] Non-selective muscarinic antagonists, such as atropine (B194438) and oxybutynin, block these receptors indiscriminately, leading to a range of side effects like dry mouth, constipation, and tachycardia.[1][6]
The development of subtype-selective antagonists, particularly for the M3 receptor, is a key therapeutic goal. M3 receptors are primarily responsible for smooth muscle contraction in the bladder and bronchi, as well as glandular secretions.[3][7] Therefore, selective M3 antagonists have the potential to treat OAB and COPD with improved tolerability by minimizing off-target effects on other muscarinic receptor subtypes, such as the M2 receptor, which is predominantly found in the heart.[1][3][8]
Comparative Analysis of Binding Affinities
The binding affinity of a compound for its target receptor is a critical measure of its potency. The following table summarizes the reported binding affinities (as pKi values, the negative logarithm of the inhibition constant, Ki) of novel this compound derivatives compared to established muscarinic antagonists across the M1, M2, and M3 receptor subtypes. Higher pKi values indicate greater binding affinity.
| Compound | M1 (pKi) | M2 (pKi) | M3 (pKi) | M3/M2 Selectivity | Reference |
| New this compound Derivatives | |||||
| (+)-(1S,3'R)-quinuclidin-3'-yl 1-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate (9b) | 8.3 | 7.9 | 9.1 | ~16-fold | [4] |
| (±)-quinuclidin-3-yl-(4-methoxyphenethyl)(phenyl)-carbamate (3b) | 8.0 | 7.6 | 8.8 | 17-fold | [9] |
| Benchmark Muscarinic Antagonists | |||||
| Atropine | 8.9 | 9.0 | 8.9 | Non-selective | [10] |
| Oxybutynin | 8.1 | 8.1 | 8.2 | Non-selective | [10] |
| Darifenacin | 8.2 | 7.7 | 8.9 | ~16-fold | [10][11] |
| Tolterodine | 8.5 | 8.8 | 8.4 | M2-selective | [10] |
Experimental Protocols
The data presented in this guide are derived from standard in vitro pharmacological assays. The following are detailed methodologies for the key experiments used to characterize muscarinic antagonists.
Radioligand Binding Assays
Radioligand binding assays are used to determine the affinity (Ki) of a test compound for a specific receptor subtype.[5][12][13]
Objective: To measure the ability of an unlabeled test compound to compete with a radiolabeled ligand for binding to muscarinic receptors.
Materials:
-
Receptor Source: Cell membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells stably expressing a single human muscarinic receptor subtype (M1, M2, or M3).[5][9]
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.[5][12]
-
Test Compounds: New this compound derivatives and benchmark antagonists.
-
Non-specific Binding Control: A high concentration (e.g., 1-10 µM) of a non-radiolabeled, high-affinity muscarinic antagonist like atropine.[5]
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[5]
-
Scintillation Cocktail: A liquid suitable for detecting tritium.[5]
Procedure:
-
Incubation: In a 96-well plate, cell membranes, [³H]-NMS (at a concentration close to its Kd), and varying concentrations of the test compound are incubated in the assay buffer.
-
Equilibration: The mixture is incubated to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid vacuum filtration through a glass fiber filter mat to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[14]
Functional Assays
Functional assays measure the ability of an antagonist to inhibit the cellular response induced by a muscarinic agonist.
Objective: To determine the functional potency of the antagonists by measuring their ability to block agonist-induced intracellular signaling.
Example: Phosphoinositide Turnover Assay (for M3 Receptors) [10]
Principle: M3 receptors couple to Gq proteins, which activate phospholipase C, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). The accumulation of inositol phosphates can be measured as an indicator of receptor activation.[10]
Materials:
-
CHO cells stably expressing the human M3 receptor.
-
[³H]-myo-inositol for labeling cellular phosphoinositides.
-
Muscarinic agonist (e.g., carbachol).
-
Test antagonists.
-
Lithium chloride (LiCl) to inhibit inositol monophosphatase and allow for the accumulation of inositol phosphates.
Procedure:
-
Cell Labeling: Cells are incubated with [³H]-myo-inositol to incorporate it into the cell membrane phosphoinositides.
-
Antagonist Pre-incubation: Cells are pre-incubated with varying concentrations of the antagonist.
-
Agonist Stimulation: Cells are then stimulated with a fixed concentration of a muscarinic agonist (e.g., carbachol) in the presence of LiCl.
-
Extraction: The reaction is stopped, and the soluble inositol phosphates are extracted.
-
Chromatography: The total [³H]-inositol phosphates are separated from free [³H]-myo-inositol using anion-exchange chromatography.
-
Scintillation Counting: The amount of [³H]-inositol phosphates is quantified by liquid scintillation counting.
-
Data Analysis: The concentration of the antagonist that produces a 50% inhibition of the agonist-induced response (IC50) is determined.
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: M3 Muscarinic Receptor Signaling Pathway leading to smooth muscle contraction.
Caption: Experimental workflow for determining antagonist binding affinity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of novel quaternary ammonium derivatives of (3R)-quinuclidinol esters as potent and long-acting muscarinic antagonists with potential for minimal systemic exposure after inhaled administration: identification of (3R)-3-{[hydroxy(di-2-thienyl)acetyl]oxy}-1-(3-phenoxypropyl)-1-azoniabicyclo[2.2.2]octane bromide (aclidinium bromide) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Medicinal chemistry and therapeutic potential of muscarinic M3 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and antimuscarinic properties of quinuclidin-3-yl 1,2,3,4-tetrahydroisoquinoline-2-carboxylate derivatives as novel muscarinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Muscarinic Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Muscarinic Receptor Agonists and Antagonists [mdpi.com]
- 8. Structure-guided development of selective M3 muscarinic acetylcholine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Muscarinic agonist, (±)-quinuclidin-3-yl-(4-fluorophenethyl)(phenyl)carbamate: High affinity, but low subtype selectivity for human M1 - M5 muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Functional selectivity of muscarinic receptor antagonists for inhibition of M3-mediated phosphoinositide responses in guinea pig urinary bladder and submandibular salivary gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Functional and binding studies with muscarinic M2-subtype selective antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of Quinuclidin-3-one
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides a comprehensive, step-by-step procedure for the proper disposal of Quinuclidin-3-one, safeguarding both personnel and the environment.
Immediate Safety and Hazard Assessment
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound hydrochloride. While some sources may not classify this chemical as hazardous under OSHA's 2012 Hazard Communication Standard, it is crucial to treat it with caution as the toxicological properties may not be fully investigated.[1][2] Potential hazards include eye, skin, and respiratory tract irritation.[2]
Personal Protective Equipment (PPE) is mandatory. Before handling this compound for disposal, ensure the following PPE is worn:
-
Gloves: Chemical-resistant gloves, such as nitrile rubber.
-
Eye Protection: Safety goggles with side shields or a face shield.
-
Body Protection: A laboratory coat.
Waste Segregation and Containerization
Proper segregation of chemical waste is fundamental to safe disposal. Do not mix this compound waste with other chemical waste streams unless compatibility has been verified.
Waste Streams for this compound:
| Waste Stream | Description | Recommended Container |
| Solid Waste | Unused or expired pure this compound, contaminated spill cleanup materials (e.g., absorbent pads), and contaminated disposable labware (e.g., weighing boats, filter paper). | A designated, robust, and sealable solid waste container. Plastic is often preferred.[3] |
| Liquid Waste | Solutions containing this compound. | A designated, leak-proof, and chemically compatible liquid waste container with a secure screw-top cap. Glass containers may be suitable, but check for compatibility. |
| Sharps Waste | Contaminated needles, syringes, or broken glassware. | A designated, puncture-resistant sharps container. |
Container Management Best Practices:
-
Labeling: All waste containers must be clearly and accurately labeled with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Irritant").
-
Closed Containers: Keep waste containers securely closed at all times, except when adding waste.[3][4]
-
Storage Location: Store waste containers in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[3][4][5] This area should be cool, dry, and well-ventilated.
-
Incompatible Materials: Store this compound waste away from incompatible materials, such as strong oxidizing agents.[1]
Step-by-Step Disposal Protocol
For Solid this compound Waste:
-
Preparation: Ensure all necessary PPE is worn.
-
Transfer: Carefully sweep or scoop the solid waste into the designated solid waste container.[1][6] Avoid generating dust.[1][6] If there is a risk of dust, perform this task in a chemical fume hood.
-
Container Sealing: Securely seal the container.
-
Labeling: Ensure the container is properly labeled.
-
Storage: Place the sealed container in the designated SAA.
For Liquid this compound Waste:
-
Preparation: Wear all required PPE.
-
Transfer: Carefully pour the liquid waste into the designated liquid waste container using a funnel to prevent spills.
-
Container Sealing: Tightly screw the cap on the container.
-
Labeling: Verify the container is correctly labeled.
-
Storage: Store the container in the SAA, ensuring it is within secondary containment to mitigate potential leaks.
For Empty Containers:
-
Decontamination: Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., water, if soluble). The rinsate should be collected and disposed of as liquid chemical waste.
-
Disposal: After rinsing and air-drying, deface or remove the original label.[4] The clean, empty container can then typically be disposed of in the appropriate laboratory glass or plastic recycling stream, or as regular solid waste, in accordance with your institution's policies.
Waste Pickup and Final Disposal
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the accumulated this compound waste.[3][4] EHS will then manage the final disposal through a licensed hazardous waste disposal company, which may involve incineration or burial in a licensed landfill.[7][8]
Spill Management
In the event of a spill:
-
Evacuate and Alert: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated.
-
PPE: Don the appropriate PPE before attempting cleanup.
-
Containment: For solid spills, carefully sweep up the material to minimize dust generation and place it in a labeled waste container.[1][6] For liquid spills, use an inert absorbent material to contain and collect the waste.
-
Decontamination: Clean the spill area with soap and water.
-
Waste Disposal: Dispose of all cleanup materials as hazardous waste.
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. fishersci.com [fishersci.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. odu.edu [odu.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. (+-)-3-Quinuclidinol | C7H13NO | CID 15381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. datasheets.scbt.com [datasheets.scbt.com]
Essential Safety and Operational Guide for Handling Quinuclidin-3-one
This guide provides immediate, essential safety protocols and logistical information for researchers, scientists, and drug development professionals handling Quinuclidin-3-one. The following procedures are designed to ensure safe operational handling and disposal, mitigating risks and building a foundation of laboratory safety.
Hazard Identification and Physicochemical Properties
This compound hydrochloride is an off-white powder that may cause irritation to the eyes, skin, respiratory system, and digestive tract.[1] Its toxicological properties have not been fully investigated, and exposure may lead to low blood pressure.[1] It is considered a combustible solid and is toxic to aquatic life with long-lasting effects.[2][3]
Table 1: Physicochemical Data for this compound Hydrochloride
| Property | Value |
|---|---|
| CAS Number | 1193-65-3 |
| Molecular Formula | C₇H₁₁NO · HCl |
| Molecular Weight | 161.63 g/mol [4] |
| Appearance | Off-white powder[1] |
| Melting Point | >300 °C[5][6] |
| Incompatible Materials | Strong oxidizing agents[1] |
| Hazardous Decomposition | Hydrogen chloride, nitrogen oxides, carbon monoxide, carbon dioxide[1] |
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to prevent exposure. Facilities must be equipped with an eyewash station and a safety shower.[1]
Table 2: Required Personal Protective Equipment (PPE)
| Protection Type | Specification |
|---|---|
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] Tight-sealing safety goggles are recommended.[5] |
| Hand Protection | Wear appropriate chemical-resistant protective gloves (e.g., nitrile, neoprene).[7] Gloves must be inspected before use and disposed of properly after.[4] |
| Body Protection | Wear appropriate protective clothing to prevent skin exposure.[1] |
| Respiratory Protection | A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions (e.g., dust generation) warrant respirator use.[1][4] For nuisance exposures, a type N95 (US) or P1 (EU) particle respirator can be used.[4][6] |
Operational and Disposal Plans
Adherence to the following step-by-step procedures is critical for minimizing risk during handling and disposal.
Step-by-Step Handling Protocol
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations low.[1]
-
Avoid Contact: Prevent contact with eyes, skin, and clothing.[1] Avoid ingestion and inhalation.[1]
-
Prevent Dust Formation: Handle the solid carefully to avoid generating dust.[3][8]
-
Hygiene: Wash hands and any exposed skin thoroughly after handling.[1] Do not eat, drink, or smoke in the handling area.[3] Contaminated clothing should be removed and washed before reuse.[1]
-
Storage: Keep the container tightly closed and store it in a cool, dry, well-ventilated area.[1][3] Store away from incompatible materials such as strong oxidants.[1]
Emergency and First Aid Procedures
Table 3: First Aid Measures
| Exposure Route | First Aid Procedure |
|---|---|
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid.[1] |
| Skin Contact | Get medical aid. Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[1][4] |
| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[1] |
| Ingestion | Get medical aid. Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water.[1] Never give anything by mouth to an unconscious person.[1][4] |
Spill Response Protocol
-
Evacuate and Ventilate: Ensure adequate ventilation and evacuate non-essential personnel from the area.[4]
-
Use PPE: Wear the appropriate personal protective equipment as outlined in Table 2.[3]
-
Containment: Prevent the spill from entering drains or waterways.[3]
-
Clean-up: For dry spills, clean up immediately.[1] Use dry clean-up procedures to avoid generating dust.[3] Sweep or vacuum the material and place it into a suitable, sealed container for disposal.[1][3]
-
Decontamination: Wash the spill area with soap and water after material pick-up is complete.[1]
Waste Disposal Plan
-
Classification: Chemical waste generators must determine if the discarded chemical is classified as hazardous waste and consult local, regional, and national regulations for complete and accurate classification.[5]
-
Disposal Method: Dispose of surplus and non-recyclable solutions through a licensed disposal company.[4] Options may include burial in a licensed landfill or incineration in a licensed apparatus with a suitable combustible material.[3]
-
Container Disposal: Dispose of contaminated packaging as unused product in accordance with official regulations.[4]
Safety Workflow Visualization
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for safe handling of this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. capotchem.com [capotchem.com]
- 5. fishersci.com [fishersci.com]
- 6. 3-Quinuclidone 97 1193-65-3 [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.co.uk [fishersci.co.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
